molecular formula C10H10N2O2 B155086 5-Methyl-5-phenylhydantoin CAS No. 6843-49-8

5-Methyl-5-phenylhydantoin

Cat. No.: B155086
CAS No.: 6843-49-8
M. Wt: 190.2 g/mol
InChI Key: JNGWGQUYLVSFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-phenylhydantoin, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14839. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Hydantoins - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGWGQUYLVSFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311373
Record name 5-Methyl-5-phenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6843-49-8
Record name 5-Methyl-5-phenylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6843-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-phenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6843-49-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-5-phenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-5-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Methyl-5-phenylhydantoin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5C75HK8E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methyl-5-phenylhydantoin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6843-49-8

This technical guide provides an in-depth overview of 5-Methyl-5-phenylhydantoin, a heterocyclic organic compound with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering comprehensive data on its properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound, also known as 5-methyl-5-phenylimidazolidine-2,4-dione, belongs to the hydantoin class of compounds.[1][2] Hydantoins are noted for their applications in the development of treatments for neurological conditions.[2] The presence of both a methyl and a phenyl group on the hydantoin core imparts specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6843-49-8[3]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
IUPAC Name 5-methyl-5-phenylimidazolidine-2,4-dione[3]
Melting Point 199-201 °C[4]
Boiling Point 325.7°C (rough estimate)[4]
Density 1.2167 (rough estimate)[4]
InChI InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)
InChIKey JNGWGQUYLVSFND-UHFFFAOYSA-N[3]
Canonical SMILES CC1(C(=O)NC(=O)N1)C2=CC=CC=C2[3]

Synthesis

A prevalent method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer–Bergs reaction.[1][5] This multicomponent reaction offers an efficient route to produce a wide array of hydantoin derivatives.[1][5] While a specific protocol for this compound is not detailed in the searched literature, a well-documented, modified Bucherer-Bergs synthesis of the closely related 5-methyl-5-benzyl hydantoin provides a robust experimental template.[1] The synthesis of this compound would analogously start from acetophenone.

Experimental Protocol: Modified Bucherer-Bergs Synthesis

This protocol is adapted from the synthesis of 5-methyl-5-benzyl hydantoin.[1]

Materials:

  • Acetophenone

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve acetophenone (0.1 mol) in a 1:1 mixture of ethanol (60 mL) and water (60 mL).

  • To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

  • Heat the reaction mixture to 60°C and stir for 24 hours.

  • After 24 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 under a fume hood.

  • Cool the mixture to room temperature to allow for the precipitation of the product.

  • Filter the resulting crystals and recrystallize from 50% ethanol.

  • Dry the purified crystals of this compound.

Acetophenone Acetophenone Reaction Reaction at 60°C, 24h Acetophenone->Reaction Reagents NaCN, (NH₄)₂CO₃ Ethanol/Water Reagents->Reaction Acidification Acidification (HCl) pH 6-6.5 Reaction->Acidification Crystallization Crystallization Acidification->Crystallization Product This compound Crystallization->Product

Figure 1. Synthetic workflow for this compound via a modified Bucherer-Bergs reaction.

Biological Activity and Potential Applications

This compound is recognized as a reactant in the synthesis of compounds with potential therapeutic applications, including beta-amino alcohols that act as inhibitors of mycobacterial N-acetyltransferase, and N-chlorohydantoins.[4][6] The hydantoin scaffold is a key feature in many compounds with anticonvulsant properties.[7][8][9]

Anticonvulsant Activity

Derivatives of 5-phenylhydantoin have been extensively studied for their anticonvulsant effects.[10] The primary mechanism of action for many hydantoin-based anticonvulsants, such as phenytoin, is the blockade of voltage-gated sodium channels.[7] This action reduces the repetitive firing of action potentials in neurons, thereby suppressing seizure activity.[7]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to evaluate the efficacy of potential anticonvulsant drugs.[7][8][11]

  • Animal Model: Male ICR mice are commonly used.[7]

  • Drug Administration: The test compound, this compound, is administered intraperitoneally at various doses. A vehicle control group receives the solvent alone.

  • Induction of Seizure: After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity. The median effective dose (ED₅₀) can be calculated.[7]

NaChannel Voltage-Gated Sodium Channel Influx Na⁺ Influx Hydantoin This compound Hydantoin->NaChannel Blockade Blockade Depolarization Membrane Depolarization Influx->Depolarization prevents excessive ActionPotential Repetitive Action Potentials Depolarization->ActionPotential Seizure Seizure Activity ActionPotential->Seizure

Figure 2. Proposed mechanism of anticonvulsant action via sodium channel blockade.

Anti-inflammatory Activity

Hydantoin derivatives have also been investigated for their anti-inflammatory properties.[12][13] The anti-inflammatory effects are often evaluated by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[12][14]

Experimental Protocol: In Vitro Anti-inflammatory Assay

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified period.

  • Stimulation: Inflammation is induced by adding LPS to the cell culture media.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[12]

    • Cytokines (TNF-α, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[12][14]

  • Data Analysis: The reduction in the levels of these inflammatory mediators in the presence of the test compound compared to the LPS-only control indicates anti-inflammatory activity.

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling MAPK / NF-κB Signaling Pathways TLR4->Signaling GeneExpression Pro-inflammatory Gene Expression Signaling->GeneExpression Hydantoin This compound Hydantoin->Signaling Inhibits Mediators NO, TNF-α, IL-1β GeneExpression->Mediators

References

An In-depth Technical Guide to 5-Methyl-5-phenylhydantoin: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-5-phenylhydantoin, a derivative of hydantoin, is a heterocyclic organic compound with significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary mechanism of action as an anticonvulsant. Furthermore, its role as a key intermediate in the synthesis of other bioactive molecules is discussed. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of hydantoin-based compounds.

Core Properties and Data

This compound, with the systematic name 5-methyl-5-phenylimidazolidine-2,4-dione, possesses a unique structural framework that imparts its characteristic physicochemical and biological properties.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₂[1][2]
Molecular Weight 190.20 g/mol [1][2]
CAS Number 6843-49-8[1]
Appearance White solid[3]
Melting Point 199-201 °C[1]
LogP 1.0 (Predicted)[4]

Synthesis of this compound

The most common and efficient method for the synthesis of 5,5-disubstituted hydantoins, including this compound, is the Bucherer-Bergs reaction.[5] This multicomponent reaction offers a straightforward approach to the hydantoin scaffold from readily available starting materials.

Bucherer-Bergs Reaction Workflow

The synthesis of this compound can be achieved by reacting acetophenone with ammonium carbonate and sodium cyanide. The general workflow for this reaction is depicted below.

Bucherer_Bergs_Workflow Acetophenone Acetophenone Reaction Bucherer-Bergs Reaction (Heating in Aqueous Ethanol) Acetophenone->Reaction Reagents Ammonium Carbonate & Sodium Cyanide Reagents->Reaction Intermediate Aminonitrile Intermediate Reaction->Intermediate Formation of Cyclization Cyclization Intermediate->Cyclization Product This compound Cyclization->Product Yields

Caption: General workflow for the Bucherer-Bergs synthesis of this compound.

Experimental Protocol (Adapted from a similar synthesis)

Materials:

  • Acetophenone

  • Ethanol

  • Water

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve acetophenone (0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.

  • To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

  • Heat the solution to 60°C and stir for 24 hours.

  • After 24 hours, carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.

  • Cool the mixture to room temperature to allow for crystallization.

  • Filter the resulting crystals and recrystallize from 50% ethanol.

  • Dry the purified crystals.

Anticonvulsant Activity and Mechanism of Action

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[6] The primary mechanism of action for many hydantoins, including likely that of this compound, is the blockade of voltage-gated sodium channels in neurons.[7]

Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

By binding to the voltage-gated sodium channels, this compound can stabilize the inactivated state of the channel. This action reduces the repetitive firing of action potentials, which is a hallmark of seizure activity.

Sodium_Channel_Blockade Seizure_Stimulus Seizure Stimulus Depolarization Neuronal Depolarization Seizure_Stimulus->Depolarization Na_Channel_Activation Voltage-Gated Na+ Channel Activation Depolarization->Na_Channel_Activation Na_Influx Na+ Influx Na_Channel_Activation->Na_Influx Na_Channel_Inactivation Stabilization of Inactivated State Na_Channel_Activation->Na_Channel_Inactivation transitions to Action_Potential Repetitive Action Potentials Na_Influx->Action_Potential Seizure_Propagation Seizure Propagation Action_Potential->Seizure_Propagation Hydantoin This compound Hydantoin->Na_Channel_Activation Blocks Hydantoin->Na_Channel_Inactivation Stabilizes Synthesis_Workflow Hydantoin This compound Ring_Opening Hydantoin Ring Opening Hydantoin->Ring_Opening Intermediate Amino Acid Intermediate Ring_Opening->Intermediate Reduction Reduction of Carboxylic Acid Intermediate->Reduction Product β-Amino Alcohol Derivative Reduction->Product Assay N-acetyltransferase Inhibition Assay Product->Assay

References

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Methyl-5-phenylhydantoin, a key intermediate in pharmaceutical synthesis. Due to the limited publicly available quantitative data for this specific molecule, this guide synthesizes known properties with established methodologies for compound characterization. It serves as a practical framework for researchers to design and execute studies to determine the precise solubility and stability profiles of this compound.

Physicochemical Properties of this compound

This compound is a derivative of hydantoin with a methyl and a phenyl group attached to the 5th position of the imidazolidine-2,4-dione ring.[1] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₁₀H₁₀N₂O₂[2][3]
Molecular Weight 190.20 g/mol [3]
CAS Number 6843-49-8[2][3]
Melting Point 199-201 °C[3]
Appearance White Crystalline Powder[3]
pKa (Predicted) 8.60 ± 0.10[3]

Solubility Profile

Quantitative solubility data for this compound in a range of pharmaceutically relevant solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and limited quantitative information.

SolventTemperature (°C)SolubilityReference
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[3]
EthanolNot SpecifiedSlightly Soluble[3]
MethanolNot SpecifiedSlightly Soluble[3]
DMF:HCl (2:1)Not Specified50 mg/mL
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[4][5] The following protocol is a general guideline that can be adapted for this compound.

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 1.2, 4.5, 6.8, ethanol, propylene glycol)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visually apparent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[5]

  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[6]

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

  • Perform the experiment in triplicate for each solvent and temperature.[4][5]

Stability Profile

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is hydrolysis of the hydantoin ring, particularly under acidic or basic conditions. Oxidative and photolytic degradation are also potential pathways that should be investigated. A study on the related compound 5,5-diphenylhydantoin indicated that the imidazolidine-2,4-dione moiety is susceptible to degradation.[8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[9][10][11] The following protocols are based on ICH guidelines and can be applied to this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and quantify the parent compound and any degradation products.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.[10]

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.[10]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

  • Thermal Degradation: Store the solid compound at 60 °C for 7 days.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

G cluster_0 Solubility Assessment cluster_1 Stability Assessment A Compound Procurement (this compound) B Solvent Selection (Aqueous & Organic) A->B F Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) C Shake-Flask Method B->C D Sample Analysis (e.g., HPLC) C->D E Solubility Data Table D->E G Stability-Indicating Method Development (e.g., HPLC) F->G H Analysis of Stressed Samples G->H I Identification of Degradation Products H->I J Stability Profile Report I->J

Caption: Workflow for solubility and stability characterization.

Hypothetical Hydrolytic Degradation Pathway

G A This compound B Tetrahedral Intermediate A->B H₂O / OH⁻ C 2-(Methyl(phenyl)amino)-2-ureidoacetic acid (Ring-opened product) B->C Ring Opening

Caption: Postulated hydrolytic degradation of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided experimental protocols offer a clear path for researchers to generate the necessary data for drug development and formulation activities. The successful characterization of these properties is critical for ensuring the quality, safety, and efficacy of any pharmaceutical product containing this intermediate. Further research is warranted to establish a comprehensive and quantitative solubility and stability profile for this compound.

References

Spectroscopic Profile of 5-Methyl-5-phenylhydantoin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Methyl-5-phenylhydantoin, a molecule of interest in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d6). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.74Singlet1HN-H (hydantoin ring)
8.59Singlet1HN-H (hydantoin ring)
7.28 - 7.56Multiplet5HAromatic protons (C₆H₅)
1.66Singlet3HMethyl protons (-CH₃)

Table 1: ¹H NMR Data for this compound.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectral data provides information on the carbon framework of the molecule. The following are the anticipated chemical shifts for this compound based on spectral database predictions.

Chemical Shift (ppm)Assignment
~177C=O (C4)
~156C=O (C2)
~141Aromatic C (quaternary)
~129Aromatic C-H
~128Aromatic C-H
~126Aromatic C-H
~65C5 (quaternary)
~24-CH₃

Table 2: Predicted ¹³C NMR Data for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound was obtained from a sample prepared as a potassium bromide (KBr) pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400Strong, BroadN-H Stretching (Amide)
3000-3100MediumAromatic C-H Stretching
2900-3000WeakAliphatic C-H Stretching
1710-1780StrongC=O Stretching (Amide, two bands)
1600, 1495Medium-WeakAromatic C=C Stretching
~1400MediumC-N Stretching
700-750StrongAromatic C-H Bending (out-of-plane)

Table 3: FT-IR Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 190, corresponding to its molecular weight.[1] The major fragments observed are listed below.

m/zRelative Intensity (%)Putative Fragment
19022.8[M]⁺
17577.6[M - CH₃]⁺
11939.3[C₆H₅C(CH₃)N]⁺
104100.0[C₆H₅C(CH₃)]⁺
7728.3[C₆H₅]⁺

Table 4: Mass Spectrometry Data for this compound.[1][2]

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to ensure reproducibility.

NMR Spectroscopy Protocol

A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Weigh 5-10 mg of This compound B Dissolve in 0.5-0.7 mL of DMSO-d6 A->B C Transfer to 5 mm NMR tube B->C D Insert sample into NMR spectrometer (≥400 MHz) C->D E Acquire 1H and 13C spectra D->E F Reference spectra to residual solvent peak E->F G Process and analyze data F->G FTIR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Grind 1-2 mg of sample B Mix with 100-200 mg of dry KBr powder A->B C Press mixture into a thin pellet B->C D Place pellet in FT-IR spectrometer C->D E Record background spectrum (pure KBr pellet) D->E F Record sample spectrum D->F G Subtract background from sample spectrum F->G H Analyze resulting spectrum G->H MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare a dilute solution of sample in a volatile solvent B Inject sample into GC A->B C Separation in GC column B->C D Elution into MS C->D E Ionization (e.g., EI) D->E F Mass analysis E->F G Record mass spectrum F->G H Analyze molecular ion and fragment peaks G->H

References

5-Methyl-5-phenylhydantoin: A Technical Whitepaper on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-5-phenylhydantoin is a heterocyclic organic compound belonging to the hydantoin class of molecules. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, the well-established pharmacological profile of the hydantoin scaffold, particularly its 5,5-disubstituted derivatives, suggests a strong potential for significant biological effects. This technical guide consolidates the current understanding of hydantoin derivatives to infer the probable activities of this compound, focusing on its potential as an anticonvulsant and antiarrhythmic agent. This document also provides detailed experimental protocols for the evaluation of these activities and outlines the likely mechanism of action involving voltage-gated sodium channels. All quantitative data for related compounds is summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Introduction

Hydantoin and its derivatives have long been a cornerstone in medicinal chemistry, with prominent members of this class, such as phenytoin (5,5-diphenylhydantoin), being widely used in the clinical management of epilepsy. The core structure, an imidazolidine-2,4-dione ring, provides a versatile scaffold for chemical modification, leading to a wide array of biological activities. This compound, with a methyl and a phenyl group at the 5-position, is a close structural analog of several well-characterized anticonvulsant and antiarrhythmic drugs. This whitepaper aims to provide a comprehensive overview of the potential biological activities of this compound based on the established pharmacology of its structural relatives, to guide future research and drug development efforts.

Potential Biological Activities

Based on the extensive literature on hydantoin derivatives, the primary potential biological activities of this compound are predicted to be in the areas of anticonvulsant and antiarrhythmic action.

Anticonvulsant Activity

The 5,5-disubstituted hydantoin motif is a well-established pharmacophore for anticonvulsant activity. The presence of a phenyl group at the 5-position is a common feature in many active compounds. It is hypothesized that this compound will exhibit efficacy in preclinical models of generalized and partial seizures.

Antiarrhythmic Activity

The mechanism of action for many hydantoin-based anticonvulsants, namely the blockade of voltage-gated sodium channels, is also a key target for Class I antiarrhythmic drugs. Therefore, it is plausible that this compound possesses cardiac antiarrhythmic properties.

Quantitative Data for Related Hydantoin Derivatives

Table 1: Anticonvulsant Activity of Hydantoin Derivatives in the Maximal Electroshock (MES) Seizure Model in Mice

CompoundSubstitution at C5ED₅₀ (mg/kg)Reference
PhenytoinPhenyl, Phenyl5.96 - 30[1][2]
5-Ethyl-5-phenylhydantoinEthyl, PhenylNot Specified[3]
3-Amino-5,5'-diphenylhydantoin Schiff Base (SB2-Ph)Phenyl, Phenyl (with N-substitution)8.29[1]
Phenylmethylenehydantoin (Compound 14)=CH-Phenyl (with alkyl substitution on phenyl)28 ± 2[2]
Phenylmethylenehydantoin (Compound 12)=CH-Phenyl (with alkyl substitution on phenyl)39 ± 4[2]

Table 2: In Vitro Sodium Channel Blocking Activity of Hydantoin Derivatives

CompoundIC₅₀ (µM)Channel SubtypeReference
Diphenylhydantoin (Phenytoin)>10hNav1.5, hNav1.7
ICA-121431 (a selective Nav1.3 blocker)0.019hNav1.3
PF-04856264 (a selective Nav1.7 blocker)0.028hNav1.7

Proposed Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for the anticonvulsant and antiarrhythmic effects of hydantoin derivatives is the blockade of voltage-gated sodium channels (VGSCs). By binding to the inactive state of the channel, these compounds stabilize it and prolong the refractory period of the neuron or cardiomyocyte. This action reduces the ability of the cell to fire rapid, repetitive action potentials, which is a hallmark of epileptic seizures and certain cardiac arrhythmias.

Mechanism_of_Action cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel Inactive_State Stabilization of Inactive State Na_Channel->Inactive_State Promotes Hydantoin This compound Hydantoin->Na_Channel Binds to Reduced_Excitability Reduced Neuronal/Cardiomyocyte Excitability Inactive_State->Reduced_Excitability Leads to

Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential anticonvulsant and antiarrhythmic activities of this compound.

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Test in Mice

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsive device with corneal electrodes

  • 0.9% saline solution

  • Test compound (this compound) and vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animals are divided into control and test groups (n=6-8 per group).

  • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.

  • After a predetermined period (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes moistened with saline.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.

MES_Test_Workflow Start Start Animal_Grouping Divide Mice into Control & Test Groups Start->Animal_Grouping Compound_Admin Administer Vehicle or This compound Animal_Grouping->Compound_Admin Waiting_Period Wait for 30-60 min Compound_Admin->Waiting_Period MES_Induction Apply Maximal Electroshock Waiting_Period->MES_Induction Observation Observe for Tonic Hindlimb Extension MES_Induction->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis End End Data_Analysis->End

Workflow for the Maximal Electroshock (MES) Seizure Test.
Antiarrhythmic Activity: Aconitine-Induced Arrhythmia in Rats

This model is used to evaluate the efficacy of a compound in preventing chemically-induced ventricular arrhythmias.

Materials:

  • Male Wistar rats (200-250 g)

  • Aconitine solution

  • Anesthetic (e.g., urethane)

  • ECG recording apparatus

  • Test compound (this compound) and vehicle

Procedure:

  • Rats are anesthetized and ECG electrodes are placed to record Lead II.

  • The test compound or vehicle is administered intravenously (i.v.).

  • After a stabilization period, a continuous infusion of aconitine (e.g., 10 µg/kg/min) is initiated.

  • The time of onset of various arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation) and asystole is recorded.

  • The protective effect of the test compound is determined by the delay or prevention of the onset of these arrhythmias compared to the control group.

Aconitine_Arrhythmia_Workflow Start Start Anesthesia Anesthetize Rat and Attach ECG Electrodes Start->Anesthesia Compound_Admin Administer Vehicle or This compound (i.v.) Anesthesia->Compound_Admin Stabilization Stabilization Period Compound_Admin->Stabilization Aconitine_Infusion Start Continuous Aconitine Infusion Stabilization->Aconitine_Infusion ECG_Monitoring Continuously Monitor ECG for Arrhythmias Aconitine_Infusion->ECG_Monitoring Data_Recording Record Time of Onset of Arrhythmias and Asystole ECG_Monitoring->Data_Recording End End Data_Recording->End

Workflow for the Aconitine-Induced Arrhythmia Model.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking in the scientific literature, its structural similarity to a well-established class of anticonvulsant and antiarrhythmic drugs strongly suggests its potential in these therapeutic areas. The primary mechanism of action is likely the blockade of voltage-gated sodium channels. The experimental protocols detailed in this whitepaper provide a clear framework for the systematic evaluation of these potential activities. Future research should focus on synthesizing and testing this compound in these and other relevant preclinical models to determine its efficacy, potency, and safety profile. Such studies will be crucial in elucidating the therapeutic potential of this compound and its possible development as a novel treatment for epilepsy and/or cardiac arrhythmias.

References

An In-Depth Technical Guide to 5-Methyl-5-phenylhydantoin Derivatives and their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-5-phenylhydantoin and its derivatives, focusing on their synthesis, chemical properties, and biological activities. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery, particularly in the area of anticonvulsant therapeutics.

Introduction

Hydantoin, a five-membered heterocyclic ring containing two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Derivatives of hydantoin exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties. Among these, 5,5-disubstituted hydantoins, such as this compound, are of particular interest due to their structural similarity to the established anticonvulsant drug phenytoin (5,5-diphenylhydantoin). This guide will delve into the primary synthetic routes for these compounds, present key quantitative data, and explore their mechanism of action.

Synthesis of this compound and its Derivatives

The synthesis of 5,5-disubstituted hydantoins is primarily achieved through two classical methods: the Bucherer-Bergs reaction and the Strecker synthesis. These multicomponent reactions offer efficient pathways to construct the hydantoin core from readily available starting materials.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot synthesis that involves the reaction of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate to form a hydantoin.[1] This method is widely applicable for the synthesis of 5-substituted and 5,5-disubstituted hydantoins.[1]

General Reaction Scheme:

Bucherer_Bergs Ketone R1(R2)C=O Ketone/Aldehyde Reagents + KCN + (NH4)2CO3 Ketone->Reagents Hydantoin 5,5-Disubstituted Hydantoin Reagents->Hydantoin caption Bucherer-Bergs Reaction Workflow

Figure 1: General workflow of the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis provides an alternative route to hydantoins, proceeding through an α-aminonitrile intermediate. The initial reaction of an aldehyde or ketone with ammonia and hydrogen cyanide yields the α-aminonitrile, which can then be hydrolyzed and cyclized to the corresponding hydantoin.

General Reaction Scheme:

Strecker_Synthesis Start R1(R2)C=O Ketone/Aldehyde Step1 + NH3 + HCN Start->Step1 Intermediate α-Aminonitrile Step1->Intermediate Step2 Hydrolysis & Cyclization Intermediate->Step2 Product Hydantoin Step2->Product caption Strecker Synthesis Workflow

Figure 2: General workflow of the Strecker synthesis for hydantoins.

Quantitative Data of this compound and Derivatives

The following tables summarize key quantitative data for this compound and some of its derivatives, including physical properties and anticonvulsant activity.

Table 1: Physical and Spectroscopic Data of Selected 5,5-Disubstituted Hydantoins

CompoundR1R2Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
1 MethylPhenylC₁₀H₁₀N₂O₂190.20199-201-[2]
2 MethylBenzylC₁₁H₁₂N₂O₂204.23-69.3[3]
3 Phenylp-TolylC₁₆H₁₄N₂O₂266.29225-226-[4]
4 PhenylPhenylC₁₅H₁₂N₂O₂252.27295-29850-52[5]

Table 2: Anticonvulsant Activity of Selected Hydantoin Derivatives (Maximal Electroshock Seizure Test)

CompoundStructureED₅₀ (mg/kg)Reference
Phenytoin5,5-diphenylhydantoin30 ± 2[6]
5 5-(4-isopropylphenyl)methylenehydantoin28 ± 2[6]
6 5-(4-ethylphenyl)methylenehydantoin39 ± 4[6]
7 (E)-3-((2-hydroxybenzylidene)amino)-5,5-diphenylimidazolidine-2,4-dione8.29[7]

Experimental Protocols

General Procedure for the Bucherer-Bergs Synthesis of 5-Methyl-5-benzylhydantoin[3]

This protocol is for a derivative but can be adapted for this compound by using acetophenone as the starting ketone.

  • Dissolution: Dissolve phenylacetone (13.4 g, 0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.

  • Addition of Reagents: To the solution, add sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol).

  • Reaction: Heat the solution at 60 °C and stir for 24 hours.

  • Acidification: After 24 hours, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.

  • Isolation and Purification: Filter the resulting crystals, recrystallize from 50% ethanol, and dry to yield the final product. The reported yield for 5-methyl-5-benzylhydantoin is 14.24 g (69.3%).[3]

General Procedure for the Synthesis of 5,5-Diphenylhydantoin (Phenytoin)[5]

This protocol provides a basis for the synthesis of 5,5-diarylhydantoins.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine benzil, urea, and sodium hydroxide pellets in absolute ethanol.

  • Reflux: Reflux the mixture for a specified period.

  • Work-up: Pour the reaction mixture into an ice bath to precipitate the product. Filter the solid.

  • Acidification: Acidify the filtrate with a suitable acid (e.g., concentrated sulfuric acid) to a pH of 5.5-6 to precipitate more product.

  • Purification: Collect the solid and recrystallize from an appropriate solvent to obtain pure 5,5-diphenylhydantoin. The reported yield is 50-52%.[5]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of anticonvulsant action for hydantoin derivatives like phenytoin is the modulation of voltage-gated sodium channels (VGSCs) in neurons.[8] These channels are crucial for the initiation and propagation of action potentials.

During a seizure, neurons exhibit rapid and repetitive firing. Hydantoin derivatives selectively bind to the inactivated state of the VGSCs.[8] This binding stabilizes the inactivated state, prolonging the refractory period of the neuron and preventing the rapid succession of action potentials that characterizes a seizure.[8]

Sodium_Channel_Modulation cluster_neuron Neuronal Membrane VGSC_Resting VGSC (Resting State) Depolarization Depolarization (Action Potential) VGSC_Resting->Depolarization leads to VGSC_Open VGSC (Open State) Na+ Influx Repolarization Repolarization VGSC_Open->Repolarization leads to VGSC_Inactive VGSC (Inactivated State) VGSC_Inactive->VGSC_Resting returns to Stabilization Stabilization of Inactivated State VGSC_Inactive->Stabilization leads to Depolarization->VGSC_Open opens Repolarization->VGSC_Inactive inactivates Hydantoin This compound Derivative Hydantoin->VGSC_Inactive binds to Reduced_Firing Reduced Neuronal Excitability Stabilization->Reduced_Firing results in caption Mechanism of Action of Hydantoin Derivatives

Figure 3: Signaling pathway illustrating the modulation of voltage-gated sodium channels by this compound derivatives.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential in the development of new anticonvulsant therapies. The well-established synthetic routes, such as the Bucherer-Bergs reaction and Strecker synthesis, provide accessible methods for generating a diverse range of analogues for structure-activity relationship studies. The primary mechanism of action through the modulation of voltage-gated sodium channels offers a clear target for rational drug design. The data and protocols presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

5-Methyl-5-phenylhydantoin: An In-depth Technical Guide on the Current Understanding of Its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on 5-Methyl-5-phenylhydantoin. It is critical to note that detailed studies elucidating the specific mechanism of action of this compound are scarce. Much of the understanding is extrapolated from the broader class of hydantoin derivatives.

Executive Summary

Chemical Properties and Synthesis

This compound, with the chemical formula C₁₀H₁₀N₂O₂, is also known as 5-methyl-5-phenylimidazolidine-2,4-dione.[1][2] Its chemical structure is characterized by a five-membered di-imide ring substituted with a methyl and a phenyl group at the 5th position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O₂[1]
Molecular Weight190.20 g/mol
CAS Number6843-49-8
Melting Point199-201 °C
IUPAC Name5-methyl-5-phenylimidazolidine-2,4-dione[1]

The synthesis of hydantoin derivatives can be achieved through methods like the Bucherer-Bergs reaction. A modified version of this reaction has been used for the synthesis of 5-methyl-5-benzylhydantoin, which involves the reaction of a ketone with sodium cyanide and ammonium carbonate.[7]

G Ketone Phenylacetone Intermediate Hydantoin Intermediate Ketone->Intermediate Bucherer-Bergs Reaction Reagents NaCN, (NH₄)₂CO₃ Ethanol/Water, 60°C Product 5-Methyl-5-benzylhydantoin Intermediate->Product Cyclization & Hydrolysis Acidification Acidification (HCl)

A generalized schematic for the synthesis of a hydantoin derivative via a modified Bucherer-Bergs reaction.

Putative Mechanism of Action and Biological Activities

While the specific molecular targets of this compound have not been definitively identified, the biological activities of the broader hydantoin class offer potential avenues for its mechanism of action.

Anticonvulsant Activity

Hydantoin derivatives are a well-established class of anticonvulsant drugs.[4][8] The primary mechanism of action for anticonvulsant hydantoins, such as phenytoin, is the modulation of voltage-gated sodium channels in neurons.[9] By binding to the inactive state of these channels, they prolong the refractory period, thereby reducing the ability of neurons to fire at high frequencies, which is characteristic of seizures.[9] It is plausible that this compound shares this mechanism, although direct evidence is lacking.

cluster_neuron Presynaptic Neuron Hydantoin Hydantoin Derivative (e.g., this compound) Na_Channel Voltage-Gated Sodium Channel (Inactive State) Hydantoin->Na_Channel Binds and Stabilizes Neurotransmitter_Release Reduced Neurotransmitter Release Na_Channel->Neurotransmitter_Release Inhibition of Channel Reactivation Action_Potential High-Frequency Action Potentials Action_Potential->Na_Channel Depolarization

Proposed mechanism of anticonvulsant action for hydantoin derivatives.
Anti-inflammatory Activity

Some hydantoin derivatives have demonstrated anti-inflammatory properties.[6] The proposed mechanisms for the anti-inflammatory effects of various phytochemicals, which may be relevant to hydantoins, include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of pro-inflammatory signaling pathways such as NF-κB and MAPK.[10][11] For instance, some compounds can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and interleukins.[12][13] Whether this compound exhibits such activities requires experimental validation.

Antimicrobial Activity

Certain derivatives of hydantoin have been investigated for their antimicrobial effects.[5] The specific mechanisms are likely diverse and target-dependent, but for some related compounds, weak to moderate bacteriostatic activity has been observed.[14]

Quantitative Data

A thorough search of the existing scientific literature did not yield any specific quantitative data for this compound regarding its binding affinities, enzyme inhibition constants (e.g., IC₅₀, Kᵢ), or dose-response relationships in cellular or animal models related to its mechanism of action.

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound are not available in the literature. However, for researchers interested in investigating this compound, the following general methodologies, commonly used for characterizing the mechanism of action of related compounds, could be adapted.

General Protocol for Investigating Anticonvulsant Activity

A common in vivo model to assess anticonvulsant effects is the maximal electroshock (MES) seizure test in rodents.[15][16]

  • Animal Preparation: Adult male mice or rats are used.

  • Compound Administration: this compound, dissolved in a suitable vehicle, is administered intraperitoneally or orally at various doses. A control group receives the vehicle alone.

  • Induction of Seizure: After a specific pretreatment time, a maximal seizure is induced by delivering a short electrical stimulus via corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.

General Protocol for Assessing Anti-inflammatory Activity in vitro

The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line is a standard in vitro model for inflammation.[12]

  • Cell Culture: RAW 264.7 cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration, followed by stimulation with LPS.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The concentration-dependent inhibition of NO and cytokine production is determined.

Conclusion and Future Directions

The current body of scientific literature provides a foundational understanding of this compound as a chemical entity but lacks specific details regarding its mechanism of action. Based on its structural similarity to other hydantoins, it is hypothesized to act as a modulator of voltage-gated sodium channels, which could confer anticonvulsant properties. However, this and other potential biological activities, such as anti-inflammatory and antimicrobial effects, require direct experimental confirmation.

Future research should focus on:

  • Target Identification and Binding Studies: Employing techniques like affinity chromatography, proteomics, and competitive binding assays to identify the specific molecular targets of this compound.

  • In vitro and in vivo Pharmacological Profiling: Conducting comprehensive studies to confirm and quantify its potential anticonvulsant, anti-inflammatory, and antimicrobial activities.

  • Elucidation of Signaling Pathways: Investigating the downstream effects of this compound on relevant cellular signaling pathways.

Such studies are essential to bridge the current knowledge gap and to determine the potential therapeutic utility of this compound.

References

In Silico and Computational Analysis of 5-Methyl-5-phenylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-5-phenylhydantoin, a derivative of the hydantoin heterocyclic ring system, holds significant interest in medicinal chemistry due to its structural similarity to known anticonvulsant drugs like phenytoin and mephenytoin. The exploration of its therapeutic potential can be significantly accelerated through the use of in silico and computational methodologies. This technical guide provides a comprehensive overview of the computational approaches that can be applied to investigate the pharmacodynamic and pharmacokinetic properties of this compound. It details the theoretical basis and practical application of molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This document is intended to serve as a resource for researchers engaged in the rational design and development of novel hydantoin-based therapeutic agents.

Introduction

Hydantoin and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, most notably as anticonvulsants.[1][2] this compound shares the core hydantoin scaffold and the presence of a phenyl group at the 5-position, a key feature for the anticonvulsant activity of drugs like phenytoin.[1] Computational methods offer a powerful toolkit to elucidate the potential mechanisms of action, predict biological activities, and assess the drug-likeness of this compound and its analogues, thereby streamlining the drug discovery process.

This guide will systematically explore the application of key in silico techniques to this compound, providing both theoretical background and illustrative experimental protocols.

Physicochemical Properties and Synthesis

This compound (Figure 1) is a white crystalline solid with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol .[3][4] Its chemical structure and key identifiers are summarized in Table 1.

Table 1: Physicochemical Properties and Identifiers of this compound

PropertyValueReference
IUPAC Name 5-methyl-5-phenylimidazolidine-2,4-dione[3]
CAS Number 6843-49-8[4]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [4]
SMILES CC1(C(=O)NC(=O)N1)C2=CC=CC=C2[3]
InChI 1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)[3]

The synthesis of this compound can be achieved through various established methods for hydantoin synthesis, such as the Bucherer-Bergs reaction. This reaction involves the treatment of a ketone (acetophenone in this case) with ammonium carbonate and an alkali cyanide.

In Silico and Computational Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (e.g., this compound) to the active site of a target protein.

Given the structural similarity of this compound to known anticonvulsants, a primary target for molecular docking studies is the voltage-gated sodium channel (VGSC).[6] Phenytoin, a close structural analog, is known to exert its anticonvulsant effect by blocking these channels.[1] Other potential targets could include GABA-A receptors, as some hydantoin derivatives have shown activity at this site.[7]

This protocol outlines a general workflow for docking this compound into the binding site of a voltage-gated sodium channel using AutoDock Vina.

  • Protein Preparation:

    • Obtain the 3D structure of a relevant voltage-gated sodium channel from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, co-factors, and any existing ligands.

    • Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.

    • Save the prepared protein in the PDBQT format.

  • Ligand Preparation:

    • The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software.[3]

    • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define a grid box that encompasses the putative binding site on the sodium channel. The location of the binding site can be inferred from the position of co-crystallized ligands in homologous structures or from published literature.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina, specifying the prepared protein, ligand, and grid box parameters.

    • The program will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).

  • Analysis of Results:

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the binding site.

    • Visualize the interactions using software like PyMOL or Discovery Studio.

The following table presents hypothetical binding affinities and interacting residues for this compound with a model of a voltage-gated sodium channel, based on typical values observed for similar hydantoin derivatives.

Table 2: Illustrative Molecular Docking Results for this compound

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Voltage-Gated Sodium Channel (Nav1.2)-7.5Phe, Tyr, Leu, Ser
Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] A QSAR model can be used to predict the activity of new, unsynthesized compounds.

  • Data Set Collection:

    • Compile a dataset of hydantoin derivatives with experimentally determined anticonvulsant activities (e.g., ED₅₀ values from maximal electroshock seizure tests).[8][9]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors that encode its structural, electronic, and physicochemical properties (e.g., topological indices, molecular weight, logP, molar refractivity, HOMO/LUMO energies).

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a regression model that correlates the calculated descriptors with the observed biological activities.

  • Model Validation:

    • Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation (using a separate test set of compounds not used in model building).

A hypothetical QSAR equation for the anticonvulsant activity of hydantoin derivatives might look like this:

pED₅₀ = β₀ + β₁(logP) + β₂(DipoleMoment) + β₃(ASA)

Where pED₅₀ is the negative logarithm of the effective dose, logP is the octanol-water partition coefficient, DipoleMoment is the molecular dipole moment, ASA is the accessible surface area, and β values are the regression coefficients.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time.[10] This technique can be used to assess the stability of the binding pose predicted by molecular docking and to study the conformational changes in both the ligand and the protein upon binding.

  • System Setup:

    • Use the docked complex of this compound and the sodium channel as the starting structure.

    • Place the complex in a simulation box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system reaches a stable state.

  • Production Run:

    • Run the production MD simulation for a desired length of time (e.g., 100 ns), saving the trajectory of atomic coordinates at regular intervals.

  • Analysis:

    • Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and to observe the persistence of key intermolecular interactions over time.

ADMET Prediction

In silico ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound early in the drug discovery process.[11][12]

  • Absorption: Oral bioavailability, intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

  • Distribution: Blood-brain barrier penetration, plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), hepatotoxicity.

The following table presents a hypothetical ADMET profile for this compound, as might be predicted by various in silico models.

Table 3: Illustrative Predicted ADMET Properties of this compound

PropertyPredicted Value/Classification
Human Intestinal Absorption High
Blood-Brain Barrier Penetration Yes
CYP2D6 Inhibitor No
hERG Inhibition Low risk
Ames Mutagenicity Non-mutagenic

Visualizations

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the computational studies described.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB) Prep_Prot Prepared Protein (PDBQT) PDB->Prep_Prot Remove water, add hydrogens Ligand_SDF Ligand Structure (SDF) Prep_Lig Prepared Ligand (PDBQT) Ligand_SDF->Prep_Lig Optimize geometry, assign charges Dock Run Docking (AutoDock Vina) Prep_Prot->Dock Prep_Lig->Dock Grid Define Grid Box Grid->Dock Poses Poses Dock->Poses Generate Poses Analysis Analysis Poses->Analysis Binding affinity, Interactions Visualization Visualization Analysis->Visualization Visualize Complex

Figure 2. Molecular Docking Workflow.

QSAR_Workflow Data Dataset of Hydantoins with Biological Activity Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR, PLS) Split->Model Training Set Validation Validate Model (Internal & External) Split->Validation Test Set Model->Validation Prediction Predict Activity of New Compounds Validation->Prediction Validated Model

Figure 3. QSAR Model Development Workflow.

MD_Simulation_Workflow Start Docked Ligand-Protein Complex Solvate Solvate with Water and Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analyze

References

Chiral Properties of 5-Methyl-5-phenylhydantoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-phenylhydantoin is a chiral heterocyclic compound belonging to the hydantoin class of molecules. The presence of a stereocenter at the C5 position of the hydantoin ring gives rise to two enantiomers, (R)- and (S)-5-Methyl-5-phenylhydantoin. While the racemic mixture is commercially available and has been utilized in various chemical applications, a comprehensive understanding of the distinct properties and biological activities of the individual enantiomers is crucial for advancements in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the chiral characteristics of this compound, including its synthesis, chiral resolution, and what is known about the biological significance of its stereoisomers, drawing parallels from closely related hydantoin structures.

Physicochemical Properties

The fundamental physicochemical properties of racemic this compound are summarized in the table below. It is important to note that while enantiomers share identical physical properties such as melting point and solubility in achiral solvents, they differ in their interaction with plane-polarized light. However, specific optical rotation values for the individual enantiomers of this compound are not widely reported in publicly available literature.

PropertyValueReference
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
Melting Point199-201 °C
AppearanceWhite to off-white powder
CAS Number (Racemate)6843-49-8

Synthesis and Chiral Resolution

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various methods, with the Bucherer-Bergs reaction being a common approach for producing hydantoin scaffolds. A modified Bucherer-Bergs reaction provides a reliable route to the racemic compound.

Experimental Protocol: Modified Bucherer-Bergs Synthesis

A detailed experimental protocol for a modified Bucherer-Bergs synthesis of a similar hydantoin, 5-methyl-5-benzylhydantoin, has been described and can be adapted for the synthesis of this compound. The general procedure involves the reaction of a ketone (acetophenone in this case) with an alkali metal cyanide and ammonium carbonate.

  • Reactants: Acetophenone, Potassium Cyanide (or Sodium Cyanide), Ammonium Carbonate.

  • Solvent: Typically a mixture of ethanol and water.

  • Reaction Conditions: The mixture is heated, often under reflux, for a specified period.

  • Work-up: The reaction mixture is cooled, and the product is precipitated by acidification. The crude product is then purified by recrystallization.

G Acetophenone Acetophenone Intermediate Aminonitrile Intermediate Acetophenone->Intermediate Bucherer-Bergs Reaction KCN_NH42CO3 KCN / (NH₄)₂CO₃ KCN_NH42CO3->Intermediate Racemic_Hydantoin Racemic this compound Intermediate->Racemic_Hydantoin Cyclization

Chiral Resolution of Enantiomers

The separation of the (R)- and (S)-enantiomers of this compound is most effectively achieved using chiral High-Performance Liquid Chromatography (HPLC). The compound is frequently used as a test analyte for chiral stationary phases (CSPs), particularly those based on macrocyclic glycopeptides like vancomycin and teicoplanin.

Experimental Protocol: Chiral HPLC Separation

While specific, complete protocols are often proprietary to the column manufacturer, the general methodology for the chiral resolution of this compound on a CHIROBIOTIC™ V2 column is as follows:

  • Column: Astec® CHIROBIOTIC™ V2, typically 25 cm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A common mobile phase for this separation is 100% methanol. Optimization may involve the use of polar ionic or reversed-phase modes with modifiers such as triethylamine and acetic acid in organic solvents.

  • Flow Rate: Generally in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.

  • Temperature: Column temperature can be varied to optimize separation, with lower temperatures often improving resolution.

G Racemate Racemic this compound Injection Injection onto Chiral HPLC Column Racemate->Injection Separation Elution with Mobile Phase Injection->Separation Detection UV Detection Separation->Detection Enantiomer1 (R)-Enantiomer Detection->Enantiomer1 Enantiomer2 (S)-Enantiomer Detection->Enantiomer2

Biological Activity of Hydantoin Enantiomers

Direct studies on the distinct pharmacological activities of the (R)- and (S)-enantiomers of this compound are not extensively documented in public literature. However, the profound influence of stereochemistry on the biological effects of other hydantoin derivatives provides a strong rationale for investigating the individual enantiomers of this compound.

For instance, the anticonvulsant drug Mephenytoin (5-ethyl-5-phenylhydantoin) exhibits stereoselective metabolism. The (S)-enantiomer is rapidly hydroxylated, while the (R)-enantiomer is more slowly N-demethylated to Nirvanol (5-ethyl-5-phenylhydantoin), which is the active anticonvulsant metabolite. This highlights how stereochemistry can dictate both the metabolic fate and the therapeutic action of a hydantoin-based drug.

Furthermore, studies on the major metabolite of Phenytoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), have shown that the (R)-enantiomer selectively stimulates fibroblast growth, suggesting it may be the more toxic enantiomer with respect to gingival hyperplasia, a known side effect of Phenytoin.

Given these examples, it is highly probable that the (R)- and (S)-enantiomers of this compound also exhibit distinct pharmacokinetic and pharmacodynamic profiles. Future research should focus on elucidating these differences to explore their potential as stereochemically pure therapeutic agents.

Conclusion

This compound is a chiral molecule with significant potential for further investigation in the fields of medicinal chemistry and pharmacology. While methods for its racemic synthesis and chiral resolution are established, a critical knowledge gap exists regarding the specific properties and biological activities of its individual enantiomers. The documented stereoselectivity in the metabolism and activity of structurally related hydantoins underscores the importance of studying the (R)- and (S)-enantiomers of this compound in isolation. Such research is essential for unlocking their full therapeutic potential and understanding their safety profiles. This guide serves as a foundational resource for researchers embarking on the synthesis, resolution, and biological evaluation of these intriguing chiral molecules.

5-Methyl-5-phenylhydantoin: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydantoin ring, a five-membered heterocyclic structure, has long been a privileged scaffold in medicinal chemistry, giving rise to a multitude of clinically significant drugs. Among the vast library of hydantoin derivatives, 5-methyl-5-phenylhydantoin stands out as a core structure with a rich history and continued relevance in the pursuit of novel therapeutic agents. Its unique combination of a chiral center, aromatic character, and hydrogen bonding capabilities makes it an attractive starting point for the design and synthesis of compounds targeting a range of biological processes. This technical guide provides a comprehensive overview of this compound as a scaffold, detailing its synthesis, established and emerging biological activities, and the experimental protocols crucial for its evaluation.

Chemical Properties and Synthesis

This compound, with the chemical formula C₁₀H₁₀N₂O₂, is a white crystalline solid.[1] Its structure features a hydantoin ring substituted at the 5-position with both a methyl and a phenyl group, creating a chiral center.[2] This chirality offers the potential for stereoselective interactions with biological targets.

The primary and most efficient method for the synthesis of this compound and its derivatives is the Bucherer-Bergs reaction .[3][4][5] This multicomponent reaction provides a straightforward approach to 5,5-disubstituted hydantoins from a ketone, ammonium carbonate, and a cyanide source.[3]

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

This protocol outlines the synthesis of this compound from acetophenone.

Materials:

  • Acetophenone

  • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Heating mantle or oil bath

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • pH indicator paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, combine acetophenone, potassium cyanide, and ammonium carbonate in a reaction vessel. A typical molar ratio is 1:2:2 (acetophenone:KCN:(NH₄)₂CO₃).[6]

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 1:1 v/v) to the reaction vessel to dissolve the reactants.

  • Heating and Reflux: Heat the reaction mixture to reflux (typically 80-100°C) with constant stirring.[6] The reaction is typically carried out for several hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Acidification: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7.[6] This step should be performed in a fume hood due to the potential release of hydrogen cyanide gas. Acidification protonates the hydantoin, causing it to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Logical Relationship: Bucherer-Bergs Reaction Workflow

bucherer_bergs Start Start Reactants Combine Acetophenone, KCN, (NH4)2CO3 Start->Reactants Solvent Add Ethanol/Water Reactants->Solvent Reflux Heat to Reflux (80-100°C) Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Acidify Acidify with HCl (pH 6-7) Cool->Acidify Precipitate Precipitation of This compound Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Purify Recrystallize Filter->Purify End End Purify->End

Caption: Workflow for the Bucherer-Bergs synthesis of this compound.

Biological Activities and Therapeutic Potential

The this compound scaffold has been explored for a variety of biological activities, with the most well-established being its role in the development of anticonvulsant agents. More recently, its potential in antimicrobial and anticancer applications has also garnered significant interest.

Anticonvulsant Activity

Hydantoin derivatives are a well-known class of anticonvulsant drugs, with phenytoin (5,5-diphenylhydantoin) being a prominent example.[7] The 5-phenyl group is a key structural feature for this activity.

Mechanism of Action: The primary mechanism by which hydantoin-based anticonvulsants exert their effect is through the modulation of voltage-gated sodium channels in neurons. They selectively bind to the inactivated state of these channels, slowing their recovery and thereby limiting the high-frequency repetitive firing of action potentials that is characteristic of seizures. This action helps to prevent the spread of seizure activity within the brain.

Signaling Pathway: Neuronal Excitability and Sodium Channel Blockade

anticonvulsant_mechanism cluster_neuron Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Firing Na_Channel->Action_Potential Depolarization Reduced_Firing Reduced Repetitive Firing Na_Channel->Reduced_Firing Inhibition of Recovery Hydantoin This compound Scaffold Inactivated_State Binds to Inactivated State of Sodium Channel Hydantoin->Inactivated_State Inactivated_State->Na_Channel Stabilizes Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression

Caption: Mechanism of anticonvulsant action of the this compound scaffold.

Compound/DerivativeAnimal ModelRoute of AdministrationED₅₀ (mg/kg)Reference
Phenytoin (reference)MouseIntraperitoneal9.5Fictional Example
5-Ethyl-5-phenylhydantoinMouseIntraperitoneal12Fictional Example
3-Substituted-5-phenylhydantoinsRatIntraperitonealVaries[8]

Note: The above table is illustrative. Specific and directly comparable ED₅₀ values for a series of derivatives including the parent compound are needed for a complete structure-activity relationship (SAR) analysis.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

This protocol provides a general outline for evaluating the anticonvulsant activity of a compound using the MES test in mice.

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes

  • Male albino mice (e.g., Swiss strain, 20-25 g)

  • Test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Vehicle control

  • Topical anesthetic (e.g., 0.5% tetracaine solution)

  • Saline solution (0.9%)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least 48 hours before the experiment, with free access to food and water.

  • Dosing: Divide the animals into groups (n=6-8 per group). Administer the test compound, vehicle, or standard drug via the desired route (e.g., intraperitoneal or oral).

  • Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30 or 60 minutes) to ensure absorption and distribution of the compound.

  • Anesthesia and Electrode Placement: At the time of the test, apply a drop of topical anesthetic to the corneas of each mouse, followed by a drop of saline to ensure good electrical contact.

  • Induction of Seizure: Place the corneal electrodes on the eyes of the mouse and deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the animal for the presence of a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The percentage of protection is calculated, and the median effective dose (ED₅₀) can be determined using statistical methods like probit analysis.

Experimental Workflow: MES Test

mes_test_workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Group Animals Acclimatization->Grouping Dosing Administer Test Compound, Vehicle, or Standard Grouping->Dosing Pretreatment Pre-treatment Period Dosing->Pretreatment Anesthesia Apply Topical Anesthetic and Saline to Corneas Pretreatment->Anesthesia Stimulation Deliver Electrical Stimulus Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Calculate % Protection and ED50 Observation->Data_Analysis End End Data_Analysis->End anticancer_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_egfr EGFR/HER2 Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGFR_HER2 EGFR/HER2 Downstream Downstream Signaling EGFR_HER2->Downstream Cancer_Growth Cancer Cell Growth Downstream->Cancer_Growth Hydantoin Hydantoin Scaffold Hydantoin->PI3K Inhibition? Hydantoin->EGFR_HER2 Inhibition?

References

Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystal Structure of 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in determining the X-ray crystal structure of the organic compound 5-Methyl-5-phenylhydantoin. While a specific, publicly available crystal structure for this exact molecule is not readily accessible in crystallographic databases, this document outlines the complete, standardized experimental workflow and data analysis pipeline required for such a determination. The protocols and data presented herein are based on established principles of small-molecule X-ray crystallography and serve as a detailed instructional framework for researchers in drug discovery and materials science.

Introduction to this compound and its Structural Significance

This compound is a derivative of hydantoin, a heterocyclic organic compound. Hydantoin and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticonvulsant, antiarrhythmic, and antimicrobial properties. The precise three-dimensional arrangement of the atoms in this compound, including bond lengths, bond angles, and stereochemistry, is crucial for understanding its structure-activity relationship (SAR). This knowledge can inform the rational design of novel therapeutic agents with improved efficacy and selectivity. X-ray crystallography is the definitive method for obtaining this detailed structural information.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in X-ray diffraction analysis and structure refinement.

experimental_workflow synthesis Synthesis & Purification of this compound crystallization Single Crystal Growth synthesis->crystallization High Purity Compound crystal_selection Crystal Selection & Mounting crystallization->crystal_selection Suitable Single Crystals data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mounted Crystal data_processing Data Processing & Reduction data_collection->data_processing Raw Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Processed Reflection Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Structural Model validation Structure Validation & Deposition (e.g., CSD) structure_refinement->validation Refined Structure (CIF)

Figure 1: Experimental workflow for X-ray crystal structure determination.
Synthesis and Purification

The first step is the synthesis of this compound with high purity. A common synthetic route is the Bucherer-Bergs reaction, which involves the reaction of a ketone (acetophenone), an alkali metal cyanide (e.g., potassium cyanide), and ammonium carbonate.

Protocol for Synthesis (Illustrative):

  • In a sealed reaction vessel, combine acetophenone, potassium cyanide, and ammonium carbonate in a suitable solvent such as ethanol/water.

  • Heat the mixture under pressure for several hours.

  • After cooling, acidify the reaction mixture to precipitate the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to achieve a purity of >99%, as confirmed by techniques such as NMR spectroscopy and HPLC.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound in one solvent is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is less soluble.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Protocol for Crystallization (Illustrative):

  • Prepare a saturated solution of purified this compound in a solvent such as acetone or ethyl acetate at room temperature.

  • Filter the solution to remove any particulate matter.

  • Place the solution in a small, loosely capped vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Monitor for the formation of well-defined single crystals.

X-ray Diffraction Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

Data Collection Parameters (Illustrative):

Parameter Value
Instrument Bruker D8 VENTURE diffractometer
X-ray Source Mo Kα radiation (λ = 0.71073 Å)
Temperature 100(2) K
Detector PHOTON II CPAD
Scan Type ω and φ scans
2θ Range 3.0° to 55.0°

| Data Collection Software | APEX3 |

The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded by the detector.

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for experimental factors. The resulting data is then used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. For small molecules like this compound, direct methods are typically successful.

Software for Data Processing and Structure Solution:

  • Data Integration and Scaling: SAINT, SADABS

  • Structure Solution: SHELXT

Structure Refinement and Validation

The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process of least-squares minimization.

Refinement Details (Illustrative):

Parameter Value
Refinement Program SHELXL
Refinement Method Full-matrix least-squares on F²
Hydrogen Atoms Placed in calculated positions and refined using a riding model
Final R-indices [I>2σ(I)] R1 = 0.045, wR2 = 0.112

| Goodness-of-fit on F² | 1.05 |

The final structure is validated using software tools like PLATON to check for geometric plausibility and other potential issues. The validated structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Crystallographic Data (Illustrative)

The following tables present an example of the type of quantitative data that would be obtained from a successful crystal structure determination of this compound.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Empirical Formula C₁₀H₁₀N₂O₂
Formula Weight 190.20
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543(2)
b (Å) 10.123(3)
c (Å) 11.234(3)
α (°) 90
β (°) 105.45(1)
γ (°) 90
Volume (ų) 935.4(4)
Z 4
Density (calculated) (g/cm³) 1.350
Absorption Coefficient (mm⁻¹) 0.096

| F(000) | 400 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond Length Angle Degrees
N1-C2 1.385(2) N1-C2-N3 110.5(1)
C2-N3 1.378(2) C2-N3-C4 112.1(1)
N3-C4 1.412(2) N3-C4-C5 108.9(1)
C4-C5 1.523(2) C4-C5-N1 102.3(1)
C5-N1 1.478(2) C5-N1-C2 115.2(1)
C5-C6 1.515(2) C6-C5-C10 111.8(1)
C5-C10 1.543(2)
C2=O1 1.211(2)

| C4=O2 | 1.208(2) | | |

Note: The data in these tables are for illustrative purposes and do not represent a published crystal structure of this compound.

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain linking this compound to defined signaling pathways. However, related hydantoin-containing drugs, such as the anticonvulsant phenytoin, are known to act as sodium channel blockers. It is plausible that this compound could exhibit similar mechanisms of action. Further pharmacological studies would be required to elucidate its specific biological targets and any associated signaling cascades. Should such a pathway be identified, a diagrammatic representation would be invaluable for visualizing the mechanism of action.

Conclusion

The determination of the X-ray crystal structure of this compound is a critical step in characterizing this molecule for potential applications in drug development. This technical guide has provided a detailed overview of the necessary experimental protocols, from synthesis to structure refinement and validation. The resulting three-dimensional structural information provides an invaluable foundation for understanding its chemical properties and for guiding future research into its biological activities.

A Technical Guide to the Historical Synthesis of 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core historical methods for the synthesis of 5-Methyl-5-phenylhydantoin, a significant heterocyclic compound. This document provides a detailed overview of the primary synthetic routes, complete with experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.

Introduction

This compound is a derivative of hydantoin, a five-membered heterocyclic ring structure first isolated in 1861 by Adolf von Baeyer.[1] The hydantoin scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities, most notably as an anticonvulsant.[1] The synthesis of 5,5-disubstituted hydantoins has been a subject of considerable interest, with several classical methods developed and refined over the years. This guide focuses on two of the most prominent historical methods: the Bucherer-Bergs synthesis and the Urech hydantoin synthesis.

Core Synthesis Methods

The two primary historical methods for the synthesis of this compound are the Bucherer-Bergs reaction and the Urech hydantoin synthesis. Each method offers a different strategic approach to the construction of the hydantoin ring.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction, a multi-component reaction, is one of the most convenient and widely used methods for preparing 5,5-disubstituted hydantoins.[2] This one-pot synthesis typically involves the reaction of a ketone (in this case, acetophenone), with an alkali cyanide (such as sodium or potassium cyanide) and ammonium carbonate.[2][3]

  • Reactants:

    • Phenylacetone (1.0 eq)

    • Sodium Cyanide (1.5 eq)

    • Ammonium Carbonate (1.5 eq)

    • Ethanol/Water (1:1 mixture)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Dissolve phenylacetone in a 1:1 mixture of ethanol and water.

    • Add sodium cyanide and ammonium carbonate to the solution.

    • Heat the mixture to 60°C and stir for 24 hours.

    • After cooling, acidify the reaction mixture to a pH of 6-6.5 with concentrated hydrochloric acid in a well-ventilated fume hood.

    • Cool the mixture to room temperature to allow for crystallization.

    • Filter the resulting crystals, recrystallize from 50% ethanol, and dry to obtain the final product.

Bucherer_Bergs_Workflow start Start: Prepare Reactants reactants Acetophenone Sodium Cyanide Ammonium Carbonate Ethanol/Water (1:1) start->reactants reaction Heat to 60°C Stir for 24 hours reactants->reaction acidify Acidify with conc. HCl to pH 6-6.5 reaction->acidify crystallize Cool to Room Temperature for Crystallization acidify->crystallize filter Filter Crystals crystallize->filter reflux Recrystallize from 50% Ethanol filter->reflux dry Dry Product reflux->dry end_product End: this compound dry->end_product

A flowchart illustrating the experimental workflow for the Bucherer-Bergs synthesis.
Urech Hydantoin Synthesis

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, is another classical method that proceeds via an amino acid intermediate.[1] For the synthesis of this compound, the required starting material is α-methyl-α-phenylglycine. The amino acid is reacted with potassium cyanate, followed by acid-catalyzed cyclization to form the hydantoin ring.

Detailed classical experimental protocols for the Urech synthesis of 5,5-disubstituted hydantoins are less common in modern literature. However, the general procedure involves two main steps:

  • Step 1: Carbamylation of the Amino Acid

    • The amino acid (α-methyl-α-phenylglycine) is dissolved in water, and a solution of potassium cyanate is added. The reaction mixture is typically warmed to facilitate the formation of the corresponding ureido acid.

  • Step 2: Acid-Catalyzed Cyclization

    • The ureido acid intermediate is then treated with a strong acid, such as hydrochloric acid, and heated to induce cyclization and formation of the hydantoin ring.

A modern, microwave-assisted, one-pot variation of the Urech synthesis for 5-monosubstituted hydantoins has been reported with yields ranging from 34% to 89%. While not a historical method, it demonstrates the continued relevance of this synthetic route.

Urech_Synthesis_Pathway cluster_0 Step 1: Carbamylation cluster_1 Step 2: Cyclization Amino_Acid α-Methyl-α-phenylglycine Ureido_Acid Ureido Acid Intermediate Amino_Acid->Ureido_Acid + KOCN, H2O KOCN Potassium Cyanate (KOCN) Hydantoin This compound Ureido_Acid->Hydantoin + HCl, Heat

The two-step reaction pathway of the Urech hydantoin synthesis.

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical synthesis methods of this compound and its close analog.

Synthesis MethodStarting Material(s)Key ReagentsReaction ConditionsYield (%)Reference(s)
Bucherer-BergsAcetophenone, NaCN, (NH₄)₂CO₃Ethanol/Water60-70°CN/A[2]
Bucherer-Bergs (analog)Phenylacetone, NaCN, (NH₄)₂CO₃Ethanol/Water, HCl60°C, 24 hours69.3[4]
Urech Synthesisα-Methyl-α-phenylglycineKOCN, HClHeatingN/A
Urech (microwave)Various Amino AcidsKOCN, HClMicrowave, 80°C34-89N/A

Note: N/A indicates that specific quantitative data for the synthesis of this compound was not available in the cited literature.

Conclusion

The Bucherer-Bergs and Urech syntheses represent the foundational historical methods for producing this compound. The Bucherer-Bergs reaction offers a straightforward, one-pot approach from a readily available ketone precursor. In contrast, the Urech synthesis provides a route from an amino acid, which can be advantageous for controlling stereochemistry if a chiral amino acid is used. While modern advancements have introduced variations to these classical methods, understanding these original synthetic pathways is crucial for researchers in medicinal chemistry and drug development for the rational design and synthesis of novel hydantoin-based compounds.

References

Methodological & Application

Synthesis of 5-Methyl-5-phenylhydantoin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 5-Methyl-5-phenylhydantoin, a valuable scaffold in medicinal chemistry. The primary method described is the Bucherer-Bergs reaction, a robust and efficient one-pot synthesis.

Introduction

This compound is a heterocyclic compound belonging to the hydantoin class. Hydantoin derivatives are of significant interest in drug discovery and development due to their diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The structural motif of this compound makes it an important building block for the synthesis of more complex pharmaceutical agents. This document outlines a reliable synthesis protocol, summarizes key quantitative data, and provides visual representations of the synthesis workflow.

Data Presentation

Physicochemical Properties
PropertyValueSource
IUPAC Name5-methyl-5-phenylimidazolidine-2,4-dione[1]
CAS Number6843-49-8[2]
Molecular FormulaC₁₀H₁₀N₂O₂[2]
Molecular Weight190.20 g/mol [2]
Melting Point199-201 °C[2]
AppearanceWhite crystalline powder
Spectroscopic Data
TechniqueDataSource
¹H NMR Data unavailable in search results.
¹³C NMR Data unavailable in search results.
IR (KBr) Major peaks expected around 3200 cm⁻¹ (N-H stretch), 1770 and 1710 cm⁻¹ (C=O stretch)[1]
Mass Spec (GC-MS) m/z top peaks at 104, 175, 119[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Bucherer-Bergs reaction. This multicomponent reaction involves the treatment of a ketone (acetophenone) with an alkali metal cyanide and ammonium carbonate.

Protocol 1: Bucherer-Bergs Synthesis of this compound

This protocol is adapted from a reliable method for a structurally similar compound, 5-methyl-5-benzylhydantoin, and is expected to yield the target compound with high purity.[3]

Materials:

  • Acetophenone (C₈H₈O)

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (C₂H₅OH)

  • Water (H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetophenone (0.1 mol, 12.02 g), sodium cyanide (0.15 mol, 7.35 g), and ammonium carbonate (0.3 mol, 28.8 g).

  • Solvent Addition: Add a mixture of 60 mL of ethanol and 60 mL of water to the flask.

  • Reaction: Heat the mixture to 60-70°C with continuous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to pH 6-7 with concentrated hydrochloric acid in a fume hood. This step should be performed with caution as it may generate hydrogen cyanide gas.

    • A precipitate of this compound will form.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water.

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

    • Dry the purified crystals under vacuum.

Expected Yield: A yield of approximately 70-80% can be expected based on the synthesis of analogous compounds.

Safety Precautions
  • This procedure must be carried out in a well-ventilated fume hood.

  • Sodium cyanide is highly toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Acidification of the reaction mixture will produce toxic hydrogen cyanide gas. Ensure the fume hood has adequate airflow.

  • In case of contact with cyanide, seek immediate medical attention.

Visualizations

Bucherer-Bergs Reaction Mechanism

Bucherer_Bergs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acetophenone Acetophenone Iminium Iminium Ion Acetophenone->Iminium + NH₃, - H₂O NH3 NH₃ (from (NH₄)₂CO₃) HCN HCN (from NaCN + H₂O) Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Hydantoic_acid Hydantoic Acid Intermediate Aminonitrile->Hydantoic_acid + CO₂, H₂O Hydantoin This compound Hydantoic_acid->Hydantoin Cyclization, - H₂O Experimental_Workflow Reactants 1. Combine Reactants (Acetophenone, NaCN, (NH₄)₂CO₃) Solvent 2. Add Solvent (Ethanol/Water) Reactants->Solvent Reaction 3. Heat and Stir (60-70°C, 4-6h) Solvent->Reaction Workup 4. Cool and Acidify (HCl to pH 6-7) Reaction->Workup Isolation 5. Filter and Wash (Cold Water) Workup->Isolation Purification 6. Recrystallize (Ethanol/Water) Isolation->Purification Product Pure this compound Purification->Product

References

Application Notes and Protocols for the Quantification of 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 5-Methyl-5-phenylhydantoin in research and drug development settings. The protocols are based on established analytical techniques and include expected performance characteristics adapted from closely related compounds due to the limited availability of validated methods for this specific analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is adapted from validated protocols for the analysis of phenytoin, a structurally similar hydantoin derivative.[1][2][3] It is suitable for the quantification of this compound in bulk material and simple formulations.

Principle

Reverse-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a mixture of water and a polar organic solvent. This compound is retained on the column and then eluted, with detection by UV absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.

Experimental Protocol

1.2.1. Apparatus and Reagents

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • This compound reference standard

  • 5-(p-Methylphenyl)-5-phenylhydantoin (internal standard, optional)[4]

  • Purified water (18.2 MΩ·cm)

1.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 20 mM potassium dihydrogen phosphate in water and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): If using an internal standard, accurately weigh 10 mg of 5-(p-Methylphenyl)-5-phenylhydantoin and dissolve in 10 mL of methanol.

1.2.3. Chromatographic Conditions

ParameterValue
ColumnC18 (250 mm x 4.6 mm, 5 µm)
Mobile PhasePhosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
Detection Wavelength220 nm
Run Time10 minutes

1.2.4. Sample Preparation (for biological matrices - adapted from phenytoin protocols) [5]

  • To 1 mL of plasma, add a known amount of internal standard.

  • Add 2 mL of a protein precipitation agent (e.g., acetonitrile or methanol) and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase and inject into the HPLC system.

Data Presentation: Expected Performance Characteristics

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on validated methods for the analogous compound, phenytoin.[2][3]

Validation ParameterExpected Performance
Linearity (r²)≥ 0.999
Range1 - 50 µg/mL
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention TimeApproximately 5-8 minutes (dependent on exact conditions)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. Derivatization may be required for polar compounds like hydantoins to improve their volatility and chromatographic properties.

Principle

The sample is injected into a heated inlet, where it is vaporized. The analytes are then separated based on their boiling points and interaction with the stationary phase in a capillary column. The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides structural information and allows for selective and sensitive quantification.

Experimental Protocol

2.2.1. Apparatus and Reagents

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)

  • Helium (carrier gas)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

  • Ethyl acetate (GC grade)

  • This compound reference standard

  • 5-(p-Methylphenyl)-5-phenylhydantoin (internal standard)[4]

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-(p-Methylphenyl)-5-phenylhydantoin and dissolve in 10 mL of ethyl acetate.

2.2.3. Sample Preparation and Derivatization

  • Prepare calibration standards and samples in a suitable solvent like ethyl acetate.

  • Add a known amount of the internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2.2.4. GC-MS Conditions

ParameterValue
Column5% Phenyl Polysiloxane (30 m x 0.25 mm ID, 0.25 µm)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection ModeSplitless
Inlet Temperature250 °C
Oven ProgramStart at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Transfer Line Temp280 °C
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)

2.2.5. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound-TMS247190118
5-(p-Methylphenyl)-5-phenylhydantoin-TMS (IS)261204132

Note: The m/z values for the TMS derivatives are predicted and should be confirmed experimentally.

Data Presentation: Expected Performance Characteristics

Based on general performance of validated GC-MS methods for trace analysis.[6]

Validation ParameterExpected Performance
Linearity (r²)≥ 0.995
Rangeng/mL to µg/mL range
Limit of Detection (LOD)Low ng/mL level
Limit of Quantification (LOQ)Mid-to-high ng/mL level
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.

Principle

The analyte is first separated by HPLC and then introduced into the mass spectrometer. In the first mass analyzer (Q1), the precursor ion of the analyte is selected. This ion is then fragmented in a collision cell (Q2). The resulting product ions are detected in the second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides excellent specificity and sensitivity.

Experimental Protocol

3.2.1. Apparatus and Reagents

  • LC-MS/MS system (triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • This compound reference standard

  • Isotopically labeled this compound (e.g., d5-phenyl) as internal standard (recommended)

3.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock and Working Solutions: Prepared as in the HPLC-UV method, but using LC-MS grade solvents.

3.2.3. LC-MS/MS Conditions

ParameterValue
ColumnC18 (50 mm x 2.1 mm, 1.8 µm)
Mobile PhaseGradient of Mobile Phase A and B (e.g., 5% B to 95% B over 5 min)
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

3.2.4. MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound191.1163.115
This compound191.1120.120
This compound-d5 (IS)196.1168.115

Note: These transitions are based on the structure and should be optimized experimentally.

Data Presentation: Expected Performance Characteristics

Based on general performance of validated LC-MS/MS bioanalytical methods.[7]

Validation ParameterExpected Performance
Linearity (r²)≥ 0.99
Rangepg/mL to ng/mL range
Limit of Detection (LOD)Low pg/mL level
Limit of Quantification (LOQ)Mid-to-high pg/mL level
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%

Visualization of Workflows and Pathways

Experimental Workflow for Sample Analysis

experimental_workflow sample Sample Collection (e.g., Plasma, Bulk Material) prep Sample Preparation (Protein Precipitation / Dilution) sample->prep analysis Instrumental Analysis (HPLC, GC-MS, or LC-MS/MS) prep->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing (Peak Integration, Calibration) data_acq->data_proc quant Quantification (Concentration Calculation) data_proc->quant report Reporting quant->report

Caption: General experimental workflow for the quantification of this compound.

Proposed Metabolic Pathway of this compound

The metabolism of this compound has not been extensively studied. However, based on the known metabolism of phenytoin, a primary metabolic route is likely to be aromatic hydroxylation of the phenyl group, followed by conjugation for excretion.[8]

metabolic_pathway parent This compound phase1 Phase I Metabolism (Hydroxylation) parent->phase1 CYP450 Enzymes metabolite 5-(4-Hydroxyphenyl)- 5-methylhydantoin phase1->metabolite phase2 Phase II Metabolism (Glucuronidation) metabolite->phase2 UGT Enzymes conjugate Glucuronide Conjugate phase2->conjugate excretion Excretion conjugate->excretion

Caption: Proposed metabolic pathway of this compound.

References

Application Notes and Protocols: Utilizing 5-Methyl-5-phenylhydantoin in Anticonvulsant Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-phenylhydantoin is a chemical compound belonging to the hydantoin class, a group of heterocyclic organic compounds. Hydantoin derivatives, most notably phenytoin (5,5-diphenylhydantoin), are a well-established class of anticonvulsant agents.[1][2] Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which inhibits the rapid and repetitive firing of neurons associated with seizures.[2] This application note provides detailed protocols for evaluating the anticonvulsant potential of this compound using standard preclinical screening assays.

Due to the limited publicly available anticonvulsant screening data specifically for this compound, this document utilizes data from the structurally similar and well-characterized anticonvulsant, Phenytoin, as a reference for expected outcomes. Researchers should interpret this data as a comparative baseline.

Quantitative Data Summary

The following tables summarize the anticonvulsant efficacy and neurotoxicity of Phenytoin, a structurally related hydantoin, in common preclinical models. This data is provided as a reference for researchers screening this compound.

Table 1: Anticonvulsant Activity of Phenytoin in Mice

AssayEndpointED₅₀ (mg/kg, i.p.)95% Confidence Interval
Maximal Electroshock (MES)Abolition of tonic hindlimb extension5.96[1]N/A
Subcutaneous Pentylenetetrazol (scPTZ)Failure to exhibit clonic seizuresIneffective[1]N/A

ED₅₀ (Median Effective Dose) is the dose at which 50% of the animals are protected from the seizure endpoint. i.p. - Intraperitoneal administration. N/A - Not Applicable, as data was not available in the cited sources.

Table 2: Neurotoxicity of Phenytoin in Mice

AssayEndpointTD₅₀ (mg/kg, i.p.)95% Confidence Interval
Rotarod TestInability to remain on a rotating rod for a specified timeN/AN/A

TD₅₀ (Median Toxic Dose) is the dose at which 50% of the animals exhibit a toxic effect. N/A - Data not available in the cited sources.

Signaling Pathway: Mechanism of Action of Hydantoins

Hydantoin anticonvulsants, such as phenytoin, are known to exert their effects by modulating the activity of voltage-gated sodium channels. The diagram below illustrates this proposed mechanism.

Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Enables Hydantoin This compound Hydantoin->Na_Channel Blocks Vesicle_Release Neurotransmitter Release Action_Potential->Vesicle_Release Triggers Receptor Receptors Vesicle_Release->Receptor Activates Postsynaptic_Potential Excitatory Postsynaptic Potential Receptor->Postsynaptic_Potential

Proposed mechanism of action for hydantoin anticonvulsants.

Experimental Protocols

Detailed methodologies for key anticonvulsant screening assays are provided below.

Maximal Electroshock (MES) Seizure Test

This test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.

Workflow for MES Test

MES_Workflow A Animal Acclimation (e.g., Male ICR mice, 18-25g) B Compound Administration (this compound or Vehicle, i.p.) A->B C Time Interval for Peak Effect (e.g., 30-60 minutes) B->C D Application of Corneal Electroshock (e.g., 50 mA, 0.2 s) C->D E Observation of Seizure Response D->E F Endpoint Assessment: Abolition of Tonic Hindlimb Extension E->F G Data Analysis (Calculation of ED₅₀) F->G

Experimental workflow for the Maximal Electroshock (MES) test.

Materials:

  • Male ICR mice (18-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.5% methylcellulose)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least 3 days before the experiment.

  • Compound Administration: Administer this compound or the vehicle intraperitoneally (i.p.) at various doses to different groups of mice.

  • Time to Peak Effect: Allow a predetermined time (e.g., 30 or 60 minutes) for the compound to reach its peak effect.

  • Anesthesia: Apply a drop of topical anesthetic to the cornea of each mouse to minimize discomfort.

  • Electroshock Application: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.[3]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase.[3]

  • Data Analysis: Determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This assay is used to identify compounds that may be effective against absence seizures.

Workflow for scPTZ Test

scPTZ_Workflow A Animal Acclimation (e.g., Male ICR mice, 18-25g) B Compound Administration (this compound or Vehicle, i.p.) A->B C Time Interval for Peak Effect (e.g., 30-60 minutes) B->C D Subcutaneous Injection of PTZ (e.g., 85 mg/kg) C->D E Observation Period (30 minutes) D->E F Endpoint Assessment: Absence of Clonic Seizures lasting >5s E->F G Data Analysis (Calculation of ED₅₀) F->G

Experimental workflow for the subcutaneous Pentylenetetrazol (scPTZ) test.

Materials:

  • Male ICR mice (18-25 g)

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Pentylenetetrazol (PTZ)

  • Observation chambers

Procedure:

  • Animal Acclimation: Acclimate mice as described for the MES test.

  • Compound Administration: Administer this compound or the vehicle i.p. at various doses.

  • Time to Peak Effect: Allow for the compound's peak effect time.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the midline of the back.

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.

  • Endpoint: The endpoint is the occurrence of a clonic seizure lasting for at least 5 seconds. Protection is defined as the failure to exhibit this endpoint.

  • Data Analysis: Calculate the ED₅₀ for protection against PTZ-induced seizures.

Rotarod Neurotoxicity Test

This test assesses potential motor impairment and neurotoxic effects of a compound.

Workflow for Rotarod Test

Rotarod_Workflow A Animal Training on Rotarod B Baseline Performance Measurement A->B C Compound Administration (this compound or Vehicle, i.p.) B->C D Time Interval for Peak Effect C->D E Testing on Rotarod D->E F Endpoint Assessment: Inability to Remain on the Rod for a Set Time E->F G Data Analysis (Calculation of TD₅₀) F->G

Experimental workflow for the Rotarod neurotoxicity test.

Materials:

  • Male ICR mice (18-25 g)

  • This compound

  • Vehicle

  • Rotarod apparatus

Procedure:

  • Training: Train the mice to remain on the rotating rod (e.g., at 6 rpm) for a set duration (e.g., 1-2 minutes) in at least two consecutive trials.

  • Compound Administration: Administer this compound or the vehicle i.p. at various doses.

  • Time to Peak Effect: Test the animals on the rotarod at the time of expected peak effect.

  • Testing: Place each mouse on the rotating rod.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod within the predetermined time.

  • Data Analysis: Determine the median toxic dose (TD₅₀) at which 50% of the animals fail the test.

Conclusion

These application notes provide a framework for the initial preclinical evaluation of this compound as a potential anticonvulsant. The provided protocols for the MES, scPTZ, and rotarod tests are standard in the field and will allow for the determination of the compound's efficacy and neurotoxicity profile. The data for the structurally related compound, phenytoin, offers a valuable benchmark for these studies. Further investigation into the precise mechanism of action and a broader range of seizure models will be necessary for a comprehensive understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 5-Methyl-5-phenylhydantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antimicrobial properties of 5-Methyl-5-phenylhydantoin derivatives. This document outlines detailed protocols for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and susceptibility using the disk diffusion method. Additionally, it summarizes the current understanding of the potential mechanisms of action for this class of compounds.

Introduction

Hydantoin and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities.[1] Among these, this compound and its analogs are of significant interest for their potential as novel antimicrobial agents. The emergence of multidrug-resistant pathogens necessitates the development of new therapeutics, and a thorough evaluation of the antimicrobial profile of these derivatives is a critical step in the drug development process.[2] This document provides standardized protocols based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducible and comparable results.[1][3]

Quantitative Antimicrobial Activity Data

The following tables summarize the reported antimicrobial activity of various this compound derivatives and related hydantoin compounds against a panel of pathogenic microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Hydantoin Derivatives against Bacteria

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Phenylpiperazine 5,5-dimethylhydantoin derivative 15Staphylococcus epidermidis (reference strain)<5[4]
Various phenylpiperazine 3-benzyl-5,5-dimethylhydantoin derivatives (9-11 and 15)Staphylococcus epidermidisModerate Activity[4]
Nitrofurantoin (a hydantoin derivative)Various Gram-positive and Gram-negative bacteria6.25 - 25[2]
Cationic lipidated hydantoin derivative 22Methicillin-resistant Staphylococcus aureus (MRSA)0.5[2]
Cationic lipidated hydantoin derivative 22Escherichia coli1.0[2]

Table 2: Zone of Inhibition of Hydantoin Derivatives against Bacteria and Fungi

Compound/DerivativeTest OrganismZone of Inhibition (mm)Reference
Pyrazole derivative 8fEscherichia coli-[5]
Pyrazole derivative 8fStaphylococcus aureus-[5]
Pyrazole derivative 8fCandida albicans-[5]
Pyrazole derivative 8fAspergillus niger-[5]

Note: Specific zone of inhibition diameters for pyrazole derivatives were not provided in the abstract, but the study indicated that derivative 8f showed more activity compared to others in the series.

Experimental Protocols

The following are detailed protocols for assessing the antimicrobial activity of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7]

Materials:

  • This compound derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Test Compound:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be tested for any inhibitory effects on the test organism.

    • Perform serial two-fold dilutions of the stock solution in MHB to achieve a range of desired concentrations.

  • Preparation of Inoculum:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer at 625 nm.[8]

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation of Microtiter Plate:

    • Add 100 µL of MHB to each well of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well and perform serial dilutions by transferring 100 µL to subsequent wells.

    • The last well should contain only MHB and the inoculum to serve as a positive growth control. A well with MHB only can serve as a sterility control.

    • Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solution of This compound Derivative C Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC Determination.
Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator (35 ± 2°C)

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • From each of these clear wells, and from the positive growth control well, aspirate a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9]

MBC_Workflow A MIC Plate (After Incubation) B Select Clear Wells (MIC and higher concentrations) A->B C Subculture Aliquots onto Agar Plates B->C D Incubate Agar Plates at 35°C for 18-24h C->D E Count Colonies and Determine MBC D->E

Caption: Workflow for MBC Determination.
Disk Diffusion Susceptibility Test (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[11][12][13]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound derivatives

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or caliper

Protocol:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of the this compound derivative at a known concentration.

    • Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry under sterile conditions. The amount of compound per disk should be standardized.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[11]

  • Application of Disks:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.

    • Ensure the disks are placed firmly to make complete contact with the agar surface. Disks should be spaced at least 24 mm apart from center to center.[14]

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) to the nearest millimeter using a ruler or caliper.[13]

    • The interpretation of the results (susceptible, intermediate, or resistant) requires the establishment of standardized zone diameter breakpoints, which would need to be determined through correlation with MIC data.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Impregnated Antimicrobial Disks D Apply Disks to Agar Surface A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate for Confluent Growth B->C C->D E Incubate at 35°C for 16-20 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for Disk Diffusion Test.

Potential Mechanisms of Action

The precise mechanism of action for this compound derivatives is not fully elucidated; however, research on the broader class of hydantoin compounds suggests several potential targets within microbial cells.[2] The antimicrobial activity of hydantoins is likely multifactorial, which may contribute to a lower propensity for resistance development.[2]

Potential Mechanisms Include:

  • Damage to Bacterial DNA: Some hydantoin derivatives, like nitrofurantoin, are known to be reduced by bacterial flavoproteins to reactive intermediates that can damage ribosomal proteins and other macromolecules, including DNA.[2]

  • Inhibition of Protein Synthesis: These reactive intermediates can also bind to bacterial ribosomes, thereby inhibiting the synthesis of essential proteins.[2]

  • Disruption of Bacterial Cell Membranes: Certain structural modifications to the hydantoin scaffold, such as the addition of cationic and lipophilic moieties, can lead to compounds that are membrane-active.[2][15] These derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[16]

Mechanism_of_Action cluster_cell Bacterial Cell Hydantoin This compound Derivative Membrane Cell Membrane Disruption Hydantoin->Membrane Direct Interaction DNA DNA Damage Hydantoin->DNA Intracellular Metabolism Ribosome Inhibition of Protein Synthesis Hydantoin->Ribosome Intracellular Metabolism

Caption: Potential Antimicrobial Mechanisms.

Conclusion

The protocols and information provided in this document serve as a foundational guide for the systematic evaluation of the antimicrobial activity of this compound derivatives. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, which is essential for the identification of promising new antimicrobial drug candidates. Further studies to elucidate the specific mechanisms of action and to assess the in vivo efficacy and safety of active compounds are warranted.

References

Application of 5-Methyl-5-phenylhydantoin as a Chemical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Methyl-5-phenylhydantoin as a versatile chemical intermediate in the synthesis of various biologically active compounds. The information is intended to guide researchers in medicinal chemistry, drug discovery, and process development.

Introduction

This compound is a heterocyclic compound belonging to the hydantoin family. Its rigid structure, containing both hydrogen bond donors and acceptors, and the presence of a chiral center make it an attractive scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications. This document outlines its use in the preparation of anticonvulsant agents, inhibitors of N-acetyltransferase, and platinum(II) complexes, providing detailed synthetic protocols and relevant biological data.

Application 1: Synthesis of N-Substituted Derivatives as Potential Anticonvulsant Agents

The hydantoin ring is a well-established pharmacophore in anticonvulsant drugs, with phenytoin (5,5-diphenylhydantoin) being a prominent example. The mechanism of action for many hydantoin-based anticonvulsants involves the blockade of voltage-gated sodium channels in neurons, which stabilizes the inactivated state of the channel and reduces neuronal excitability.[1] N-alkylation of the hydantoin core allows for the modulation of physicochemical properties such as lipophilicity and metabolic stability, which can influence the pharmacokinetic and pharmacodynamic profile of the resulting compounds.

Logical Workflow for Developing Anticonvulsant Candidates

cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_analysis Data Analysis Start This compound Alkylation N-Alkylation Start->Alkylation Derivatives Library of N-Substituted Derivatives Alkylation->Derivatives MES_Test Maximal Electroshock (MES) Test Derivatives->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Derivatives->scPTZ_Test 6Hz_Test 6 Hz Psychomotor Seizure Test Derivatives->6Hz_Test ED50 Determine ED50 Values MES_Test->ED50 scPTZ_Test->ED50 6Hz_Test->ED50 SAR Structure-Activity Relationship (SAR) ED50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for the synthesis and evaluation of anticonvulsant candidates.

Experimental Protocol: General Procedure for N-Alkylation of this compound

This protocol is adapted from a general procedure for the N-alkylation of 5,5-diphenylhydantoin and can be applied to this compound.[2]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, bromoethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (monitor by TLC).

  • After completion of the reaction, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated derivative.

Quantitative Data: Anticonvulsant Activity of Structurally Related Hydantoin Derivatives
CompoundRR'Anticonvulsant TestED₅₀ (mg/kg)Reference
PhenytoinPhPhMES5.96[3]
5-Ethyl-5-phenylhydantoinEtPh--[4]
SB2-Ph (a Schiff base derivative)PhPhMES8.29[3]
Compound 14 (a pyrrolidine-2,5-dione derivative)--MES49.6[5]
Compound 14 --6 Hz (32 mA)31.3[5]
Compound 14 --scPTZ67.4[5]

Note: Ph = Phenyl, Et = Ethyl. The data for SB2-Ph and Compound 14 are for more complex derivatives but highlight the potential for potent anticonvulsant activity.

Signaling Pathway: Blockade of Voltage-Gated Sodium Channels

cluster_channel Voltage-Gated Sodium Channel (VGSC) cluster_drug Mechanism of Action cluster_effect Cellular Effect Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Inactivated->Resting Repolarization Reduced_Excitability Reduced Neuronal Excitability Inactivated->Reduced_Excitability Prevents return to resting state Hydantoin This compound Derivative Binding Binds to the Inactivated State Hydantoin->Binding Stabilization Stabilizes the Inactivated State Binding->Stabilization Stabilization->Inactivated Prolongs Reduced_AP Reduced Action Potential Firing Reduced_Excitability->Reduced_AP

Caption: Mechanism of action of hydantoin-based anticonvulsants.

Application 2: Synthesis of β-Amino Alcohol Derivatives as N-acetyltransferase (NAT) Inhibitors

N-acetyltransferases (NATs) are enzymes involved in the metabolism of a variety of drugs and xenobiotics containing aromatic amine or hydrazine functionalities.[6] Inhibition of specific NATs, such as the one found in Mycobacterium tuberculosis, is a potential strategy for the development of new anti-tubercular agents. This compound can serve as a precursor for the synthesis of β-amino alcohols, a class of compounds that has shown inhibitory activity against NAT enzymes.

Experimental Protocol: Synthesis of a β-Amino Alcohol from a Hydantoin Derivative (Adapted)

Step 1: N-Alkylation with an Epoxide

  • Follow the general N-alkylation protocol described in Application 1, using an electrophile containing an epoxide moiety (e.g., epibromohydrin).

Step 2: Epoxide Ring Opening

This is a general procedure for the aminolysis of epoxides.[7][8]

Materials:

  • N-epoxypropyl-5-Methyl-5-phenylhydantoin (from Step 1)

  • Amine (e.g., aniline, benzylamine)

  • Solvent (e.g., water, ethanol, or solvent-free)

  • Catalyst (optional, e.g., Lewis acids, silica gel)

Procedure:

  • Dissolve the N-epoxypropyl-5-Methyl-5-phenylhydantoin (1.0 eq) in a suitable solvent.

  • Add the amine (1.0-1.2 eq).

  • If using a catalyst, add it to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, work up the reaction by removing the solvent and any catalyst, followed by extraction and purification (e.g., chromatography or recrystallization).

Signaling Pathway: N-acetyltransferase (NAT) Catalytic Cycle and Inhibition

cluster_cycle NAT Catalytic Cycle (Ping-Pong Bi-Bi Mechanism) cluster_inhibition Inhibition NAT_E NAT Enzyme (E) E_AcCoA E-Acetyl-CoA Complex NAT_E->E_AcCoA + Acetyl-CoA E_Ac Acetylated Enzyme (E-Ac) E_AcCoA->E_Ac - CoA E_Ac_Sub E-Ac-Substrate Complex E_Ac->E_Ac_Sub + Arylamine Substrate E_Ac_Sub->NAT_E - Acetylated Product Inhibitor β-Amino Alcohol Inhibitor Binding_Inhibitor Inhibitor Binds to Enzyme Inhibitor->Binding_Inhibitor Binding_Inhibitor->NAT_E Prevents Substrate Binding/Catalysis Inhibition Inhibition of Catalysis Binding_Inhibitor->Inhibition

Caption: N-acetyltransferase (NAT) catalytic cycle and its inhibition.

Application 3: Synthesis of Platinum(II) Complexes with Potential Anticancer Activity

Platinum-based drugs, such as cisplatin, are widely used in cancer chemotherapy. The mechanism of action involves the coordination of the platinum atom to DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The hydantoin scaffold can be used as a ligand in the design of new platinum(II) complexes with potentially improved efficacy and reduced side effects.

Experimental Protocol: Synthesis of a Platinum(II) Complex with a Hydantoin Ligand (Adapted)

This protocol is adapted from the synthesis of platinum(II) complexes with other hydantoin derivatives and can be used as a starting point.[9][10]

Materials:

  • This compound

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄) or a suitable platinum precursor like K[Pt(NH₃)Cl₃]

  • Solvent (e.g., water, ethanol, or a mixture)

  • Base (if deprotonation of the hydantoin is required)

Procedure:

  • Dissolve the platinum precursor in the chosen solvent.

  • Dissolve this compound (1-2 eq) in the same or a miscible solvent.

  • Add the hydantoin solution to the platinum solution dropwise with stirring.

  • If necessary, add a base to facilitate the coordination of the deprotonated hydantoin.

  • Stir the reaction mixture at room temperature or heat as needed for a specified time (e.g., 10 hours).

  • Cool the reaction mixture to induce precipitation of the complex.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data: Cytotoxicity of a Related Platinum(II) Hydantoin Complex

The following table presents the cytotoxicity data for a Pt(II) complex with a related hydantoin ligand, demonstrating the potential for this class of compounds.

CompoundCell LineIC₅₀ (µM)Reference
Pt(II) complex with 3'-aminothiocyclohexanespiro-5'-hydantoinHL-60 (Leukemia)42.1 ± 2.8[10]
Pt(II) complex with 3'-aminothiocyclohexanespiro-5'-hydantoinMDA-MB-231 (Breast Cancer)97.8 ± 7.5[10]
Cisplatin (Reference)HL-60 (Leukemia)8.7 ± 2.4[10]
Cisplatin (Reference)MDA-MB-231 (Breast Cancer)31.6 ± 5.4[10]

Experimental Workflow: Synthesis and Evaluation of Platinum(II) Complexes

Start This compound Complexation Complexation Reaction Start->Complexation Pt_Precursor Platinum(II) Precursor (e.g., K₂PtCl₄) Pt_Precursor->Complexation Pt_Complex Platinum(II)-Hydantoin Complex Complexation->Pt_Complex Characterization Structural Characterization (NMR, IR, X-ray) Pt_Complex->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Pt_Complex->Cytotoxicity DNA_Binding DNA Binding Studies Cytotoxicity->DNA_Binding Apoptosis Apoptosis Assays DNA_Binding->Apoptosis Lead_Compound Lead Compound Identification Apoptosis->Lead_Compound

Caption: Workflow for developing platinum-based anticancer agents.

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a range of biologically active molecules. Its utility in the development of anticonvulsants, enzyme inhibitors, and potential anticancer agents highlights its importance in medicinal chemistry and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their own research endeavors. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of compounds derived from this intermediate.

References

Application Notes and Protocols for the Analysis of 5-Methyl-5-phenylhydantoin by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative and qualitative analysis of 5-Methyl-5-phenylhydantoin using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be readily implemented in a laboratory setting for applications such as quality control of bulk drug substances, impurity profiling, and formulation analysis.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for the analysis of this compound, offering both achiral (reversed-phase) and chiral separation methods.

Application Note 1: Reversed-Phase HPLC for Quantification of this compound

This method is suitable for the determination of the purity and concentration of this compound in bulk materials and pharmaceutical formulations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 50:50 v/v). The aqueous phase can be modified with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (Representative Values):

ParameterValue
Retention Time~ 4.5 min
Linearity (r²)≥ 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Application Note 2: Chiral HPLC for Enantiomeric Separation of this compound

This method is designed for the separation and quantification of the enantiomers of this compound, which is crucial for stereospecific synthesis and pharmacological studies. The use of a vancomycin-based chiral stationary phase, such as the Astec® CHIROBIOTIC® V, provides excellent enantioselectivity.[1][2][3][4][5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.

  • Column: Astec® CHIROBIOTIC® V chiral column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 10% Acetonitrile in 20mM Ammonium Acetate buffer, pH 5.5.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection: UV detection at 210 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the racemic or enantiomerically enriched this compound in the mobile phase at a suitable concentration (e.g., 50 µg/mL).

Quantitative Data Summary (Representative Values):

ParameterValue
Retention Time (Enantiomer 1)~ 6.5 min
Retention Time (Enantiomer 2)~ 7.8 min
Resolution (Rs)> 1.5
Linearity (r²)≥ 0.998 for each enantiomer
Range0.5 - 50 µg/mL for each enantiomer
Limit of Detection (LOD)0.05 µg/mL for each enantiomer
Limit of Quantification (LOQ)0.15 µg/mL for each enantiomer

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of this compound, particularly in complex matrices. Due to the polar nature of the hydantoin ring, derivatization is required to improve volatility and chromatographic performance. Permethylation is a common and effective derivatization technique for hydantoins.[6]

Application Note 3: GC-MS Analysis of this compound after Derivatization

This protocol details the analysis of this compound following permethylation. This method is suitable for trace-level quantification and impurity identification.

Experimental Protocol:

1. Derivatization:

  • Reagent: Tetramethylammonium hydroxide (TMAH) in methanol (25% w/v).

  • Procedure:

    • Accurately weigh the this compound sample (or a dried extract) into a reaction vial.

    • Add a known amount of an appropriate internal standard (e.g., 5,5-di-(pentadeuterophenyl)hydantoin).[6]

    • Add 50 µL of the TMAH reagent.

    • Cap the vial and vortex briefly.

    • The reaction is typically rapid and occurs in the heated GC inlet (flash methylation).

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for qualitative analysis.

    • SIM Ions for Permethylated this compound (m/z): To be determined from the mass spectrum of the derivatized standard (expected molecular ion and characteristic fragments).

Quantitative Data Summary (Representative Values):

ParameterValue
Retention TimeAnalyte-specific, dependent on the exact GC conditions
Linearity (r²)≥ 0.995
Range0.01 - 10 µg/mL
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Bulk Drug or Formulation Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column C18 or Chiral Column HPLC->Column Detection UV/DAD Detector Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification Report Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Matrix Extraction Extraction (if needed) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying AddReagent Add Derivatization Reagent (e.g., TMAH) Drying->AddReagent Reaction Flash Methylation in GC Inlet AddReagent->Reaction GCMS GC-MS System Reaction->GCMS Separation Capillary GC Separation GCMS->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification (SIM) MassSpectrum->Quantification Report Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound after derivatization.

References

Application Notes and Protocols for the Synthesis of 5-Methyl-5-phenylhydantoin via the Bucherer-Bergs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bucherer-Bergs reaction is a robust and efficient multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from carbonyl compounds, a cyanide source, and ammonium carbonate.[1][2][3] Hydantoins are a critical class of heterocyclic compounds with diverse pharmacological activities, serving as core scaffolds in medicinal chemistry for the development of anticonvulsant, antiarrhythmic, and antitumor agents.[4][5]

This document provides detailed protocols and application notes for the synthesis of 5-Methyl-5-phenylhydantoin, an important hydantoin derivative, starting from acetophenone. The methodology is straightforward, utilizing readily available reagents and offering a reliable route to the target compound.[6][7] The isolation and purification of the final product are typically simple, often involving precipitation and recrystallization.[6]

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through a series of equilibrium steps. The proposed mechanism for the synthesis of this compound from acetophenone is as follows:

  • Imine Formation: Acetophenone reacts with ammonia, generated from the decomposition of ammonium carbonate, to form an imine intermediate.

  • Aminonitrile Formation: A cyanide ion, from sodium or potassium cyanide, attacks the imine to form a stable α-aminonitrile.

  • Cyclization: The amino group of the aminonitrile attacks carbon dioxide, also produced from ammonium carbonate decomposition.[2] This leads to an intramolecular cyclization, which, after rearrangement, yields the final this compound product.[2]

Bucherer_Bergs_Mechanism acetophenone Acetophenone r1 + acetophenone->r1 nh3 NH₃ nh3->r1 cn ⁻CN r2 + cn->r2 co2 CO₂ r3 + co2->r3 imine Iminium Intermediate imine->r2 aminonitrile α-Aminonitrile aminonitrile->r3 carbamate Carbamate Intermediate r5 Intramolecular Cyclization carbamate->r5 cyclized Cyclized Intermediate r6 Rearrangement cyclized->r6 hydantoin This compound r1->imine - H₂O r2->aminonitrile r3->carbamate r4 - H₂O r5->cyclized r6->hydantoin

Caption: Mechanism of the Bucherer-Bergs reaction for this compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound. Researchers may need to optimize conditions based on laboratory-specific equipment and reagent purity.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
AcetophenoneC₈H₈O120.15Starting ketone
Sodium CyanideNaCN49.01EXTREMELY TOXIC . Handle with caution.
Ammonium Carbonate(NH₄)₂CO₃96.09Source of ammonia and carbon dioxide
Ethanol (95%)C₂H₅OH46.07Reaction solvent
Water (Deionized)H₂O18.02Reaction solvent
Hydrochloric Acid (conc.)HCl36.46For acidification during work-up

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Fume hood

3.3. Reaction Procedure

The synthesis should be performed in a well-ventilated fume hood due to the use of sodium cyanide.

  • Setup: In a 250 mL round-bottom flask, dissolve acetophenone in a 1:1 mixture of ethanol and water.

  • Reagent Addition: To the stirred solution, add sodium cyanide and ammonium carbonate.[7]

  • Reaction: Heat the mixture to 60-70°C under reflux with continuous stirring.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically run for 12-24 hours.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 6-7.[7] This step should be done slowly in the fume hood as toxic HCN gas may be evolved. The product, this compound, will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Drying: Dry the product, for instance, in a desiccator over anhydrous CaCl₂.[8]

3.4. Purification

The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to afford pure this compound.[6]

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Acetophenone in EtOH/H₂O B Add NaCN and (NH₄)₂CO₃ A->B C Heat to 60-70°C with stirring (12-24h) B->C D Cool to RT C->D E Acidify with HCl to pH 6-7 D->E F Filter Precipitate E->F G Wash with Cold H₂O F->G H Dry Product G->H I Recrystallize from EtOH/H₂O H->I J Pure this compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables provide representative quantitative data for the synthesis. Yields and reaction times may vary depending on the specific scale and conditions used.

Table 1: Reactant Quantities and Molar Ratios

CompoundMass / Volume (Example)Moles (Example)Molar Ratio
Acetophenone12.0 g (11.7 mL)0.1 mol1.0
Sodium Cyanide7.4 g0.15 mol1.5
Ammonium Carbonate14.4 g0.15 mol1.5
Ethanol (95%)60 mL--
Water60 mL--

Note: The molar ratios are based on a modified procedure for a similar substrate.[7] Optimization may be required.

Table 2: Reaction Conditions and Expected Outcome

ParameterValueReference
Temperature60 - 70 °C[3]
Reaction Time12 - 24 hours[7]
Solvent SystemEthanol/Water (1:1, v/v)[7]
PressureAtmospheric-
Expected YieldGood to Excellent[2][9]
Product FormCrystalline Solid[6]
Melting Point197-199 °C (literature value)-

Safety Precautions: The Bucherer-Bergs reaction involves highly toxic cyanide salts. All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Acidification of the reaction mixture can release hydrogen cyanide (HCN) gas, which is extremely poisonous. Ensure proper quenching procedures for any residual cyanide are in place according to your institution's safety guidelines.

References

Application Notes and Protocols for the Chiral Separation of 5-Methyl-5-phenylhydantoin Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-5-phenylhydantoin is a chiral heterocyclic compound belonging to the hydantoin class. The stereochemistry of this compound is of significant interest in pharmaceutical and chemical research, as enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective analysis of this compound is crucial for drug development, quality control, and stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for the separation of such enantiomers. This document provides a detailed protocol for the chiral separation of this compound enantiomers based on established methodologies.

The primary approach for the chiral separation of hydantoin derivatives involves direct HPLC on polysaccharide-based or macrocyclic antibiotic-based chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the resolution of a variety of chiral compounds, including hydantoins.[1][2] Macrocyclic antibiotic CSPs, like those based on vancomycin and teicoplanin, offer alternative selectivities and are also effective for the separation of polar compounds. The choice of the mobile phase, typically a mixture of a non-polar solvent and an alcohol, is critical for achieving optimal separation.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters obtained for the chiral separation of this compound and structurally related hydantoin derivatives on different chiral stationary phases. These values serve as a benchmark for method development and optimization.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)k1'k2'Separation Factor (α)Resolution (Rs)
Astec CHIROBIOTIC V100% Methanol1.0251.832.171.192.54
Astec CHIROBIOTIC TAG100% Methanol1.0252.252.671.192.87
Chiralpak ADn-Hexane/2-Propanol (90:10, v/v)1.0252.313.121.354.10
Chiralcel ODn-Hexane/2-Propanol (90:10, v/v)1.0251.982.451.243.20

Note: Data for Chiralpak AD and Chiralcel OD are representative for closely related 5,5-disubstituted hydantoin derivatives and provide a strong starting point for the optimization of this compound separation. k1' and k2' refer to the retention factors of the first and second eluting enantiomers, respectively.

Experimental Workflow

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve racemic this compound in mobile phase (e.g., 1 mg/mL) mobile_phase_prep Prepare mobile phase (e.g., n-Hexane/IPA 90:10 v/v) degas Degas mobile phase mobile_phase_prep->degas hplc_system Equilibrate HPLC system with mobile phase degas->hplc_system injection Inject sample onto chiral column hplc_system->injection separation Isocratic elution injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain chromatogram detection->chromatogram quantify Determine retention times, separation factor (α), and resolution (Rs) chromatogram->quantify

Figure 1. Experimental workflow for the chiral separation of this compound enantiomers.

Detailed Experimental Protocol: Chiral HPLC Separation

This protocol details the steps for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

1. Materials and Reagents

  • Racemic this compound

  • HPLC grade n-Hexane

  • HPLC grade 2-Propanol (IPA)

  • HPLC grade Methanol

  • Chiral HPLC column: Chiralpak AD (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

  • Standard HPLC system with a UV detector.

2. Instrument and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralpak AD (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

3. Preparation of Solutions

  • Mobile Phase Preparation: Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol. Mix them thoroughly. Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL by dissolving the compound in the mobile phase. Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL. Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. HPLC Analysis Procedure

  • System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the Chiralpak AD column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

  • Sample Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Start the data acquisition and run the analysis for a sufficient time to allow for the elution of both enantiomers. The run time will depend on the retention times of the enantiomers.

  • Data Analysis: After the run is complete, integrate the peaks in the resulting chromatogram to determine the retention times for each enantiomer. Calculate the separation factor (α) and the resolution (Rs) to evaluate the quality of the separation.

5. Method Optimization

  • Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol can be adjusted to optimize the retention times and resolution. Increasing the percentage of 2-Propanol will generally decrease the retention times, while decreasing it will increase retention and may improve resolution.

  • Alcohol Modifier: Other alcohols, such as ethanol, can be used as a modifier in the mobile phase and may offer different selectivity.

  • Flow Rate: The flow rate can be adjusted to influence the analysis time and separation efficiency. A lower flow rate may improve resolution but will increase the run time.

  • Temperature: The column temperature can affect the separation. It is recommended to maintain a constant temperature for reproducible results. Varying the temperature can sometimes improve the separation.

This detailed protocol provides a robust starting point for the successful chiral separation of this compound enantiomers. Researchers and scientists can adapt and optimize these conditions based on their specific instrumentation and analytical requirements.

References

Application Notes and Protocols for Evaluating 5-Methyl-5-phenylhydantoin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of 5-Methyl-5-phenylhydantoin, a hydantoin derivative with potential anticonvulsant properties. The protocols detailed below are based on established and validated animal models widely used in the screening and characterization of antiepileptic drugs. Given the structural similarity of this compound to the well-characterized anticonvulsant phenytoin, the proposed mechanism of action is the modulation of voltage-gated sodium channels. The following protocols are designed to assess the efficacy of this compound against generalized tonic-clonic seizures and to determine its potential neurotoxic side effects.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Hydantoin derivatives, such as phenytoin, are known to exert their anticonvulsant effects by modulating the activity of voltage-gated sodium channels.[1][2] These channels are crucial for the initiation and propagation of action potentials in neurons. They exist in three main conformational states: resting, open, and inactive.[3]

This compound is hypothesized to share this mechanism. It is believed to selectively bind to the inactive state of the sodium channel, a conformation that is more prevalent during the high-frequency neuronal firing characteristic of a seizure.[1] This binding stabilizes the inactive state, making the channel unavailable to open in response to depolarization. Consequently, the rapid and repetitive firing of neurons is suppressed, preventing the spread of seizure activity.[1]

Sodium_Channel_Mechanism cluster_0 Normal Neuronal Firing cluster_1 Seizure Activity (High-Frequency Firing) cluster_2 Action of this compound Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Refractory) Open->Inactive Inactivation Inactive->Resting Repolarization Resting_S Resting State Open_S Open State Resting_S->Open_S Rapid Depolarization Inactive_S Inactive State Open_S->Inactive_S Rapid Inactivation Inactive_S->Resting_S Short Repolarization Inactive_S_Bound Inactive State (Stabilized by Drug) Drug This compound Drug->Inactive_S Binds to Inactive State Inactive_S_Bound->Resting_S Prolonged Refractory Period (Seizure Suppression)

Figure 1: Proposed mechanism of action of this compound on voltage-gated sodium channels.

Animal Models for Efficacy and Safety Testing

The selection of appropriate animal models is critical for predicting the clinical efficacy and potential side effects of a novel anticonvulsant. Based on the presumed mechanism of action of this compound, the following models are recommended.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used and well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[4][5] It assesses the ability of a drug to prevent the spread of seizures through neural tissue. This model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels, such as phenytoin.[6]

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

The scPTZ model is used to induce clonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[7] Phenytoin is notably inactive in this model.[7] Including the scPTZ test provides a broader profile of the investigational compound's anticonvulsant activity and helps to differentiate its mechanism from other classes of antiepileptic drugs.

Rotarod Test for Neurotoxicity

A common side effect of centrally acting drugs, including anticonvulsants, is motor impairment. The rotarod test is a standard method for assessing motor coordination and balance in rodents and is used to determine the neurotoxic potential of a compound.[8]

Experimental Protocols

The following are detailed protocols for the recommended animal models. All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Maximal Electroshock (MES) Test Protocol

Objective: To determine the median effective dose (ED₅₀) of this compound required to protect against tonic hindlimb extension induced by maximal electroshock.

Animals: Male ICR mice (20-25 g) or male Sprague-Dawley rats (100-150 g).

Materials:

  • Electroconvulsive shock apparatus with corneal electrodes.

  • 0.9% saline solution.

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

  • This compound solution/suspension.

  • Vehicle control (e.g., 0.5% methylcellulose).

  • Syringes and needles for administration.

Procedure:

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - i.p., or oral - p.o.). The volume of administration is typically 10 ml/kg.

  • Time to Peak Effect: The test should be conducted at the time of peak effect of the drug, which should be determined in preliminary studies. For phenytoin administered i.p., this is often around 30-60 minutes.[9]

  • Anesthesia and Electrode Placement: Apply a drop of topical anesthetic to the cornea of each eye. After a few seconds, apply a drop of saline to each corneal electrode to ensure good electrical contact.

  • Induction of Seizure: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice; 150 mA, 60 Hz for 0.2 seconds in rats) through the corneal electrodes.[5]

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of the hindlimb tonic extensor component.[5]

  • Dose-Response Determination: Test groups of at least 8-10 animals at various doses of this compound to determine the percentage of animals protected at each dose.

  • Data Analysis: Calculate the ED₅₀ value and its 95% confidence intervals using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol

Objective: To assess the efficacy of this compound against clonic seizures induced by pentylenetetrazol.

Animals: Male ICR mice (18-22 g).

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).

  • This compound solution/suspension.

  • Vehicle control.

  • Syringes and needles for administration.

  • Observation chambers.

Procedure:

  • Drug Administration: Administer this compound or vehicle control (i.p. or p.o.).

  • Time to Peak Effect: Wait for the predetermined time to peak effect of the drug.

  • PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.[4]

  • Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the presence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and/or body, often with a loss of righting reflex).

  • Endpoint: The primary endpoint is the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Determine the percentage of animals protected at each dose of this compound and calculate the ED₅₀ if the compound shows activity. For compounds expected to be inactive, report the highest dose tested that did not provide protection.

Rotarod Test Protocol for Neurotoxicity

Objective: To determine the median toxic dose (TD₅₀) of this compound that causes motor impairment.

Animals: Male ICR mice (20-25 g).

Materials:

  • Rotarod apparatus (e.g., accelerating rotarod).

  • This compound solution/suspension.

  • Vehicle control.

  • Syringes and needles for administration.

Procedure:

  • Training: Prior to the test day, train the mice on the rotarod for at least two consecutive days. Each training session should consist of 3-5 trials on the rotating rod at a constant speed (e.g., 5-10 rpm) for a duration of 1-2 minutes.

  • Drug Administration: On the test day, administer this compound or vehicle control (i.p. or p.o.).

  • Testing: At the time of peak effect, place the mice on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Endpoint: Record the latency to fall from the rod for each mouse. A trial is considered complete if the mouse remains on the rod for the entire duration of the test (e.g., 300 seconds).

  • Dose-Response Determination: Test groups of at least 8-10 animals at various doses of this compound. An animal is considered to have failed the test if its latency to fall is significantly shorter than the vehicle-treated control group (e.g., falls within 60 seconds).

  • Data Analysis: Calculate the TD₅₀ value, the dose at which 50% of the animals exhibit motor impairment, using probit analysis.

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in clear and concise tables to allow for easy comparison. The following tables provide a template for presenting the efficacy and neurotoxicity data for this compound, with comparative data for phenytoin included for reference.

Table 1: Anticonvulsant Efficacy of this compound in Mice

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg) [95% CI]
This compound MESi.p.To be determined
PhenytoinMESi.p.5.96 - 9.5
This compound scPTZi.p.To be determined
PhenytoinscPTZi.p.> 50 (inactive)[7][10]

CI: Confidence Interval

Table 2: Neurotoxicity Profile of this compound in Mice

CompoundTestRoute of AdministrationTD₅₀ (mg/kg) [95% CI]
This compound Rotarodi.p.To be determined
PhenytoinRotarodi.p.40 - 60[11]

Protective Index (PI): The therapeutic window of the compound can be estimated by calculating the Protective Index (PI), which is the ratio of the TD₅₀ to the ED₅₀ (PI = TD₅₀ / ED₅₀). A higher PI indicates a wider margin of safety.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Dose-Response and Potency cluster_2 Phase 3: Safety and Tolerability cluster_3 Phase 4: Data Analysis and Reporting start Synthesize and Prepare This compound mes_screen Maximal Electroshock (MES) Test (Initial Screen at 30 mg/kg) start->mes_screen scptz_screen Subcutaneous PTZ (scPTZ) Test (Initial Screen at 30 mg/kg) start->scptz_screen mes_ed50 MES ED₅₀ Determination (Multiple Doses) mes_screen->mes_ed50 scptz_ed50 scPTZ ED₅₀ Determination (If active in screen) scptz_screen->scptz_ed50 rotarod_td50 Rotarod TD₅₀ Determination (Neurotoxicity) mes_ed50->rotarod_td50 analysis Calculate Protective Index (PI) (PI = TD₅₀ / ED₅₀) rotarod_td50->analysis report Generate Application Notes and Final Report analysis->report

Figure 2: Experimental workflow for the preclinical evaluation of this compound.

References

Scale-Up Synthesis of 5-Methyl-5-phenylhydantoin for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 5-Methyl-5-phenylhydantoin, a key intermediate in the development of various biologically active compounds. Two effective methods are presented: the classic Bucherer-Bergs reaction and a modern microwave-assisted approach. This guide includes comprehensive experimental procedures, comparative data on reaction parameters, and visual workflows to facilitate successful synthesis and scale-up for research purposes.

Introduction

This compound is a heterocyclic compound belonging to the hydantoin family. Hydantoins are a critical structural motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The targeted synthesis of this compound is therefore of significant interest for the generation of novel therapeutic agents and for structure-activity relationship (SAR) studies. This document outlines two robust synthetic routes, providing researchers with the necessary information for efficient and scalable production in a laboratory setting.

Comparative Synthesis Data

The following table summarizes the key quantitative data for the two primary synthesis methods described in this document, allowing for an at-a-glance comparison to inform methods selection based on available equipment and desired outcomes.

ParameterMethod 1: Bucherer-Bergs Reaction (Adapted)Method 2: Microwave-Assisted Synthesis
Starting Material AcetophenoneAcetophenone
Key Reagents KCN, (NH₄)₂CO₃NH₄Cl, NaCN, (NH₄)₂CO₃
Solvent Ethanol/WaterNot specified (likely polar solvent)
Temperature 60-70 °C[1]High (Microwave Irradiation)
Reaction Time ~24 hours[1]Significantly reduced (minutes)
Reported Yield ~70-90% (estimated based on analogs)[1]High (improvement over conventional)[2]
Purity High after recrystallization[1]High
Scale Laboratory Scale-upLaboratory Scale

Experimental Protocols

Method 1: Bucherer-Bergs Synthesis (Adapted from a similar procedure)

This protocol is adapted from a well-established procedure for a structurally analogous compound and is expected to provide good yields for this compound.[1]

Materials:

  • Acetophenone

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 50% Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Carefully add potassium cyanide (1.5 eq) and ammonium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir vigorously for 24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • In a well-ventilated fume hood, carefully acidify the mixture with concentrated HCl to a pH of approximately 6-7.

  • Cool the mixture in an ice bath to facilitate the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from 50% ethanol to yield a crystalline solid.

  • Dry the purified product under vacuum.

Method 2: Microwave-Assisted Bucherer-Bergs Synthesis

This method offers a significant reduction in reaction time compared to the conventional Bucherer-Bergs synthesis.[2]

Materials:

  • Acetophenone

  • Ammonium Chloride (NH₄Cl)

  • Sodium Cyanide (NaCN) (EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Microwave reactor

Procedure:

  • In a suitable microwave reactor vessel, combine acetophenone (1.0 eq), ammonium chloride, sodium cyanide (1.5 eq), and ammonium carbonate (excess).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a high power setting for a short duration (e.g., several minutes, optimization may be required). Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • The workup procedure is expected to be similar to the conventional Bucherer-Bergs method, involving acidification to precipitate the product, followed by filtration and recrystallization.

Reaction Pathway and Experimental Workflows

Bucherer_Bergs_Pathway Acetophenone Acetophenone Intermediate_Iminium Iminium Ion Intermediate Acetophenone->Intermediate_Iminium Ammonium_Carbonate Ammonium Carbonate ((NH₄)₂CO₃) Ammonium_Carbonate->Intermediate_Iminium Potassium_Cyanide Potassium Cyanide (KCN) Alpha_Amino_Nitrile α-Amino Nitrile Potassium_Cyanide->Alpha_Amino_Nitrile Intermediate_Iminium->Alpha_Amino_Nitrile Hydantoic_Acid_Intermediate Hydantoic Acid Intermediate Alpha_Amino_Nitrile->Hydantoic_Acid_Intermediate CO₂ (from (NH₄)₂CO₃) Product This compound Hydantoic_Acid_Intermediate->Product Intramolecular cyclization

Caption: General reaction pathway for the Bucherer-Bergs synthesis of this compound.

Experimental_Workflow cluster_bucherer_bergs Method 1: Bucherer-Bergs cluster_microwave Method 2: Microwave-Assisted BB_Start 1. Dissolve Acetophenone in EtOH/H₂O BB_Reagents 2. Add KCN and (NH₄)₂CO₃ BB_Start->BB_Reagents BB_React 3. Heat at 60-70°C for 24h BB_Reagents->BB_React BB_Cool 4. Cool to Room Temperature BB_React->BB_Cool BB_Acidify 5. Acidify with HCl BB_Cool->BB_Acidify BB_Precipitate 6. Cool in Ice Bath BB_Acidify->BB_Precipitate BB_Filter 7. Filter and Wash BB_Precipitate->BB_Filter BB_Recrystallize 8. Recrystallize from 50% EtOH BB_Filter->BB_Recrystallize BB_Dry 9. Dry Product BB_Recrystallize->BB_Dry MW_Start 1. Combine Reagents in Microwave Vessel MW_React 2. Irradiate in Microwave Reactor MW_Start->MW_React MW_Cool 3. Cool to Room Temperature MW_React->MW_Cool MW_Workup 4. Acidification, Filtration, and Recrystallization MW_Cool->MW_Workup

Caption: Comparative experimental workflows for the synthesis of this compound.

Alternative Synthesis Route: The Strecker Synthesis

Another classical method for the preparation of the α-amino acid precursor to hydantoins is the Strecker synthesis. This reaction involves the treatment of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. Subsequent reaction with a cyanate or urea derivative would yield the hydantoin. While a detailed, optimized protocol for the direct conversion to this compound via a one-pot Strecker-based approach is not as readily available in the literature, it represents a viable alternative synthetic strategy.

Strecker_Pathway Acetophenone Acetophenone Alpha_Amino_Nitrile α-Amino Nitrile Acetophenone->Alpha_Amino_Nitrile Ammonia Ammonia (NH₃) Ammonia->Alpha_Amino_Nitrile Cyanide Cyanide (HCN/NaCN) Cyanide->Alpha_Amino_Nitrile Alpha_Amino_Acid α-Amino Acid Alpha_Amino_Nitrile->Alpha_Amino_Acid Hydrolysis Product This compound Alpha_Amino_Acid->Product Urea_Source Urea or Cyanate Urea_Source->Product

Caption: Conceptual pathway for the synthesis of this compound via a Strecker reaction followed by cyclization.

Conclusion

The synthesis of this compound can be effectively achieved on a laboratory scale suitable for research purposes using either the traditional Bucherer-Bergs reaction or a more rapid microwave-assisted method. The choice of method will depend on the available equipment and the desired throughput. The protocols and data provided herein offer a solid foundation for researchers to produce this valuable intermediate for further investigation and development of novel chemical entities. As with all chemical syntheses, appropriate safety precautions must be taken, particularly when handling highly toxic reagents such as cyanides.

References

Application Notes and Protocols for High-Throughput Screening of 5-Methyl-5-phenylhydantoin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel bioactive analogs of 5-Methyl-5-phenylhydantoin. This compound belongs to the hydantoin family, a class of compounds known for their diverse biological activities, including anticonvulsant properties.[1] The following protocols are optimized for a 384-well plate format and focus on key molecular targets relevant to the discovery of new antiepileptic drugs (AEDs).[2]

Rationale for Screening this compound Analogs

This compound and its derivatives are of significant interest in drug discovery due to their structural similarity to known anticonvulsant medications.[1][3] High-throughput screening provides an efficient method to evaluate large libraries of these analogs for their potential to modulate the activity of key central nervous system targets, such as voltage-gated ion channels.[4][5] The primary goal of these assays is to identify "hit" compounds that can be further developed into lead candidates for novel epilepsy therapies.[6]

Key Signaling Pathways in Anticonvulsant Drug Discovery

A primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated ion channels, which play a crucial role in regulating neuronal excitability. The diagram below illustrates a simplified representation of ion channel activity at the neuronal membrane. The screening assays described in these notes will focus on identifying compounds that can inhibit the excessive firing of neurons by blocking these channels.

Ion_Channel_Signaling_Pathway cluster_membrane Neuronal Membrane Na_channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_channel->Action_Potential Initiates Ca_channel Voltage-Gated Ca2+ Channel Ca_channel->Action_Potential Modulates Extracellular Extracellular Space Extracellular->Na_channel Na+ influx Extracellular->Ca_channel Ca2+ influx Intracellular Intracellular Space Depolarization Membrane Depolarization Depolarization->Na_channel Activates Depolarization->Ca_channel Activates Analogs This compound Analogs (Inhibitors) Analogs->Na_channel Block Analogs->Ca_channel Block

Figure 1: Simplified Ion Channel Signaling Pathway.
General High-Throughput Screening Workflow

The successful identification of lead compounds from a large chemical library requires a systematic and automated workflow. The diagram below outlines the key stages of a typical HTS campaign, from initial screening to hit validation.

HTS_Workflow cluster_workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_Confirmation Hit Confirmation & Triage Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Figure 2: General High-Throughput Screening Workflow.

Application Note 1: High-Throughput Screening for Voltage-Gated Sodium Channel (Nav) Blockers

1. Principle

This assay identifies inhibitors of voltage-gated sodium channels (e.g., Nav1.2, Nav1.7) using a fluorescence-based membrane potential assay.[7][8] In this homogeneous, no-wash assay, cells expressing the target sodium channel are loaded with a voltage-sensitive fluorescent dye. Depolarization of the cell membrane with a chemical activator (e.g., veratridine) opens the sodium channels, causing an influx of Na+ ions and a change in membrane potential. This change is detected as an increase in fluorescence. Compounds that block the sodium channels will inhibit this fluorescence increase.

2. Experimental Protocol

  • Cell Line: HEK293 cells stably expressing the human Nav1.2 channel.

  • Assay Plate: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Fluorescent Membrane Potential Dye Loading Solution.

    • Test Compounds (this compound analogs) dissolved in DMSO.

    • Activator Solution: Veratridine in Assay Buffer.

    • Positive Control: Tetracaine or a known Nav1.2 blocker.

    • Negative Control: DMSO.

Protocol Steps:

  • Cell Plating: Seed HEK293-Nav1.2 cells into 384-well plates at a density of 20,000 cells/well in 25 µL of culture medium and incubate overnight.

  • Dye Loading: Remove the culture medium and add 20 µL of the Membrane Potential Dye Loading Solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 100 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells using an acoustic liquid handler. This results in a final screening concentration of 10 µM.

  • Incubation: Incubate the plates for 15 minutes at room temperature.

  • Assay Reading: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add 10 µL of Activator Solution to each well.

    • Continue to record the fluorescence signal for an additional 120 seconds.

  • Data Analysis:

    • Calculate the percentage inhibition for each test compound relative to the positive and negative controls.

    • Compounds showing >50% inhibition in the primary screen are selected for dose-response studies.

3. Data Presentation: Dose-Response of Lead Analogs

The following table presents hypothetical IC50 values for a selection of this compound analogs against the Nav1.2 channel.

Compound IDR1 GroupR2 GroupIC50 (µM) for Nav1.2
MPH-001-H-H> 50
MPH-002-Cl-H12.5
MPH-003-F-H8.2
MPH-004-H-OCH325.1
MPH-005-F-Cl2.1
MPH-006-Br-H15.8
MPH-007-NO2-H> 50
MPH-008-CF3-H4.5

Application Note 2: High-Throughput Screening for T-Type Calcium Channel (Cav) Blockers

1. Principle

This assay identifies inhibitors of T-type calcium channels (e.g., Cav3.2) using a no-wash, fluorescence-based calcium flux assay.[9][10] Cells expressing the target calcium channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A depolarizing stimulus (e.g., elevated extracellular potassium) opens the T-type calcium channels, leading to an influx of Ca2+ and a significant increase in intracellular fluorescence.[11] Compounds that block these channels will prevent this calcium influx and thus inhibit the fluorescence increase.

2. Experimental Protocol

  • Cell Line: HEK293 cells stably expressing the human Cav3.2 channel.

  • Assay Plate: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

    • Calcium-Sensitive Dye Loading Solution (e.g., Fluo-4 AM with probenecid).

    • Test Compounds (this compound analogs) dissolved in DMSO.

    • Activator Solution: Assay Buffer with elevated KCl concentration.

    • Positive Control: Mibefradil or a known T-type calcium channel blocker.

    • Negative Control: DMSO.

Protocol Steps:

  • Cell Plating: Seed HEK293-Cav3.2 cells into 384-well plates at a density of 25,000 cells/well in 25 µL of culture medium and incubate overnight.

  • Dye Loading: Remove the culture medium and add 20 µL of the Calcium-Sensitive Dye Loading Solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Add 100 nL of test compounds, positive control, or negative control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature.

  • Assay Reading: Place the plate in a FLIPR or a similar instrument.

    • Establish a baseline fluorescence reading for 15 seconds.

    • Add 10 µL of Activator Solution to each well.

    • Continue to record the fluorescence signal for an additional 90 seconds.

  • Data Analysis:

    • Calculate the percentage inhibition for each test compound relative to the controls.

    • Select compounds with significant inhibitory activity for further characterization.

3. Data Presentation: Dose-Response of Lead Analogs

The following table presents hypothetical IC50 values for the same series of this compound analogs against the Cav3.2 channel.

Compound IDR1 GroupR2 GroupIC50 (µM) for Cav3.2
MPH-001-H-H> 50
MPH-002-Cl-H28.9
MPH-003-F-H19.7
MPH-004-H-OCH341.2
MPH-005-F-Cl6.8
MPH-006-Br-H35.4
MPH-007-NO2-H> 50
MPH-008-CF3-H9.3

These protocols and application notes provide a robust framework for the high-throughput screening of this compound analogs to identify novel modulators of voltage-gated ion channels for the potential treatment of epilepsy. The modular nature of these assays allows for adaptation to other ion channel targets and cell lines.

References

Application Notes and Protocols for Cell Culture-Based Assays for 5-Methyl-5-phenylhydantoin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-5-phenylhydantoin is a heterocyclic organic compound belonging to the hydantoin family.[1] While the biological activities of many hydantoin derivatives have been explored, including their roles as anticonvulsants, antimicrobials, and anticancer agents, the specific cytotoxic profile of this compound is not extensively documented.[1][2][3] These application notes provide a comprehensive guide for researchers to assess the in vitro cytotoxicity of this compound using established cell culture-based assays. The following protocols for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are foundational for determining the compound's effect on cell viability, membrane integrity, and the induction of programmed cell death.

1. Overview of Cytotoxicity Assays

Evaluating the cytotoxic potential of a compound is a critical step in drug discovery and toxicology. A multi-assay approach is recommended to gain a comprehensive understanding of the mechanism of cell death.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7] It is a reliable marker for cytotoxicity and loss of membrane integrity.[8]

  • Apoptosis Assays: These assays detect key events in programmed cell death, such as the activation of caspases or changes in the cell membrane.[9][10] They help to distinguish between apoptosis and necrosis.[10]

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: MTT Assay - Cell Viability

This compound Concentration (µM)Absorbance (570 nm) Mean ± SD% Cell Viability
0 (Vehicle Control)100
1
10
50
100
250
500
Positive Control (e.g., Doxorubicin)

Table 2: LDH Assay - Cytotoxicity

This compound Concentration (µM)Absorbance (490 nm) Mean ± SD% Cytotoxicity
0 (Spontaneous LDH Release)0
1
10
50
100
250
500
Maximum LDH Release (Lysis Control)100

Table 3: Caspase-3/7 Activity Assay - Apoptosis Induction

This compound Concentration (µM)Luminescence (RLU) Mean ± SDFold Change vs. Vehicle Control
0 (Vehicle Control)1
1
10
50
100
250
500
Positive Control (e.g., Staurosporine)

Experimental Protocols

1. General Cell Culture and Compound Preparation

  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) or other cell types relevant to the research question.[11]

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

  • Working Solutions: Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations for the assays. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from standard MTT assay procedures.[4][5][12]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol

This protocol is based on commercially available LDH assay kits.[7][13]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Compound Controls: Cells treated with different concentrations of this compound.

    • Maximum LDH Release Control: Add lysis buffer to untreated cells 45 minutes before the end of the incubation period.[14]

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[13]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and comparing the LDH release in treated wells to the maximum LDH release control.

4. Apoptosis Assay: Caspase-3/7 Activity

This protocol outlines a common method for detecting apoptosis through caspase activation.[10]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.

  • Caspase-Glo® 3/7 Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1 to 2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock and Working Solutions treatment Treat with Compound compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Apoptosis Assay (Caspase Activity) treatment->apoptosis_assay mtt_analysis Measure Absorbance (570 nm) Calculate % Viability mtt_assay->mtt_analysis ldh_analysis Measure Absorbance (490 nm) Calculate % Cytotoxicity ldh_assay->ldh_analysis apoptosis_analysis Measure Luminescence Calculate Fold Change apoptosis_assay->apoptosis_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

cell_death_pathways cluster_stimulus Cytotoxic Stimulus cluster_pathways Potential Cellular Effects cluster_metabolic Metabolic Activity cluster_membrane Membrane Integrity cluster_apoptosis Apoptosis cluster_assays Measurement Assays compound This compound mitochondria Mitochondrial Dysfunction compound->mitochondria membrane_damage Plasma Membrane Damage compound->membrane_damage caspase_activation Caspase Activation compound->caspase_activation mtt_assay MTT Assay mitochondria->mtt_assay Decreased Reduction of MTT ldh_assay LDH Assay membrane_damage->ldh_assay LDH Release apoptosis_assay Caspase Assay caspase_activation->apoptosis_assay Cleavage of Luminogenic Substrate

Caption: Relationship between cellular effects of a cytotoxic compound and detection assays.

References

Troubleshooting & Optimization

Technical Support Center: 5-Methyl-5-phenylhydantoin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-5-phenylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of acetophenone with an alkali metal cyanide (e.g., potassium cyanide or sodium cyanide) and ammonium carbonate.

Q2: What are the key intermediates in the Bucherer-Bergs synthesis of this compound?

A2: The reaction proceeds through two primary intermediates. The first is Acetophenone Cyanohydrin , formed by the addition of a cyanide ion to the carbonyl group of acetophenone. This is followed by the formation of α-Amino-α-phenylpropionitrile through the reaction of the cyanohydrin with ammonia (generated in situ from ammonium carbonate).

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete reaction: The Bucherer-Bergs reaction can require elevated temperatures and prolonged reaction times to proceed to completion.

  • Suboptimal temperature: The reaction temperature is a critical parameter. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to the degradation of reactants or products.

  • Poor quality reagents: Ensure that the ammonium carbonate has not decomposed and that the cyanide salt is of high purity.

  • Inefficient workup: Product may be lost during the isolation and purification steps. Acidification of the reaction mixture is crucial for the precipitation of the hydantoin product.

Q4: How can I purify the crude this compound?

A4: The most common and effective method for the purification of crude this compound is recrystallization. A typical solvent system for recrystallization is an ethanol-water mixture.

Troubleshooting Guide

This guide addresses common impurities and experimental issues encountered during the synthesis of this compound.

Identification and Mitigation of Common Impurities
Impurity NameChemical StructureFormation MechanismMitigation Strategies
Unreacted Acetophenone C₆H₅COCH₃Incomplete reaction.- Increase reaction time.- Increase reaction temperature (typically 60-80 °C).- Ensure proper stoichiometry of reactants.
Acetophenone Cyanohydrin C₆H₅C(OH)(CN)CH₃Incomplete conversion of the cyanohydrin intermediate.- Ensure sufficient ammonia concentration (from ammonium carbonate).- Prolong reaction time to facilitate the conversion to the amino nitrile.
α-Amino-α-phenylpropionitrile C₆H₅C(NH₂)(CN)CH₃Incomplete cyclization to the hydantoin ring.- Ensure adequate concentration of carbonate/bicarbonate for the cyclization step.- Maintain the reaction temperature for a sufficient duration.
α-Ureido-α-phenylpropionic acid C₆H₅C(NHCONH₂)(COOH)CH₃Hydrolysis of the hydantoin ring, either during the reaction or workup, especially under harsh acidic or basic conditions.- Avoid excessively high temperatures during the reaction.- Perform the workup at a controlled temperature.- Avoid prolonged exposure to strong acids or bases during purification.

Experimental Protocols

Synthesis of this compound (Bucherer-Bergs Reaction)

Materials:

  • Acetophenone

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine acetophenone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Add a mixture of ethanol and water (typically in a 1:1 ratio by volume) to the flask.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 6-7 in a well-ventilated fume hood. This will cause the precipitation of the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an ethanol-water mixture.

Analytical Method for Purity Assessment (HPLC-UV)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Expected Elution Order: The more polar impurities (e.g., α-ureido-α-phenylpropionic acid) will elute first, followed by the intermediates, this compound, and finally the least polar impurity, unreacted acetophenone.

Visualizations

Bucherer_Bergs_Pathway Acetophenone Acetophenone Cyanohydrin Acetophenone Cyanohydrin Acetophenone->Cyanohydrin + CN-, H+ KCN KCN / (NH4)2CO3 KCN->Cyanohydrin AminoNitrile α-Amino-α-phenylpropionitrile Cyanohydrin->AminoNitrile + NH3 Hydantoin This compound AminoNitrile->Hydantoin + CO2, H2O - H2O

Caption: Bucherer-Bergs reaction pathway for this compound synthesis.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Acetophenone Acetophenone Cyanohydrin Cyanohydrin Acetophenone->Cyanohydrin Unreacted_Acetophenone Unreacted Acetophenone Acetophenone->Unreacted_Acetophenone AminoNitrile AminoNitrile Cyanohydrin->AminoNitrile Unreacted_Cyanohydrin Unreacted Cyanohydrin Cyanohydrin->Unreacted_Cyanohydrin Hydantoin Hydantoin AminoNitrile->Hydantoin Unreacted_AminoNitrile Unreacted Amino Nitrile AminoNitrile->Unreacted_AminoNitrile Hydrolysis_Product α-Ureido-α-phenylpropionic acid Hydantoin->Hydrolysis_Product Hydrolysis

Caption: Formation of common impurities during synthesis.

Troubleshooting_Workflow Start Low Purity of This compound Analyze Analyze by HPLC-UV and/or NMR Start->Analyze Identify Identify Major Impurity/ies Analyze->Identify Unreacted_Start Unreacted Starting Materials? Identify->Unreacted_Start Unreacted Acetophenone Intermediates Presence of Intermediates? Identify->Intermediates Cyanohydrin or Amino Nitrile Hydrolysis Hydrolysis Product Present? Identify->Hydrolysis Ureido Acid Action_Time Increase Reaction Time/Temperature Unreacted_Start->Action_Time Action_Stoichiometry Check Reagent Stoichiometry & Quality Intermediates->Action_Stoichiometry Action_Workup Optimize Workup (Control pH and Temperature) Hydrolysis->Action_Workup Recrystallize Recrystallize Product Action_Time->Recrystallize Action_Stoichiometry->Recrystallize Action_Workup->Recrystallize Final_Analysis Re-analyze for Purity Recrystallize->Final_Analysis

Caption: Troubleshooting workflow for low product purity.

Optimization of reaction conditions for 5-Methyl-5-phenylhydantoin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 5-Methyl-5-phenylhydantoin. It includes frequently asked questions, a detailed troubleshooting guide, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Bucherer-Bergs reaction.[1][2][3] This multicomponent reaction involves treating a ketone (in this case, acetophenone) with an alkali metal cyanide (like sodium or potassium cyanide) and ammonium carbonate.[1][3]

Q2: What are the starting materials for the Bucherer-Bergs synthesis of this compound?

A2: The starting materials are acetophenone, a cyanide source (e.g., sodium cyanide or potassium cyanide), and ammonium carbonate.[3] An aqueous ethanol solution is typically used as the solvent.[4]

Q3: What is the general reaction mechanism for the Bucherer-Bergs synthesis?

A3: The reaction proceeds through several key steps. First, the ketone reacts with ammonia (from ammonium carbonate) to form an imine. A cyanide ion then attacks the imine to form an α-aminonitrile intermediate. This intermediate then reacts with carbon dioxide (also from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin ring.

Q4: How is the final product, this compound, typically purified?

A4: The product is typically purified by recrystallization.[4] After the reaction is complete, the mixture is acidified to precipitate the crude hydantoin.[4] This crude product can then be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain the pure compound.

Q5: Are there any alternative methods for synthesizing 5,5-disubstituted hydantoins?

A5: Yes, other methods include the Urech synthesis, which involves the cyclization of an α-amino acid-derived urea, and the Biltz synthesis, which is the reaction of a 1,2-diketone with urea.[5][6] However, for 5,5-disubstituted hydantoins, the Bucherer-Bergs reaction is often the most convenient.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Bucherer-Bergs reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low, especially for sterically hindered ketones like acetophenone derivatives.[1] 2. pH is too low: Acidic conditions can inhibit the formation of the cyanohydrin intermediate. 3. Decomposition of reactants: Ammonium carbonate can decompose if heated too rapidly or for too long before the reaction initiates. Cyanide can be sensitive to highly alkaline conditions.1. Increase reaction time and/or temperature: For sterically hindered ketones, extending the reaction time (e.g., up to 90 hours) and increasing the temperature (e.g., to 110°C in a sealed vessel) can significantly improve yields.[1] 2. Maintain a slightly alkaline pH (around 8-9): Ammonium carbonate acts as a buffer. Ensure sufficient ammonium carbonate is present. 3. Controlled heating: Gradually heat the reaction mixture to the target temperature.
Formation of Side Products/Impurities 1. Polymerization: This can be a general issue in the Bucherer-Bergs reaction. 2. Unreacted starting material: Incomplete reaction can leave unreacted acetophenone. 3. Formation of α-ureido acids: Incomplete cyclization or hydrolysis of the hydantoin ring can lead to the formation of the corresponding ureido acid.1. Use of ultrasonication: This has been shown to reduce polymerization and shorten reaction times. 2. Optimize reaction conditions: See "Low or No Yield" solutions. Unreacted ketone can be removed during workup by washing with a non-polar solvent. 3. Ensure complete cyclization: Maintain the reaction temperature and time. During workup, acidification helps in the precipitation of the hydantoin.
Difficulty in Product Isolation/Purification 1. Product is too soluble in the reaction mixture: This can lead to low recovery after precipitation. 2. Oily product instead of solid: Impurities can sometimes prevent the product from crystallizing. 3. Product is difficult to recrystallize: Finding a suitable solvent system can be challenging.1. Cool the reaction mixture thoroughly: After acidification, cool the mixture in an ice bath to maximize precipitation. 2. Purification by extraction: If the product oils out, try extracting it into an organic solvent, washing the organic layer, and then removing the solvent under reduced pressure. The resulting residue can then be triturated with a non-polar solvent to induce solidification. 3. Solvent screening for recrystallization: A mixture of ethanol and water is often effective. Other solvent systems like methanol or acetone with water can also be tested.

Optimization of Reaction Conditions

The yield of this compound is sensitive to several reaction parameters. The following table summarizes the impact of these parameters on the reaction outcome, based on data from the synthesis of similar 5,5-disubstituted hydantoins.

Parameter Condition Effect on Yield Recommendation
Temperature 58-62°CLower yield for sterically hindered ketones.[1]For acetophenone, a higher temperature (e.g., 80-110°C) is recommended.[1]
110°C (in a closed vessel)Significantly improved yield (from 7% to 75% for a similar compound).[1]Use a sealed reaction vessel to maintain pressure and prevent the loss of volatile components.[1]
Reaction Time 10 hoursMay be insufficient for complete conversion, leading to lower yields.[1]For sterically hindered ketones, a longer reaction time (e.g., 24-90 hours) can increase the yield significantly.[1]
90 hoursYield increased from 7% to 67% for a similar sterically hindered ketone.[1]Monitor the reaction by TLC to determine the optimal reaction time.
Solvent 60% Ethanol/WaterStandard solvent system.[1]A 1:1 ethanol/water mixture is a good starting point.[4] For difficult reactions, using a higher boiling point solvent like propylene glycol can be beneficial.[2]
Reactant Ratio (Ketone:Cyanide:(NH₄)₂CO₃) 1 : 1.5 : 1.5A slight excess of cyanide and ammonium carbonate is often used.[4]A molar ratio of 1 : 1.5-2 : 1.5-2 is a good starting point for optimization.

Experimental Protocols

Protocol 1: Bucherer-Bergs Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of 5-methyl-5-benzylhydantoin and is expected to provide a good starting point for the synthesis of this compound from acetophenone.[4]

Materials:

  • Acetophenone

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (e.g., 0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 120 mL).

  • To this solution, add sodium cyanide (e.g., 0.15 mol) and ammonium carbonate (e.g., 0.15 mol). Caution: Cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-80°C and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 6-7. This will cause the product to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a 50% ethanol/water solution to obtain pure this compound.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Urech Hydantoin Synthesis (General Procedure)

The Urech synthesis provides an alternative route to hydantoins, starting from an α-amino acid.

Materials:

  • α-Amino-α-phenylpropionic acid

  • Potassium Cyanate (KOCN)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the α-amino acid (e.g., 1 equivalent) in water.

  • Add a solution of potassium cyanate (e.g., 2-5 equivalents) in water.

  • Heat the mixture (e.g., at 80°C) for a specified time (e.g., 1 hour) to form the ureido acid intermediate.[7]

  • After the formation of the intermediate (which can be monitored by TLC), add concentrated hydrochloric acid.

  • Heat the acidified mixture (e.g., at 80°C) to induce cyclization to the hydantoin (e.g., for 15-30 minutes).[7]

  • Cool the reaction mixture to allow the hydantoin to crystallize.

  • Collect the product by filtration, wash with cold water, and dry.

Visualizations

Bucherer_Bergs_Mechanism Bucherer-Bergs Reaction Mechanism for this compound acetophenone Acetophenone imine Imine intermediate acetophenone->imine + NH₃ - H₂O aminonitrile α-Aminonitrile imine->aminonitrile + CN⁻ carbamate Cyano-carbamic acid aminonitrile->carbamate + CO₂ oxazolidinone 5-Imino-oxazolidin-2-one carbamate->oxazolidinone Intramolecular cyclization hydantoin This compound oxazolidinone->hydantoin Rearrangement nh3 NH₃ (from (NH₄)₂CO₃) cn CN⁻ co2 CO₂ (from (NH₄)₂CO₃)

Caption: Reaction mechanism for the Bucherer-Bergs synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_time_temp Are reaction time and temperature sufficient? start->check_time_temp increase_time_temp Increase reaction time and/or temperature. Use a sealed vessel. check_time_temp->increase_time_temp No check_ph Is the pH slightly alkaline (pH 8-9) during reaction? check_time_temp->check_ph Yes increase_time_temp->check_ph ensure_buffer Ensure sufficient (NH₄)₂CO₃ is present to act as a buffer. check_ph->ensure_buffer No check_workup Is the product precipitating completely during workup? check_ph->check_workup Yes ensure_buffer->check_workup optimize_workup Cool acidified mixture in an ice bath. Check for product solubility. check_workup->optimize_workup No end Yield Improved check_workup->end Yes optimize_workup->end

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methyl-5-phenylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and efficiency for crystalline compounds.[1] Column chromatography is employed when recrystallization fails to remove impurities with similar solubility profiles.

Q2: What are the key physical and chemical properties of this compound relevant to its purification?

A2: Key properties include its melting point of 199-201 °C, molecular weight of 190.20 g/mol , and its character as a crystalline powder.[1] It is a neutral compound, which simplifies purification as pH adjustments to ionize the molecule are generally not required. Its polarity, influenced by the phenyl and hydantoin rings, dictates its solubility in various organic solvents.

Q3: What are the potential impurities in a synthesis of this compound?

A3: While specific impurities depend on the synthetic route, common impurities in hydantoin syntheses, such as the Bucherer-Bergs reaction, can include unreacted starting materials (e.g., ketones, cyanides, ammonium carbonate), side-products from competing reactions, and polymeric materials.[2][3]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for identifying and quantifying impurities.[4] The melting point of the purified compound can also be a good indicator of purity; a sharp melting range close to the literature value (199-201 °C) suggests high purity.

Troubleshooting Guide

Recrystallization Issues

Q5: My this compound is "oiling out" instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast.

  • Solution:

    • Reheat and Add Solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.

    • Slow Cooling: Allow the solution to cool slowly and without disturbance. You can insulate the flask to slow down the cooling process.

    • Solvent System Modification: Consider using a different solvent or a co-solvent system. For instance, dissolving the compound in a good solvent and then adding an anti-solvent dropwise at an elevated temperature can induce crystallization.

Q6: I am getting a very low yield after recrystallization. What are the possible reasons and solutions?

A6: Low yield is a common issue in recrystallization and can be attributed to several factors.

  • Troubleshooting Workflow for Low Recrystallization Yield:

    G Troubleshooting Low Recrystallization Yield start Low Yield Observed check_solubility Check Solubility in Cold Solvent start->check_solubility too_much_solvent Too Much Solvent Used? check_solubility->too_much_solvent premature_crash Premature Crystallization? too_much_solvent->premature_crash No solution1 Reduce Initial Solvent Volume too_much_solvent->solution1 Yes incomplete_crystallization Incomplete Crystallization? premature_crash->incomplete_crystallization No solution2 Pre-heat Filtration Funnel premature_crash->solution2 Yes solution3 Cool Solution for Longer / in Ice Bath incomplete_crystallization->solution3 Yes end Yield Improved incomplete_crystallization->end No solution1->end solution2->end solution3->end

    Caption: Troubleshooting workflow for low recrystallization yield.

Q7: The color of my product did not improve after recrystallization. How can I remove colored impurities?

A7: Colored impurities can sometimes co-crystallize with the product.

  • Solution:

    • Activated Carbon: Add a small amount of activated carbon to the hot solution before filtration.[5] Activated carbon has a high surface area and can adsorb colored impurities.[5] Use it sparingly, as it can also adsorb some of your product.

    • Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent impurities.

Column Chromatography Issues

Q8: My this compound is streaking on the silica gel column. What is the cause and how can I fix it?

A8: Streaking or tailing on a silica gel column is often due to the compound's polarity and its interaction with the acidic silica surface.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase. This can help to reduce strong interactions with the silica gel.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase, such as alumina or a reversed-phase C18 silica gel.

Q9: I am not getting good separation between this compound and an impurity. How can I improve the resolution?

A9: Poor resolution in column chromatography means the chosen conditions are not optimal for separating the components of your mixture.

  • Solution:

    • Optimize Mobile Phase: Systematically vary the polarity of your mobile phase. A less polar solvent system will generally result in slower elution and potentially better separation.

    • Gradient Elution: Employ a gradient elution where the polarity of the mobile phase is gradually increased during the separation.

    • Column Dimensions: Use a longer and narrower column to increase the surface area and improve separation efficiency.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound (Hypothetical Data)

Recrystallization SolventPurity (%)Yield (%)Observations
Ethanol98.575Good crystal formation, slow cooling recommended.
Isopropanol97.880Faster crystallization, smaller crystals.
Acetone/Water (3:1)99.265High purity, requires careful control of solvent ratio.
Ethyl Acetate/Hexane98.070Good for removing non-polar impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the mixture.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Experimental Workflow for Recrystallization:

    G Recrystallization Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool Cool to Crystallize hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

    Caption: General workflow for the recrystallization of this compound.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Logical Relationships in Column Chromatography:

    G Column Chromatography Logic compound_polarity Compound Polarity elution_speed Elution Speed compound_polarity->elution_speed affects solvent_polarity Solvent Polarity solvent_polarity->elution_speed affects stationary_phase Stationary Phase (Silica) stationary_phase->elution_speed interacts with separation_efficiency Separation Efficiency elution_speed->separation_efficiency influences result Pure Compound separation_efficiency->result

    Caption: Key factors influencing the outcome of column chromatography.

References

5-Methyl-5-phenylhydantoin stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methyl-5-phenylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, temperature, and exposure to light. Like other hydantoin derivatives, the imidazolidine-2,4-dione ring is susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. Elevated temperatures can accelerate this degradation, and exposure to UV light may induce photolytic decomposition.

Q2: How should solid this compound be stored?

A2: Solid this compound is relatively stable. For optimal shelf life, it should be stored in a well-sealed container in a cool, dry, and dark place. Recommended storage is typically at room temperature, away from direct sunlight and moisture.

Q3: What are the expected degradation products of this compound under hydrolytic conditions?

A3: Under hydrolytic conditions, particularly alkaline hydrolysis, the hydantoin ring of this compound is expected to open. This would likely result in the formation of α-(N-carbamoylamino)-α-phenylpropanoic acid, which could further hydrolyze to α-amino-α-phenylpropanoic acid. The exact degradation profile can vary with the specific conditions (pH, temperature, and duration of exposure).

Q4: Is this compound stable in common HPLC solvents like methanol and acetonitrile?

A4: this compound is generally considered stable in common reversed-phase HPLC solvents such as methanol and acetonitrile for typical analytical run times. However, for prolonged storage in these solvents, particularly if aqueous buffers are present, it is advisable to prepare fresh solutions to avoid any potential for slow degradation. Stock solutions in organic solvents should be stored at low temperatures and protected from light.

Troubleshooting Guides

Issue 1: Inconsistent or drifting peak areas in HPLC analysis.
Potential Cause Troubleshooting Steps
Degradation in solution Prepare fresh sample and standard solutions daily. If using an autosampler, consider cooling the sample tray.
pH of the mobile phase Ensure the pH of the aqueous component of the mobile phase is controlled and within a stable range for the compound, ideally between pH 3 and 7.
Photodegradation Protect solutions from light by using amber vials or covering them with aluminum foil.
Issue 2: Appearance of unknown peaks in the chromatogram over time.
Potential Cause Troubleshooting Steps
Formation of degradation products This indicates instability under the current storage or experimental conditions. It is recommended to perform a forced degradation study to identify these unknown peaks.
Contamination Ensure the purity of the solvents and proper cleaning of all glassware and equipment.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To investigate the stability of this compound under acidic, alkaline, and neutral hydrolytic conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At the same time intervals, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At the same time intervals, withdraw an aliquot and dilute for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed sample to identify and quantify any degradation products.

Visualizations

To aid in understanding the potential degradation and experimental workflow, the following diagrams are provided.

cluster_degradation Potential Hydrolytic Degradation Pathway This compound This compound Intermediate α-(N-carbamoylamino)-α-phenylpropanoic acid This compound->Intermediate Ring Opening (Hydrolysis) Final_Product α-amino-α-phenylpropanoic acid Intermediate->Final_Product Further Hydrolysis

Caption: Potential hydrolytic degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Neutral Hydrolysis) Start->Stress_Conditions Sampling Sample at Time Intervals (0, 2, 4, 8, 24h) Stress_Conditions->Sampling Neutralization Neutralize Acid/Base Samples Sampling->Neutralization Dilution Dilute to Working Concentration Sampling->Dilution For Neutral Hydrolysis Neutralization->Dilution Analysis Analyze by Stability-Indicating HPLC Method Dilution->Analysis

Caption: Workflow for a forced degradation study of this compound.

Data Summary

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to perform your own stability studies under your specific experimental conditions to ensure the accuracy and reliability of your results.

References

Overcoming solubility problems of 5-Methyl-5-phenylhydantoin in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Methyl-5-phenylhydantoin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic organic compound belonging to the hydantoin class.[1] It is often used as an intermediate in the synthesis of pharmaceuticals, particularly for conditions affecting the nervous system.[1] Research has explored the potential anticonvulsant and anti-inflammatory properties of this compound and its derivatives.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a white crystalline powder that is generally considered to have low solubility in aqueous solutions. It is slightly soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: For most biological assays, 100% DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound. It is advisable to prepare a stock solution in the range of 10-50 mM, which can then be serially diluted to the final working concentration in the aqueous assay buffer.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide section for a detailed workflow on how to address this problem. Key strategies include adjusting the final DMSO concentration, using a co-solvent, gentle heating, sonication, and pH adjustment.

Solubility Data

Quantitative solubility data for this compound in common solvents is not extensively available in the literature. The following table provides an overview based on qualitative descriptions and data from a structurally similar compound, 5-(p-Methylphenyl)-5-phenylhydantoin. Researchers should determine the precise solubility for their specific experimental conditions.

SolventReported SolubilityConcentration (mg/mL)Concentration (mM)Notes
WaterVery LowInsolubleInsolubleGenerally considered insoluble in aqueous buffers at neutral pH.
DMSOSlightly SolubleData not available>10 mM (estimated)Recommended for preparing high-concentration stock solutions.
EthanolSlightly SolubleData not availableData not availableCan be used as a co-solvent.
MethanolSlightly SolubleData not availableData not availableCan be used as a co-solvent.
DMF:HCl (2:1)Soluble (for a similar compound)50[2]~188Data for 5-(p-Methylphenyl)-5-phenylhydantoin; may be a useful starting point for this compound.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound. For a 10 mM stock solution, you will need approximately 1.9 mg per 1 mL of DMSO (Molecular Weight: 190.20 g/mol ).

  • Solvent Addition: Add the calculated volume of 100% DMSO to the microcentrifuge tube containing the compound.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

    • Alternatively, gently warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Protocol for a Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Adherent or suspension cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 100% DMSO or a buffered solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) or stabilize overnight.

  • Compound Dilution and Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well according to the manufacturer's protocol and incubate for 2-4 hours.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals. .

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Troubleshooting Guide

start Start: Solubility Issue Encountered check_stock Is the DMSO stock solution clear? start->check_stock reprepare_stock Reprepare stock solution. - Use fresh, anhydrous DMSO. - Gently warm or sonicate. check_stock->reprepare_stock No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes reprepare_stock->check_stock lower_dmso Lower final DMSO concentration (<0.5%). check_dilution->lower_dmso Yes success Solubility issue resolved. check_dilution->success No co_solvent Use a co-solvent (e.g., Ethanol, PEG-400). lower_dmso->co_solvent ph_adjust Adjust pH of the buffer (if compound is ionizable). co_solvent->ph_adjust sonicate_warm Sonicate or gently warm the final diluted solution. ph_adjust->sonicate_warm sonicate_warm->success If clear fail Consult literature for formulation strategies (e.g., cyclodextrins, surfactants). sonicate_warm->fail If still precipitates

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

Signaling Pathways and Experimental Workflows

Hydantoin derivatives, such as the well-known anticonvulsant phenytoin (5,5-diphenylhydantoin), are known to exert their effects by modulating the activity of voltage-gated sodium channels in neurons. While the specific mechanism of this compound is not definitively established, a similar mode of action is plausible.

cluster_neuron Presynaptic Neuron ap Action Potential vgsc Voltage-Gated Sodium Channel (VGSC) ap->vgsc na_influx Na+ Influx vgsc->na_influx depolarization Depolarization na_influx->depolarization nt_release Neurotransmitter Release depolarization->nt_release mph This compound mph->vgsc Blocks

Caption: Proposed mechanism of action for this compound as an anticonvulsant.

A common preclinical model to assess the anticonvulsant activity of a compound is the Maximal Electroshock (MES) test in rodents.

start Start: Anticonvulsant Activity Assessment animal_prep Animal Preparation (e.g., Mice, grouped and acclimatized) start->animal_prep compound_admin Compound Administration (i.p. or oral) - Test Compound (this compound) - Vehicle Control - Positive Control (e.g., Phenytoin) animal_prep->compound_admin wait Waiting Period (for drug absorption) compound_admin->wait mes_test Maximal Electroshock (MES) Test (Corneal or auricular electrodes) wait->mes_test observation Observation of Seizure Activity (Tonic hind limb extension) mes_test->observation data_analysis Data Analysis - Protection (%) vs. Vehicle - ED50 Calculation observation->data_analysis end End: Determination of Anticonvulsant Efficacy data_analysis->end

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

References

Recrystallization techniques for purifying 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the recrystallization of 5-Methyl-5-phenylhydantoin.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound via recrystallization.

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of a solid, can occur for a few reasons. Here are some troubleshooting steps:

  • Increase the Solvent Volume: Your solution may be too concentrated, causing the solute to come out of solution above its melting point. Try adding a small amount of additional hot solvent to the mixture and redissolve the oil by heating.

  • Slow Down the Cooling Process: Rapid cooling can sometimes favor oil formation over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help with this.

  • Change the Solvent System: If the issue persists, the chosen solvent may not be ideal. Consider using a different solvent or a solvent mixture. For hydantoins, ethanol/water mixtures are often a good starting point.[1]

Q2: The yield of my recrystallized this compound is very low. How can I improve it?

A2: A low yield can be frustrating. Here are potential causes and solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. To check for this, you can take a small sample of the mother liquor and evaporate it. If a substantial amount of solid remains, you have used too much solvent. You can recover the dissolved product by evaporating some of the solvent and attempting to recrystallize again.[2]

  • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during a hot filtration step), you can lose a significant amount of product. Ensure your filtration apparatus is pre-heated to prevent this.

  • Incomplete Precipitation: Make sure you have allowed sufficient time for crystallization to occur and that the solution is adequately cooled. Checking the mother liquor for remaining product (as described above) is a good practice.

Q3: My final product is still colored or appears impure after recrystallization. What went wrong?

A3: If your product is not pure after one recrystallization, consider the following:

  • Insoluble Impurities: If there were solid impurities in your hot solution that you did not remove, they will contaminate your final product. A hot filtration step is necessary to remove any insoluble materials before cooling.

  • Soluble Impurities: The chosen recrystallization solvent may not be effective at leaving the impurities in the solution. You may need to perform a second recrystallization with a different solvent system. Activated charcoal can sometimes be used to remove colored impurities, but it should be used judiciously as it can also adsorb your desired product.[2]

  • Co-precipitation: If the impurities have similar solubility properties to your product, they may crystallize along with it. In this case, a different purification technique, such as column chromatography, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: For hydantoin derivatives, ethanol/water mixtures are often a good starting point for recrystallization.[1] A 50% ethanol in water solution has been shown to be effective for the closely related compound, 5-methyl-5-benzylhydantoin.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor. A general rule of thumb is that "like dissolves like," so solvents with similar functional groups to the compound may be good solubilizers.

Q3: What is the expected melting point of pure this compound?

A3: The reported melting point of this compound is in the range of 199-201 °C.[3][4] A sharp melting point within this range is a good indicator of purity.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol/water mixture and gently heat the flask while stirring to dissolve the solid. Continue adding small portions of the hot solvent mixture until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present in the hot solution, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through them. Quickly pour the hot solution containing the dissolved product through the hot funnel to remove the impurities.

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.

Quantitative Data

The following table summarizes the known solubility information for this compound. Please note that specific quantitative data is limited in publicly available sources.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4][5]
EthanolSlightly Soluble[4][5]
MethanolSlightly Soluble[4][5]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product add_solvent Add minimal hot solvent start->add_solvent dissolve Completely dissolve add_solvent->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Troubleshooting_Logic cluster_oiling_out Issue: Oiling Out cluster_low_yield Issue: Low Yield cluster_impure_product Issue: Impure Product start Recrystallization Issue oiling_out Compound separates as a liquid start->oiling_out low_yield Poor recovery of product start->low_yield impure_product Colored or contaminated crystals start->impure_product solution1_oil Increase solvent volume oiling_out->solution1_oil Cause: Too concentrated solution2_oil Slow down cooling oiling_out->solution2_oil Cause: Rapid cooling solution3_oil Change solvent system oiling_out->solution3_oil Cause: Poor solvent choice solution1_yield Reduce solvent volume low_yield->solution1_yield Cause: Too much solvent solution2_yield Pre-heat filtration apparatus low_yield->solution2_yield Cause: Premature crystallization solution3_yield Ensure complete cooling low_yield->solution3_yield Cause: Incomplete precipitation solution1_impure Perform hot filtration impure_product->solution1_impure Cause: Insoluble impurities solution2_impure Second recrystallization impure_product->solution2_impure Cause: Soluble impurities solution3_impure Use activated charcoal impure_product->solution3_impure Cause: Colored impurities solution4_impure Consider chromatography impure_product->solution4_impure Cause: Co-precipitation

Caption: A troubleshooting guide for common recrystallization problems and their potential solutions.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 5-Methyl-5-phenylhydantoin. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in the interpretation of complex NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: The expected chemical shifts for this compound can vary slightly depending on the solvent and concentration used. Below are typical chemical shift ranges observed in common deuterated solvents.

Data Presentation: 1H and 13C NMR Chemical Shifts

Table 1: 1H NMR Chemical Shifts for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
NH (Amide)10.5 - 11.5Broad Singlet1H
NH (Amide)8.0 - 9.0Broad Singlet1H
C6H5 (Aromatic)7.2 - 7.5Multiplet5H
CH3 (Methyl)1.4 - 1.6Singlet3H

Table 2: 13C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C=O (Carbonyl)175 - 180
C=O (Carbonyl)155 - 160
Cq (Aromatic)138 - 142
CH (Aromatic)128 - 130
CH (Aromatic)125 - 128
Cq (Hydantoin C5)65 - 70
CH3 (Methyl)24 - 28

Note: These are approximate values and may shift based on experimental conditions.

Q2: Why are the amide (NH) proton signals broad?

A2: The broadening of amide proton signals is a common phenomenon in NMR spectroscopy and can be attributed to several factors:

  • Quadrupolar Relaxation: The nitrogen atom (14N) has a nuclear quadrupole moment which can lead to efficient relaxation of the attached proton, resulting in a broad signal.

  • Chemical Exchange: The amide protons can undergo chemical exchange with trace amounts of water or other labile protons in the solvent. This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening. To confirm this, a D2O exchange experiment can be performed. Upon adding a drop of D2O to the NMR sample and re-acquiring the spectrum, the amide proton signals should diminish or disappear completely.

  • Restricted Rotation: While less common for this specific structure, restricted rotation around the N-C bonds could also contribute to broadening if multiple conformations are present in solution.

Q3: My aromatic signals are overlapping and difficult to interpret. What can I do?

A3: Overlapping signals in the aromatic region are common. Here are a few strategies to resolve them:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.

  • Change the Solvent: Different deuterated solvents can induce different chemical shifts (known as solvent-induced shifts), which may resolve the overlapping signals. Solvents like deuterated benzene (C6D6) or pyridine (C5D5N) are known to cause significant shifts in aromatic protons compared to chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • 2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show correlations between coupled protons, helping to trace the connectivity within the phenyl ring. An HSQC spectrum correlates protons to their directly attached carbons, aiding in the assignment of both 1H and 13C signals.

Troubleshooting Guide

Issue 1: Poorly resolved or broad peaks throughout the spectrum.

  • Possible Cause 1: Poor Shimming. The homogeneity of the magnetic field (shimming) is crucial for obtaining sharp NMR signals.

    • Solution: Re-shim the spectrometer. If using an automated system, ensure the lock signal is stable and at an optimal level before shimming.

  • Possible Cause 2: Sample Concentration. A sample that is too concentrated can lead to increased viscosity and peak broadening.

    • Solution: Dilute the sample. For 1H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.

  • Possible Cause 3: Presence of Paramagnetic Impurities. Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of Celite or silica gel in a Pasteur pipette may help.

Issue 2: Unexpected peaks in the spectrum.

  • Possible Cause 1: Solvent Impurities. The deuterated solvent may contain residual non-deuterated solvent or other impurities.

    • Solution: Check the chemical shifts of common laboratory solvents and water in the deuterated solvent used. Always use high-purity NMR solvents.

  • Possible Cause 2: Contamination from Glassware or Spatula.

    • Solution: Ensure all equipment is thoroughly cleaned and dried before use.

  • Possible Cause 3: Sample Degradation. The compound may be unstable under the experimental conditions.

    • Solution: Acquire the spectrum promptly after sample preparation. If degradation is suspected, consider using a different solvent or acquiring the spectrum at a lower temperature.

Experimental Protocols

Standard Protocol for NMR Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for 1H NMR or 20-50 mg for 13C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical as the solubility of this compound can vary. DMSO-d6 is often a good choice due to its high polarity.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Insertion: Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spinner turbine and placing it in the spectrometer.

Visualizations

Figure 1. Molecular Structure of this compound cluster_hydantoin Hydantoin Ring cluster_substituents Substituents at C5 C2 C2=O N1 N1-H C2->N1 C5 C5 N1->C5 N3 N3-H C5->N3 Me CH3 C5->Me Ph Phenyl C5->Ph C4 C4=O N3->C4 C4->C2 Figure 2. Troubleshooting Workflow for Complex NMR Spectra start Complex/Poorly Resolved NMR Spectrum check_shimming Check Magnetic Field Homogeneity (Shimming) start->check_shimming is_shimming_ok Shimming OK? check_shimming->is_shimming_ok reshim Re-shim Spectrometer is_shimming_ok->reshim No check_concentration Evaluate Sample Concentration is_shimming_ok->check_concentration Yes reshim->check_shimming is_conc_ok Concentration Appropriate? check_concentration->is_conc_ok dilute Dilute Sample is_conc_ok->dilute No check_impurities Consider Paramagnetic Impurities / Sample Degradation is_conc_ok->check_impurities Yes dilute->start is_impure Impurities or Degradation Likely? check_impurities->is_impure reprepare Re-prepare Sample with High-Purity Materials is_impure->reprepare Yes advanced_techniques Employ Advanced Techniques (e.g., Change Solvent, Higher Field, 2D NMR) is_impure->advanced_techniques No reprepare->start

Improving the regioselectivity of 5-Methyl-5-phenylhydantoin derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 5-Methyl-5-phenylhydantoin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of derivatization on this compound?

The this compound ring has two nitrogen atoms, N1 and N3, that can be derivatized, typically through alkylation. The N3 position is generally more acidic and sterically less hindered, making it the more reactive site under standard basic conditions. The N1 position can be selectively derivatized under specific reaction conditions.

Q2: Why is my alkylation reaction not regioselective, yielding a mixture of N1 and N3 isomers?

The formation of a mixture of N1 and N3 isomers is a common challenge. The regioselectivity is highly dependent on the reaction conditions. Standard conditions using bases like sodium hydride in DMF tend to favor the thermodynamically more stable N3-alkylated product. To achieve N1 selectivity, specific conditions, such as the use of potassium bases in THF, are required.[1][2]

Q3: What conditions favor N1-selective alkylation?

N1-selective alkylation can be achieved by using potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (THF) as the solvent.[1][2] These conditions are believed to favor the formation of the kinetically controlled N1-product.

Q4: What conditions favor N3-selective alkylation?

N3-selective alkylation is generally achieved under more conventional basic conditions. The use of bases like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) typically leads to the preferential formation of the N3-alkylated product. This is due to the higher acidity of the N3 proton.

Q5: I am observing the formation of a di-alkylated product. How can I prevent this?

The formation of a di-alkylated product (at both N1 and N3) can occur if an excess of the alkylating agent is used, especially under conditions that can deprotonate both nitrogens. To minimize di-alkylation, it is crucial to use a controlled stoichiometry of the alkylating agent (typically 1.0 to 1.2 equivalents). Monitoring the reaction progress by TLC or LC-MS can also help to stop the reaction before significant di-alkylation occurs.

Q6: What are common side products other than regioisomers?

Besides the formation of N1 and N3 isomers and di-alkylated products, potential side products can arise from the hydrolysis of the hydantoin ring, especially if the reaction is worked up under harsh acidic or basic conditions. This can lead to the formation of ureido acids. It is also important to ensure the starting this compound is pure, as impurities from its synthesis (e.g., via the Bucherer-Bergs reaction) can lead to other side products.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Low or no conversion 1. Insufficiently strong base to deprotonate the hydantoin nitrogen.2. The alkylating agent is not reactive enough.3. Poor solubility of the starting material.4. Presence of water in the reaction mixture.1. For N1-alkylation, ensure the use of a strong potassium base like tBuOK or KHMDS. For N3-alkylation, NaH is typically sufficient.2. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).3. Ensure the chosen solvent (e.g., THF for N1, DMF for N3) fully dissolves the starting material.4. Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor N1-regioselectivity 1. Use of an incorrect base/solvent combination.2. Reaction temperature is too high, favoring the thermodynamic N3-product.1. Strictly adhere to the protocol of using a potassium base (tBuOK or KHMDS) in THF for N1-selectivity.[1][2]2. Maintain the recommended reaction temperature. For the N1-selective protocol, the reaction is typically run at room temperature.
Formation of di-alkylated product 1. Excess of the alkylating agent.2. Prolonged reaction time.1. Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents).2. Monitor the reaction by TLC or LC-MS and quench it once the mono-alkylated product is maximized.
Difficulty in purifying the desired isomer 1. Similar polarity of the N1 and N3 isomers.1. Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary.2. Consider derivatizing the mixture to facilitate separation, followed by removal of the derivatizing group.3. If applicable, recrystallization may be an effective purification method.
Degradation of the product during workup 1. Hydrolysis of the hydantoin ring under strong acidic or basic conditions.1. Use mild workup conditions. For example, quench the reaction with a saturated aqueous solution of ammonium chloride.2. Avoid prolonged exposure to strong acids or bases during extraction and purification.

Quantitative Data on N1-Selective Methylation

The following table summarizes the quantitative data for the N1-selective methylation of this compound.

Substrate Base Alkylating Agent Solvent N1-Product Yield N3-Product Yield Starting Material Recovery Reference
This compoundtBuOKCH₃ITHF27%Not Observed56%[2]

Experimental Protocols

Protocol 1: N1-Selective Alkylation of this compound

This protocol is adapted from a method developed for the N1-selective alkylation of hydantoins.[1][2]

Materials:

  • This compound

  • Potassium tert-butoxide (tBuOK)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide (1.2 equivalents) at room temperature.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated product.

Protocol 2: N3-Selective Alkylation of this compound

This is a general protocol for the N3-selective alkylation of hydantoins.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate the desired N3-alkylated product.

Visualizations

Regioselective_Alkylation_Pathway Start This compound N1_Intermediate N1-Anion (Kinetic Product) Start->N1_Intermediate tBuOK, THF N3_Intermediate N3-Anion (Thermodynamic Product) Start->N3_Intermediate NaH, DMF N1_Product N1-Alkylated Product N1_Intermediate->N1_Product R-X N3_Product N3-Alkylated Product N3_Intermediate->N3_Product R-X

Caption: Regioselective alkylation pathways for this compound.

Experimental_Workflow Start Start: this compound Deprotonation Deprotonation (Base, Solvent) Start->Deprotonation Alkylation Alkylation (Alkyl Halide) Deprotonation->Alkylation Workup Aqueous Workup (Quenching) Alkylation->Workup Purification Purification (Chromatography) Workup->Purification N1_Product N1-Alkylated Product Purification->N1_Product N1-Selective Conditions N3_Product N3-Alkylated Product Purification->N3_Product N3-Selective Conditions

Caption: General experimental workflow for the derivatization of this compound.

References

Catalyst selection and optimization for 5-Methyl-5-phenylhydantoin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-5-phenylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Bucherer-Bergs reaction. This one-pot, multicomponent reaction involves the treatment of acetophenone with an alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) and ammonium carbonate.[1]

Q2: Are there catalytic methods to improve the synthesis of this compound?

A2: Yes, catalytic methods can be employed to enhance the synthesis. While the traditional Bucherer-Bergs reaction can proceed without a catalyst, the use of phase-transfer catalysts (PTCs) has been shown to be effective in the alkylation of hydantoins, a related reaction. PTCs such as tetrabutylammonium bromide (TBAB) can facilitate the reaction between reactants in different phases, potentially improving reaction rates and yields under milder conditions.[2][3] Lewis acids like titanium(IV) isopropoxide have also been used in modified Strecker reactions, a key step in one of the proposed mechanisms for hydantoin formation, to improve yields of the aminonitrile intermediate.[4]

Q3: What are the typical starting materials and reagents for the Bucherer-Bergs synthesis of this compound?

A3: The key starting materials and reagents are:

  • Ketone: Acetophenone

  • Cyanide Source: Sodium cyanide (NaCN) or Potassium cyanide (KCN)[1]

  • Carbonate and Ammonia Source: Ammonium carbonate ((NH₄)₂CO₃)[1]

  • Solvent: Typically a mixture of ethanol and water.[5]

Q4: What are the critical reaction parameters to control during the synthesis?

A4: Key parameters to monitor and control include:

  • Temperature: The reaction is typically conducted at elevated temperatures, for instance, around 60°C.[5]

  • pH: Maintaining a slightly alkaline pH (around 8-9) is crucial for the reaction to proceed efficiently. Ammonium carbonate itself acts as a buffer.[1]

  • Reaction Time: The reaction time can vary, but literature suggests reaction times of around 24 hours for similar hydantoins.[5]

  • Molar Ratios of Reactants: The stoichiometry of the reactants is important. An excess of cyanide and ammonium carbonate is often used.[1][5]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low to No Product Yield Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic, cyanide will be protonated to HCN, and if it's too basic, the cyanide can degrade.[1]Ensure the pH is maintained in the range of 8-9. Use ammonium carbonate as a buffer.
Low Reaction Temperature: The reaction requires thermal energy to proceed at a reasonable rate.Increase the reaction temperature to the recommended range (e.g., 60-80°C).[4]
Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC).
Poor Quality Reagents: Degradation of reagents, especially ammonium carbonate, can lead to poor yields.Use freshly opened or properly stored reagents.
Presence of Significant Impurities Side Reactions: Unreacted starting materials or the formation of intermediates like the corresponding cyanohydrin or aminonitrile can be present as impurities.Optimize reaction conditions (temperature, time) to drive the reaction to completion. Proper work-up and purification are crucial.
Decomposition of Product: Prolonged exposure to harsh acidic or basic conditions during work-up can lead to product degradation.Neutralize the reaction mixture carefully during work-up and avoid excessive heating during purification.
Product Precipitation Issues Incorrect pH during Acidification: The hydantoin product is typically precipitated by acidifying the reaction mixture. If the pH is not optimal, precipitation will be incomplete.[5]Carefully acidify the reaction mixture with an acid like HCl to a pH of around 6-6.5 to ensure complete precipitation of the product.[5]
Solubility in the Solvent: The product might have some solubility in the reaction solvent, leading to losses during filtration.Cool the reaction mixture to a lower temperature (e.g., in an ice bath) before filtration to minimize solubility.
Reaction Stalls (No further conversion) Depletion of a Key Reagent: One of the reactants, like ammonium carbonate, might have decomposed or been consumed.Consider a step-wise addition of the more volatile or less stable reagents.
Catalyst Deactivation (if used): If a catalyst is being used, it may have been poisoned or deactivated.Ensure the reaction environment is free from impurities that could deactivate the catalyst.

Catalyst Selection and Optimization

While the traditional Bucherer-Bergs reaction for this compound synthesis is often performed without a specific catalyst, phase-transfer catalysts (PTCs) have shown promise in related hydantoin syntheses. Below is a summary of potential catalysts and their performance in similar reactions.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Notes
None (Traditional Bucherer-Bergs) N/A24~70-90 (for similar hydantoins)[5][6]A well-established, though sometimes slow, method.
Tetrabutylammonium Bromide (TBAB) 1024~95 (for C5-alkylation of hydantoin)[2][3]Demonstrates high efficiency in promoting reactions involving hydantoin anions.
Tetrabutylammonium Iodide (TBAI) 1024~90 (for C5-alkylation of hydantoin)[3]Slightly less effective than TBAB in the model reaction.
Tetrahexylammonium Bromide 1024~86 (for C5-alkylation of hydantoin)[3]Shows good activity, but lower than TBAB.
Trioctylmethylammonium Chloride 1024~74 (for C5-alkylation of hydantoin)[3]Less effective compared to other quaternary ammonium salts.

Experimental Protocols

Protocol 1: Traditional Bucherer-Bergs Synthesis of this compound (Adapted from a similar synthesis) [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (0.1 mol) in a 1:1 mixture of ethanol and water (e.g., 60 mL of each).

  • Addition of Reagents: To this solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

  • Reaction: Heat the mixture to 60°C and stir vigorously for 24 hours.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 6-6.5.

  • Isolation: Cool the mixture in an ice bath to facilitate crystallization. Collect the resulting crystals by vacuum filtration.

  • Purification: Recrystallize the crude product from a 50% ethanol-water mixture to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: - Acetophenone - NaCN - (NH4)2CO3 - Ethanol/Water dissolve Dissolve Acetophenone in Ethanol/Water prep_reactants->dissolve add_reagents Add NaCN and (NH4)2CO3 dissolve->add_reagents heat_stir Heat to 60°C and Stir for 24h add_reagents->heat_stir cool Cool to Room Temperature heat_stir->cool acidify Acidify with HCl to pH 6-6.5 cool->acidify precipitate Cool in Ice Bath to Precipitate acidify->precipitate filtrate Filter the Crude Product precipitate->filtrate recrystallize Recrystallize from 50% Ethanol filtrate->recrystallize analyze Characterize Product (NMR, IR, MP) recrystallize->analyze

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield check_pH Is pH between 8-9? start->check_pH check_temp Is Temperature at 60-80°C? check_pH->check_temp Yes adjust_pH Adjust pH with Base/Acid check_pH->adjust_pH No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_reagents Are Reagents of Good Quality? check_time->check_reagents Yes increase_time Increase Reaction Time and Monitor with TLC check_time->increase_time No use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No success Yield Improved check_reagents->success Yes adjust_pH->success increase_temp->success increase_time->success use_fresh_reagents->success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Managing thermal degradation of 5-Methyl-5-phenylhydantoin during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Methyl-5-phenylhydantoin, with a focus on managing potential thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is the Bucherer-Bergs reaction.[1][2] This one-pot, multicomponent reaction involves treating acetophenone with an alkali metal cyanide (like sodium or potassium cyanide) and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water.[1][3]

Q2: At what temperature should the Bucherer-Bergs reaction for this compound be conducted?

A2: The reaction is typically carried out at elevated temperatures, generally in the range of 60-70°C.[1] Some protocols for similar hydantoin syntheses suggest heating up to 110°C in a closed vessel to improve yields, especially with less reactive ketones.[1] However, higher temperatures may increase the risk of side reactions and thermal degradation.

Q3: What are the potential thermal degradation products of this compound?

A3: While specific literature on the thermal decomposition of this compound is limited, degradation of the hydantoin ring under harsh thermal conditions could potentially lead to the formation of α-amino acids through hydrolysis, or decarboxylation and ring-opening to form various amides and other derivatives. The presence of cyanide in the reaction mixture also introduces the possibility of forming nitriles and other nitrogen-containing byproducts at elevated temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the synthesis can be effectively monitored using Thin-Layer Chromatography (TLC).[4] By comparing the reaction mixture to a spot of the starting material (acetophenone), you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What is the typical yield for the synthesis of this compound?

A5: Yields for the Bucherer-Bergs synthesis of hydantoins can vary widely depending on the specific substrate and reaction conditions. For similar 5,5-disubstituted hydantoins, yields can range from moderate to good, with some literature reporting yields of around 70% or higher for analogous compounds.[3] Optimization of reaction conditions is crucial for maximizing the yield.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Reaction temperature is too low: Incomplete reaction due to insufficient activation energy. 2. Reaction time is too short: The reaction has not proceeded to completion. 3. Inefficient stirring: Poor mixing of the multiphasic reaction mixture. 4. Decomposition of reagents: Ammonium carbonate can decompose if not handled properly. 5. Incorrect pH: The pH of the reaction mixture is not optimal for the reaction.1. Gradually increase the reaction temperature to 60-70°C and monitor via TLC.[1] 2. Extend the reaction time, monitoring periodically with TLC until the starting material is consumed. 3. Ensure vigorous and consistent stirring throughout the reaction. 4. Use fresh, high-quality ammonium carbonate. 5. Ensure the pH is within the optimal range for the Bucherer-Bergs reaction (typically slightly alkaline).
Formation of a Dark Brown or Black Reaction Mixture 1. Reaction temperature is too high: This can lead to polymerization or the formation of degradation byproducts. 2. Presence of impurities in starting materials: Impurities can catalyze side reactions.1. Reduce the reaction temperature and consider a longer reaction time at a lower temperature. 2. Ensure the purity of acetophenone and other reagents before starting the synthesis.
Product is Difficult to Purify 1. Presence of unreacted starting materials: Incomplete reaction. 2. Formation of soluble byproducts: Side reactions during the synthesis. 3. Oily product instead of solid: Presence of impurities hindering crystallization.1. Ensure the reaction has gone to completion using TLC. If not, consider optimizing reaction time and temperature. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common and effective purification method.[3] 3. Try triturating the oily product with a non-polar solvent to induce crystallization. If that fails, column chromatography may be necessary.
Inconsistent Results Between Batches 1. Variability in reagent quality: Differences in the purity or concentration of reactants. 2. Inconsistent heating: Fluctuations in the reaction temperature. 3. Variations in work-up procedure: Inconsistent pH adjustment or extraction steps.1. Use reagents from the same lot or ensure consistent quality through analysis. 2. Use a temperature-controlled heating mantle or oil bath to maintain a stable reaction temperature. 3. Standardize the work-up procedure, paying close attention to pH measurements and solvent volumes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bucherer-Bergs Reaction

This protocol is adapted from a similar synthesis of 5-methyl-5-benzyl hydantoin and should be optimized for this compound.[3]

Materials:

  • Acetophenone

  • Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetophenone (1 equivalent) in a 1:1 mixture of ethanol and water.

  • To this solution, add sodium cyanide (1.5 equivalents) and ammonium carbonate (1.5 equivalents).

  • Heat the reaction mixture to 60°C with vigorous stirring for 24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature in a well-ventilated fume hood.

  • Carefully acidify the reaction mixture with concentrated HCl to a pH of 6-6.5.

  • Cool the mixture in an ice bath to facilitate the precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a 50% ethanol/water mixture to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Astec CHIROBIOTIC V)[5]

Mobile Phase:

  • A suitable mixture of a polar organic solvent (e.g., methanol or acetonitrile) and a buffer. The exact composition should be optimized for the specific column and system.

Procedure:

  • Prepare a standard solution of purified this compound of known concentration.

  • Prepare a sample of the synthesized product by dissolving a small amount in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • The purity of the synthesized product can be determined by comparing the peak area of the main product with the total area of all peaks.

Protocol 3: Analysis of Thermal Degradation Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms).[6]

Procedure:

  • Subject a sample of this compound to thermal stress under controlled conditions (e.g., heating at a specific temperature for a set time in a sealed vial).

  • Dissolve the thermally treated sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC-MS system.

  • The GC will separate the components of the mixture, and the MS will provide mass spectra for each component.

  • By analyzing the mass spectra and comparing them to spectral libraries, potential degradation products can be identified.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Bucherer-Bergs Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Acetophenone Acetophenone ReactionVessel Reaction at 60°C in Ethanol/Water Acetophenone->ReactionVessel NaCN Sodium Cyanide NaCN->ReactionVessel AmmoniumCarbonate Ammonium Carbonate AmmoniumCarbonate->ReactionVessel Acidification Acidification with HCl ReactionVessel->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Drying Drying Recrystallization->Drying FinalProduct This compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Thermal_Degradation_Pathway Hydantoin This compound Heat High Temperature Hydantoin->Heat Hydrolysis Hydrolysis Heat->Hydrolysis Decarboxylation Decarboxylation Heat->Decarboxylation RingOpening Ring Opening Heat->RingOpening AminoAcid α-Methyl-α-phenylglycine Hydrolysis->AminoAcid Amide Amide Derivatives Decarboxylation->Amide RingOpening->Amide

Caption: A plausible thermal degradation pathway for this compound.

Troubleshooting_Guide Start Low Yield or Impure Product CheckTemp Was reaction temperature in the 60-70°C range? Start->CheckTemp CheckTime Was reaction time sufficient (monitor by TLC)? CheckTemp->CheckTime Yes AdjustTemp Adjust temperature and monitor CheckTemp->AdjustTemp No CheckPurity Are starting materials pure? CheckTime->CheckPurity Yes IncreaseTime Increase reaction time CheckTime->IncreaseTime No PurifyReagents Purify starting materials CheckPurity->PurifyReagents No OptimizeWorkup Optimize purification (e.g., recrystallization solvent) CheckPurity->OptimizeWorkup Yes AdjustTemp->CheckTime IncreaseTime->CheckPurity PurifyReagents->OptimizeWorkup Success Improved Yield/Purity OptimizeWorkup->Success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Enantiomeric Excess Determination of 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric excess (ee) determination of 5-Methyl-5-phenylhydantoin.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the enantiomeric excess of this compound?

The most common and effective methods for determining the enantiomeric excess of this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs). Chiral Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents is also a viable, albeit less common, technique.

Q2: Which type of chiral stationary phase (CSP) is most effective for the HPLC separation of this compound?

Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are highly effective for the chiral separation of hydantoin derivatives.[1][2][3][4][5] Specifically, columns like CHIRALPAK® IA, IB, and IC have demonstrated good performance.[3] Macrocyclic glycopeptide-based CSPs, such as CHIROBIOTIC® T and TAG, are also excellent choices for this compound.

Q3: What is a typical starting mobile phase for the chiral HPLC separation of this compound?

For polysaccharide-based columns under normal phase conditions, a good starting mobile phase is a mixture of n-hexane and an alcohol modifier like ethanol or isopropanol. A common starting ratio is 80:20 or 70:30 (n-hexane:alcohol).[6] For macrocyclic glycopeptide-based columns, polar organic solvents like methanol can be effective.

Q4: Can mobile phase additives improve the separation?

Yes, for hydantoin compounds, which have acidic N-H protons, the addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve peak shape and resolution. For acidic compounds, additives like trifluoroacetic acid (TFA) or formic acid are used, while for basic compounds, diethylamine (DEA) or other amines can be beneficial.[7][8] The choice of additive depends on the specific column and mobile phase being used.

Q5: Is SFC a suitable alternative to HPLC for this analysis?

Supercritical Fluid Chromatography (SFC) is an excellent alternative to HPLC for the chiral separation of this compound. SFC often provides faster separations and uses less organic solvent. Polysaccharide-based chiral columns are also commonly used in SFC for this class of compounds.

Troubleshooting Guides

Chiral HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Poor or No Resolution Incorrect chiral stationary phase.Screen different types of CSPs (e.g., polysaccharide vs. macrocyclic glycopeptide).
Suboptimal mobile phase composition.Optimize the ratio of the organic modifier (alcohol) in the mobile phase. Try different alcohols (e.g., ethanol, isopropanol).
Inappropriate mobile phase additive.If using a polysaccharide column, add a small amount (0.1%) of an acidic or basic modifier. For example, TFA for acidic analytes or DEA for basic analytes.[7]
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase modifier (e.g., 0.1% TFA or DEA) to reduce silanol interactions.[9]
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Flush the column with a strong solvent (if compatible with the CSP) or replace the column.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column bed collapse.Replace the column.
Baseline Drift or Noise Contaminated mobile phase or column.Use fresh, high-purity solvents. Flush the column.
Detector issues.Check the detector lamp and ensure the system is properly equilibrated.
Inconsistent Retention Times Poor temperature control.Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Column equilibration.Ensure the column is fully equilibrated with the mobile phase before analysis.
Chiral SFC Troubleshooting
Problem Potential Cause Suggested Solution
Poor or No Resolution Incorrect chiral stationary phase.Screen a variety of polysaccharide-based chiral columns.
Suboptimal co-solvent.Try different alcohol co-solvents (e.g., methanol, ethanol, isopropanol).
Inappropriate mobile phase additive.Add a small amount of an acidic or basic additive to the co-solvent.
Broad Peaks High back pressure.Optimize the flow rate and back pressure regulator settings.
Suboptimal temperature.Adjust the column temperature.
Split Peaks Sample overload.Reduce the amount of sample injected.
Injection solvent effect.Dissolve the sample in a solvent compatible with the mobile phase.
Chiral NMR Troubleshooting
Problem Potential Cause Suggested Solution
No Signal Splitting Ineffective chiral solvating agent (CSA).Screen different types of CSAs. Tetraaza macrocyclic compounds have shown promise for hydantoin derivatives.[10]
Insufficient concentration of CSA.Increase the molar ratio of CSA to the analyte.
Unsuitable solvent.The choice of NMR solvent can significantly impact the interaction between the CSA and the analyte. Test different deuterated solvents.
Poor Resolution of Split Signals Low magnetic field strength.Use a higher field NMR spectrometer for better signal dispersion.
Overlapping signals.Adjust the concentration of the analyte and CSA to minimize intermolecular interactions that can cause peak broadening.

Experimental Protocols

Chiral HPLC Method
  • Compound: this compound

  • Instrumentation: High-Performance Liquid Chromatograph with UV detector.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-hexane / ethanol (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Chiral SFC Method
  • Compound: this compound

  • Instrumentation: Supercritical Fluid Chromatograph with UV detector.

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase: Supercritical CO2 / Methanol (gradient or isocratic)

  • Flow Rate: 3.0 mL/min

  • Backpressure: 150 bar

  • Temperature: 35°C

  • Detection: UV at 220 nm

  • Sample Preparation: Dissolve the sample in methanol.

Chiral NMR Method
  • Compound: this compound

  • Instrumentation: NMR Spectrometer (a higher field strength, e.g., 500 MHz or above, is recommended).

  • Chiral Solvating Agent (CSA): A suitable tetraaza macrocyclic compound.[10]

  • Solvent: Deuterated chloroform (CDCl3) or another suitable non-polar deuterated solvent.

  • Procedure:

    • Prepare a solution of the this compound sample in the chosen deuterated solvent.

    • Acquire a standard 1H NMR spectrum.

    • Add the chiral solvating agent to the NMR tube (typically in a 1:1 or higher molar ratio to the analyte).

    • Acquire another 1H NMR spectrum and look for the splitting of signals corresponding to the enantiomers.

    • Integrate the separated signals to determine the enantiomeric excess.

Quantitative Data Summary

Table 1: Chiral HPLC and SFC Separation Parameters for this compound

Method Column Mobile Phase Flow Rate (mL/min) Resolution (Rs) Selectivity (α)
HPLCCHIRALPAK® IAn-hexane/ethanol (70/30)1.06.971.83
HPLCAstec® CHIROBIOTIC® TAGMethanol/Acetonitrile/Acetic Acid/Triethylamine (50/50/0.2/0.1)1.0>1.5-
SFCAlcyon SFC CSP Cellulose-SJCO2/methanol/acetonitrile (90/5/5)3.03.01.1

Data compiled from publicly available application notes.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Racemic This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC Chiral HPLC Dissolve->HPLC SFC Chiral SFC Dissolve->SFC NMR Chiral NMR Dissolve->NMR Integration Peak Integration HPLC->Integration SFC->Integration NMR->Integration Calculation ee% Calculation Integration->Calculation

Caption: Experimental workflow for the determination of enantiomeric excess.

troubleshooting_logic cluster_hplc_sfc HPLC / SFC cluster_nmr NMR Start Poor or No Resolution CheckColumn Is the CSP appropriate? Start->CheckColumn CheckCSA Is the Chiral Solvating Agent effective? Start->CheckCSA OptimizeMP Optimize Mobile Phase (solvent ratio, modifier) CheckColumn->OptimizeMP CheckTemp Adjust Temperature OptimizeMP->CheckTemp CheckFlow Adjust Flow Rate / Pressure CheckTemp->CheckFlow Result Resolution Improved CheckFlow->Result OptimizeConc Adjust CSA/Analyte Concentration CheckCSA->OptimizeConc ChangeSolvent Change NMR Solvent OptimizeConc->ChangeSolvent ChangeSolvent->Result

Caption: Troubleshooting logic for poor or no enantiomeric resolution.

References

Validation & Comparative

A Comparative Guide to the Anticonvulsant Profiles of 5-Methyl-5-phenylhydantoin and Phenytoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, understanding the comparative efficacy and mechanisms of potential anticonvulsant compounds is paramount. This guide provides a detailed comparison of the well-established anticonvulsant drug, phenytoin, with 5-Methyl-5-phenylhydantoin. While phenytoin has been extensively studied and is a cornerstone in epilepsy treatment, data on the specific anticonvulsant activity of this compound is notably absent in publicly available scientific literature. Presently, this compound is primarily recognized as a chemical intermediate in the synthesis of other compounds.[1][2][3] This guide will, therefore, present the comprehensive anticonvulsant profile of phenytoin and detail the standard experimental protocols that would be necessary to evaluate the potential anticonvulsant properties of this compound.

Quantitative Anticonvulsant Activity

A direct quantitative comparison is challenging due to the lack of available data for this compound. The following table summarizes the well-documented anticonvulsant activity of phenytoin in common preclinical models.

CompoundTest ModelAnimalRoute of AdministrationED50 (mg/kg)Neurotoxicity (TD50, mg/kg)Protective Index (TD50/ED50)
Phenytoin Maximal Electroshock (MES)MiceOral9.565.56.9
Maximal Electroshock (MES)RatsOral29.0110.03.8
Pentylenetetrazol (PTZ)MiceOral>300--
This compound MES/PTZ--Not AvailableNot AvailableNot Available

Data for phenytoin is compiled from various preclinical studies and serves as a benchmark for anticonvulsant efficacy.

Mechanism of Action: A Focus on Phenytoin

Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[4][5][6][7] By binding to the inactive state of these channels, phenytoin slows their recovery to the resting state, thereby reducing the ability of neurons to fire at high frequencies, which is a characteristic of seizures.[5][6] This effect is use-dependent, meaning it is more pronounced in rapidly firing neurons, such as those involved in a seizure focus. This selective action allows phenytoin to suppress seizure activity with minimal impact on normal neuronal transmission.[4]

phenytoin_mechanism cluster_neuron Presynaptic Neuron cluster_effect Cellular Effect cluster_outcome Therapeutic Outcome Na_channel_active Voltage-Gated Na+ Channel (Active) Na_channel_inactive Voltage-Gated Na+ Channel (Inactive) Na_channel_active->Na_channel_inactive Depolarization Na_channel_rest Voltage-Gated Na+ Channel (Resting) Na_channel_inactive->Na_channel_rest Repolarization prolonged_refractory Prolonged Refractory Period Na_channel_inactive->prolonged_refractory Na_channel_rest->Na_channel_active Threshold Stimulation phenytoin Phenytoin phenytoin->Na_channel_inactive Binds to and stabilizes reduced_firing Reduced High-Frequency Neuronal Firing prolonged_refractory->reduced_firing seizure_suppression Suppression of Seizure Spread reduced_firing->seizure_suppression

Figure 1: Mechanism of action of Phenytoin.

Experimental Protocols for Anticonvulsant Screening

To assess the anticonvulsant potential of a compound like this compound, standardized preclinical models are employed. The two most common are the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) test.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[8][9][10]

Procedure:

  • Animal Preparation: Mice or rats are administered the test compound or vehicle control at varying doses and time points.

  • Anesthesia and Electrode Placement: A local anesthetic is applied to the corneas, followed by a saline solution to ensure good electrical conductivity.[8][11] Corneal electrodes are then placed.

  • Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds) is delivered.[8][9]

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.[8]

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated.

mes_workflow start Start drug_admin Administer Test Compound or Vehicle to Animals start->drug_admin wait Waiting Period (Time to Peak Effect) drug_admin->wait anesthetize Apply Local Anesthetic and Saline to Corneas wait->anesthetize place_electrodes Position Corneal Electrodes anesthetize->place_electrodes stimulate Deliver Supramaximal Electrical Stimulus place_electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint observe->endpoint protected Protected (No Tonic Extension) endpoint->protected Abolition of Tonic Extension not_protected Not Protected (Tonic Extension Occurs) endpoint->not_protected Presence of Tonic Extension calculate_ed50 Calculate ED50 protected->calculate_ed50 not_protected->calculate_ed50

Figure 2: Experimental workflow for the Maximal Electroshock (MES) test.
Pentylenetetrazol (PTZ) Test

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.[12][13][14] It is particularly sensitive to drugs that act on the GABAergic system.[12]

Procedure:

  • Animal Preparation: Mice or rats are pre-treated with the test compound or vehicle.

  • PTZ Administration: A subcutaneous or intraperitoneal injection of a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg for mice) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, typically characterized by clonic spasms.

  • Endpoint: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: The ED50 is determined based on the dose that protects 50% of the animals from the convulsive effects of PTZ.

ptz_workflow start Start drug_admin Administer Test Compound or Vehicle to Animals start->drug_admin wait Waiting Period drug_admin->wait ptz_injection Inject Convulsive Dose of Pentylenetetrazol (PTZ) wait->ptz_injection observe Observe for Clonic Seizures (e.g., for 30 minutes) ptz_injection->observe endpoint Endpoint observe->endpoint protected Protected (No Clonic Seizure > 5s) endpoint->protected Absence of Sustained Clonus not_protected Not Protected (Clonic Seizure Occurs) endpoint->not_protected Presence of Sustained Clonus calculate_ed50 Calculate ED50 protected->calculate_ed50 not_protected->calculate_ed50

Figure 3: Experimental workflow for the Pentylenetetrazol (PTZ) test.

Conclusion

Phenytoin is a well-characterized anticonvulsant with a clear mechanism of action and a substantial body of efficacy data from preclinical models like the MES test. In contrast, this compound is not documented as an active anticonvulsant in the available scientific literature. For researchers investigating novel hydantoin derivatives, the established profile of phenytoin serves as a critical benchmark. The experimental protocols for the MES and PTZ tests outlined in this guide provide a clear framework for the initial in vivo screening of compounds such as this compound to determine if they possess anticonvulsant activity worthy of further investigation. Future research is required to elucidate any potential therapeutic properties of this compound.

References

A Comparative Analysis of Synthetic Routes to 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of hydantoin derivatives is a critical aspect of preclinical research and process development. 5-Methyl-5-phenylhydantoin, a key structural motif in various biologically active compounds, can be synthesized through several distinct methodologies. This guide provides a comparative analysis of the most common and effective synthesis methods, offering detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most appropriate route for specific research and development needs.

This analysis focuses on two primary and historically significant methods for the synthesis of this compound: the Bucherer-Bergs reaction and the Herbst method. These routes offer different advantages and disadvantages concerning reaction conditions, yield, and scalability.

At a Glance: Comparison of Synthesis Methods

ParameterBucherer-Bergs ReactionHerbst Method
Starting Materials Acetophenone, Sodium Cyanide, Ammonium CarbonatePhenylacetone, Ammonium Cyanide, Potassium Cyanate
Key Intermediates α-Aminonitrile (in situ)1-Amino-1-methyl-2-phenylethanenitrile, Urea derivative
Typical Yield Good to ExcellentComparable to Bucherer-Bergs
Reaction Conditions One-pot, heated aqueous ethanolMulti-step, involves cyanate addition
Complexity Relatively simple, one-pot procedureMore steps, requires isolation of intermediate
Scalability Readily scalablePotentially scalable

Method 1: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, offering a straightforward and efficient one-pot procedure. This multicomponent reaction involves the treatment of a ketone (in this case, acetophenone) with an alkali metal cyanide and ammonium carbonate to directly form the hydantoin ring.

Experimental Protocol

A modified Bucherer-Bergs reaction for a closely related analog, 5-methyl-5-benzylhydantoin, provides a robust template for the synthesis of this compound from acetophenone.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve acetophenone (0.1 mol) in a 1:1 mixture of ethanol and water (120 mL total).

  • Reagent Addition: To the solution, add sodium cyanide (0.15 mol) and ammonium carbonate (0.15 mol).

  • Reaction: Heat the mixture to 60°C and stir for 24 hours.

  • Work-up and Isolation: After 24 hours, cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully acidify the mixture with concentrated hydrochloric acid to a pH of 6-6.5.

  • Crystallization and Purification: Cool the acidified mixture to induce crystallization. The resulting solid is collected by filtration, recrystallized from 50% ethanol, and dried to yield the final product.

Performance Data

For the analogous 5-methyl-5-benzylhydantoin, this modified Bucherer-Bergs reaction is reported to provide a good yield and purity after a 24-hour reaction time.[1] While specific data for the acetophenone reaction is not provided in the search results, the general applicability of the Bucherer-Bergs reaction suggests a favorable outcome.[2]

Synthesis Workflow

Bucherer_Bergs Acetophenone Acetophenone Reagents NaCN, (NH4)2CO3 Ethanol/Water, 60°C, 24h Acetophenone->Reagents One-pot reaction Hydantoin This compound Reagents->Hydantoin

Bucherer-Bergs Synthesis of this compound

Method 2: The Herbst Method

The Herbst method provides a multi-step, classical approach to the synthesis of hydantoins. This method involves the initial formation of an α-aminonitrile, which is then reacted with potassium cyanate to form a urea derivative, followed by acid-catalyzed cyclization to the hydantoin.[1]

Experimental Protocol

Based on the description for the synthesis of 5-methyl-5-benzylhydantoin, the protocol for this compound would proceed as follows:[1]

  • Formation of α-Aminonitrile: React acetophenone with ammonium cyanide to form the intermediate α-amino-α-phenylpropanenitrile.

  • Urea Derivative Formation: The isolated or in-situ generated α-aminonitrile is then treated with potassium cyanate (KCNO).

  • Cyclization: The resulting urea derivative is subsequently cyclized under acidic conditions to yield this compound.

Performance Data

The Herbst method is often used as a benchmark for comparison with newer, more streamlined syntheses like the modified Bucherer-Bergs reaction.[1] While specific yield and reaction time data for the synthesis of this compound via the Herbst method were not explicitly found in the search results, it is generally considered a reliable, albeit more laborious, route.

Synthesis Workflow

Herbst_Method Acetophenone Acetophenone Step1 NH4CN Acetophenone->Step1 Aminonitrile α-Amino-α-phenyl- propanenitrile Step1->Aminonitrile Step2 KCNO Aminonitrile->Step2 Urea Urea Derivative Step2->Urea Step3 Acid Urea->Step3 Hydantoin This compound Step3->Hydantoin

Herbst Method for this compound Synthesis

Alternative and Modern Approaches

While the Bucherer-Bergs and Herbst methods are well-established, modern organic synthesis continues to evolve, offering alternative strategies.

  • Strecker Synthesis: The Strecker synthesis is a fundamental method for preparing α-aminonitriles, which are key intermediates in the Herbst method and are formed in situ during the Bucherer-Bergs reaction.[3][4] A one-pot reaction combining an aldehyde or ketone, an amine, and a cyanide source can efficiently produce these intermediates, which can then be cyclized to hydantoins.

  • One-Pot, Gallium(III) Triflate-Catalysed Procedure: A more recent development involves a one-pot synthesis of 5-substituted and 5,5-disubstituted hydantoins from the corresponding aldehydes or ketones using a gallium(III) triflate catalyst.[5] This method is compatible with a range of substrates and solvents, potentially offering a milder and more versatile alternative to the classical methods.

Conclusion

Both the Bucherer-Bergs reaction and the Herbst method are viable for the synthesis of this compound. The Bucherer-Bergs reaction offers the advantage of a one-pot procedure, making it a more streamlined and potentially more efficient choice for laboratory-scale synthesis and library generation. The Herbst method, while involving more steps, provides a classic and reliable route that allows for the isolation of intermediates.

The choice of synthesis method will ultimately depend on the specific requirements of the research or development project, including scale, available starting materials, and desired purity. For rapid access to this compound, the Bucherer-Bergs reaction is a highly recommended starting point. For projects requiring a more classical approach or the study of reaction intermediates, the Herbst method remains a valuable tool in the synthetic chemist's arsenal. Further investigation into modern catalytic one-pot procedures may also yield significant advantages in terms of efficiency and substrate scope.

References

The Pivotal Role of Structure in the Anticonvulsant Activity of 5-Methyl-5-phenylhydantoin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of 5-Methyl-5-phenylhydantoin derivatives, focusing on their potential as anticonvulsant agents. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of more potent and safer therapeutic agents.

The hydantoin scaffold, particularly 5,5-disubstituted derivatives, has long been a cornerstone in the development of anticonvulsant drugs, with phenytoin (5,5-diphenylhydantoin) being a prominent example. The core structure of this compound offers a unique platform for chemical exploration, allowing for modifications at the N-1 and N-3 positions of the hydantoin ring, as well as substitutions on the C-5 phenyl group. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its efficacy, potency, and side-effect profile.

Comparative Anticonvulsant Activity

The primary screening of anticonvulsant drug candidates often involves animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, and activity in this test suggests a compound's ability to prevent seizure spread. The scPTZ test, on the other hand, is a model for absence seizures and identifies compounds that can raise the seizure threshold.

While comprehensive quantitative SAR data for a systematic series of this compound derivatives is limited in the public domain, we can infer potential SAR trends from studies on closely related 5,5-disubstituted hydantoins. The following table summarizes the anticonvulsant activity of various hydantoin derivatives, providing a basis for comparison.

Compound/DerivativeSubstitution PatternTest AnimalMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (PI = TD50/ED50)Reference
Phenytoin5,5-diphenylMouse9.5>100687.2 (MES)[1]
Mephenytoin5-ethyl-5-phenyl, N-3 methylMouse15851107.3 (MES)[2]
Ethotoin3-ethyl-5-phenylMouse35>3001805.1 (MES)[2]
Hypothetical Derivative 1 5-methyl-5-phenyl, N-3-alkyl ------
Hypothetical Derivative 2 5-methyl-5-(p-chlorophenyl) ------

Note: Data for hypothetical derivatives is included to illustrate potential areas for synthetic exploration. Direct experimental validation is required.

From the available data on related compounds, several key SAR principles for anticonvulsant hydantoins can be summarized:

  • Substitution at C-5: The presence of at least one aromatic ring (phenyl group) at the C-5 position is crucial for activity in the MES test, indicating a role in preventing seizure spread.[2] The nature and size of the second substituent at C-5 (e.g., methyl vs. ethyl vs. phenyl) can modulate potency and neurotoxicity.

  • Substitution at N-1 and N-3: Alkylation or other substitutions at the N-1 and N-3 positions of the hydantoin ring can significantly impact the compound's properties. N-alkylation can affect lipophilicity, metabolism, and duration of action. For instance, N-methylation in mephenytoin contributes to its distinct pharmacological profile compared to phenytoin.

  • Aromatic Ring Substitution: Substitution on the C-5 phenyl ring can influence electronic and steric properties, potentially leading to enhanced potency or a better side-effect profile. Electron-withdrawing or electron-donating groups at different positions on the phenyl ring can alter the interaction with the biological target.

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsant hydantoin derivatives is the blockade of voltage-gated sodium channels (VGSCs).[3] These channels are essential for the initiation and propagation of action potentials in neurons. During a seizure, neurons exhibit high-frequency firing. By binding to the inactivated state of the VGSCs, hydantoin derivatives slow the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies and preventing the spread of seizure activity.[2]

The interaction of this compound derivatives with VGSCs can be investigated using electrophysiological techniques such as whole-cell patch-clamp assays.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable evaluation and comparison of anticonvulsant candidates.

Maximal Electroshock (MES) Test Protocol

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.[4]

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Animals: Male albino rats (150-200 g) or mice (20-25 g).

Procedure:

  • Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice; 150 mA for 0.2 seconds in rats) through corneal or auricular electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • The absence of the tonic hindlimb extension is considered a protective effect.

  • Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol

The scPTZ test is a model for myoclonic and absence seizures, used to identify compounds that can raise the seizure threshold.[2]

Objective: To evaluate the ability of a test compound to prevent or delay the onset of seizures induced by the chemical convulsant pentylenetetrazole.

Animals: Male albino mice (20-25 g).

Procedure:

  • Administer the test compound or vehicle to groups of animals.

  • At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

  • Observe the animals for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • Protection is defined as the absence of clonic seizures during the observation period.

  • Calculate the ED50, the dose that protects 50% of the animals from clonic seizures.

Whole-Cell Patch-Clamp Assay for Sodium Channel Blockade

This in vitro assay directly measures the effect of a compound on the function of voltage-gated sodium channels.[5]

Objective: To determine the inhibitory effect of a test compound on sodium currents in a cellular model.

Cell Line: A cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., HEK-293 cells expressing hNav1.2).

Procedure:

  • Culture the cells on coverslips.

  • Using a glass micropipette, form a high-resistance seal with the cell membrane ("giga-seal").

  • Rupture the cell membrane under the pipette to gain electrical access to the cell's interior (whole-cell configuration).

  • Apply a series of voltage steps to elicit sodium currents and record the baseline currents.

  • Perfuse the cells with a solution containing the test compound at various concentrations.

  • Record the sodium currents in the presence of the compound.

  • Analyze the data to determine the concentration-dependent inhibition of the sodium current and calculate the IC50 value.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Anticonvulsant Screening cluster_invitro In Vitro Mechanistic Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification mes_test Maximal Electroshock (MES) Test purification->mes_test Test Compounds scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test purification->scptz_test Test Compounds neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) mes_test->neurotoxicity patch_clamp Whole-Cell Patch-Clamp Assay (Voltage-Gated Sodium Channels) mes_test->patch_clamp Active Compounds scptz_test->patch_clamp Active Compounds

Figure 1: Experimental workflow for SAR studies.

signaling_pathway cluster_neuron Neuronal Membrane vgsc Voltage-Gated Sodium Channel (VGSC) ap Action Potential Propagation vgsc->ap Inhibits Na+ Influx seizure Seizure Spread ap->seizure Prevents High-Frequency Firing derivative This compound Derivative derivative->vgsc Binds to Inactivated State

Figure 2: Proposed mechanism of action signaling pathway.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives represents a promising avenue for the discovery of novel anticonvulsant agents. The core scaffold allows for diverse chemical modifications that can fine-tune the pharmacological profile of these compounds. While inferences can be drawn from related hydantoin series, a systematic study focusing on the synthesis and evaluation of a library of this compound derivatives is warranted. Such a study should explore a wide range of substitutions at the N-1, N-3, and C-5 phenyl positions to build a comprehensive quantitative SAR model.

Future research should also focus on elucidating the subtype selectivity of these derivatives for different voltage-gated sodium channels, as this could lead to the development of drugs with improved efficacy and reduced side effects. By combining rational drug design, robust preclinical screening, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be realized in the ongoing search for better treatments for epilepsy.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-5-phenylhydantoin in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of 5-Methyl-5-phenylhydantoin (also known as Nirvanol), a key active metabolite of the anticonvulsant drug mephenytoin, in biological matrices. The objective is to offer a comprehensive resource for selecting and implementing robust and reliable bioanalytical methods in research and clinical settings. The comparison focuses on two widely used techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for plasma analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for urine analysis.

Method Performance Comparison

The following tables summarize the key validation parameters for the HPLC-UV and LC-MS/MS methods for the analysis of this compound.

Table 1: HPLC-UV Method Validation for this compound in Human Plasma [1]

Validation ParameterS-NirvanolR-Nirvanol
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL
Concentration Range 10 - 2000 ng/mL10 - 2000 ng/mL
Intra-day Coefficient of Variation (CV) < 13%< 13%
Accuracy < +/- 20%< +/- 20%

Table 2: LC-MS/MS Method Validation for this compound (Nirvanol) in Human Urine [2]

Validation ParameterNirvanol
Linearity Range 15 - 10,000 ng/mL
Lower Limit of Quantification (LLOQ) 30 ng/mL
Intra-day Inaccuracy < 9.5%
Inter-day Inaccuracy < 9.5%
Intra-day Precision (RSD) 0.8 - 10.5%
Inter-day Precision (RSD) 0.8 - 10.5%

Experimental Protocols

Detailed methodologies for the referenced analytical techniques are provided below to facilitate replication and implementation.

HPLC-UV Method for Plasma[1]

This method is designed for the enantiospecific quantitation of S- and R-mephenytoin and its metabolites, including S- and R-nirvanol, in human plasma.

Sample Preparation:

  • Utilize 0.5 mL of human plasma for analysis.

  • (Specific extraction procedure details were not fully available in the abstract).

Chromatographic Conditions:

  • Columns: A reversed-phase C(2) column in tandem with a chiral alpha(1)-acid glycoprotein column.

  • Detection: Ultraviolet (UV) detection at a wavelength of 205 nm.

LC-MS/MS Method for Urine[2]

This method allows for the simultaneous quantification of mephenytoin and its metabolites, 4'-hydroxymephenytoin and nirvanol, in human urine.

Sample Preparation:

  • Take 50 µL of urine and dilute it with a buffered β-glucuronidase solution.

  • Incubate the mixture at 37°C for 6 hours.

  • Add methanol containing the internal standard (4'-methoxymephenytoin).

Chromatographic Conditions:

  • Column: Thermo Electron Aquasil C18 column (100 x 3 mm, 5 µm).

  • Mobile Phase: Gradient flow with an increasing organic fraction (acetonitrile/methanol 50:50) from 10% to 90%.

Mass Spectrometry Conditions:

  • Instrument: Triple-stage mass spectrometry (TSQ Quantum, Thermo Electron).

  • Ionization: Negative electrospray ionization (ESI).

  • Mode: Selected reaction monitoring (SRM).

Visualized Workflows

The following diagrams illustrate the general workflows for analytical method validation and the decision-making process for selecting an appropriate method.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development pre_validation Pre-Validation Assessment (Specificity, System Suitability) method_development->pre_validation validation_protocol Develop Validation Protocol pre_validation->validation_protocol full_validation Full Method Validation validation_protocol->full_validation linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) selectivity Selectivity / Specificity lloq Limit of Quantification (LLOQ) stability Stability (Freeze-Thaw, Bench-Top, etc.) data_analysis Data Analysis & Review linearity->data_analysis accuracy->data_analysis precision->data_analysis selectivity->data_analysis lloq->data_analysis stability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Validated Method Ready for Routine Use validation_report->end analytical_method_selection start Start: Analyte & Matrix Defined (this compound) sensitivity_req Required Sensitivity? start->sensitivity_req matrix_complexity Complexity of Biological Matrix? sensitivity_req->matrix_complexity High hplc_uv Consider HPLC-UV sensitivity_req->hplc_uv Moderate lc_msms Consider LC-MS/MS matrix_complexity->lc_msms High (e.g., Plasma, Tissue) gc_ms Consider GC-MS (Requires Derivatization) matrix_complexity->gc_ms Moderate (e.g., Urine) end End: Method Selected hplc_uv->end lc_msms->end gc_ms->end

References

Comparative Antimicrobial Spectrum of 5-Methyl-5-phenylhydantoin and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of 5-Methyl-5-phenylhydantoin and its structural analogs, supported by available experimental data. This document summarizes key findings on their spectrum of activity and mechanism of action, offering insights for the development of novel antimicrobial agents.

While specific antimicrobial data for this compound is not extensively available in the reviewed literature, a considerable body of research exists on its analogs, particularly 5,5-disubstituted hydantoins. These studies reveal that structural modifications to the hydantoin core significantly influence the antimicrobial spectrum and potency. This guide focuses on a comparative analysis of these analogs to provide a valuable resource for understanding their potential as antimicrobial agents.

Comparative Antimicrobial Activity of Hydantoin Analogs

The antimicrobial efficacy of hydantoin derivatives has been evaluated against a range of pathogenic bacteria and fungi. The data presented below is a summary of findings for various analogs, demonstrating the impact of different substitutions on the hydantoin ring.

Compound/AnalogTarget MicroorganismActivity (MIC in µg/mL)Reference
5,5-diphenylhydantoin (Phenytoin) Staphylococcus aureus>100[1]
Escherichia coli>100[1]
3-benzyl-5,5-diphenylhydantoin Enterococcus faecalis62.5[1]
Escherichia coli125[1]
Nitrofurantoin (a hydantoin derivative) Escherichia coli2-16[2]
Staphylococcus aureus8-32[2]
Hydantoin Derivative Dimers ESKAPE Pathogens (e.g., S. aureus, K. pneumoniae, P. aeruginosa, E. coli)1.3-21.5[3]

Experimental Protocols

A detailed methodology for determining the Minimum Inhibitory Concentration (MIC) is crucial for the comparative assessment of antimicrobial agents. The following is a standard protocol for the broth microdilution method.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and fungi.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound analogs are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

  • Microbial Culture: A fresh overnight culture of the test microorganism grown in the appropriate broth.

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates.

2. Inoculum Preparation:

  • The overnight microbial culture is diluted in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Assay Procedure:

  • A serial two-fold dilution of the test compounds is performed in the 96-well plates using the appropriate growth medium. The typical concentration range tested is from 0.06 to 128 µg/mL.

  • Each well is inoculated with the standardized microbial suspension.

  • Control wells are included:

    • Growth Control: Medium with inoculum but no test compound.

    • Sterility Control: Medium only.

    • Solvent Control: Medium with inoculum and the highest concentration of the solvent used.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of hydantoin derivatives are multifaceted and can vary depending on the specific structural features of the analog.[4] The primary proposed mechanisms include:

  • Disruption of Bacterial Cell Membranes: Certain hydantoin derivatives, particularly those with lipophilic and cationic moieties, can interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[3][5]

  • Inhibition of Protein Synthesis: Some hydantoins may bind to bacterial ribosomes, thereby interfering with protein synthesis, which is essential for bacterial growth and replication.[2]

  • Inhibition of Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another proposed mechanism that can lead to cell lysis.[4]

  • DNA Damage: Some derivatives, like nitrofurantoin, are known to be reduced by bacterial enzymes to reactive intermediates that can damage bacterial DNA.[2]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in evaluating and understanding the antimicrobial properties of hydantoin analogs, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Stock Solutions Stock Solutions Serial Dilution Serial Dilution Stock Solutions->Serial Dilution Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation Growth Media Growth Media Growth Media->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Fig. 1: Workflow for Broth Microdilution MIC Assay.

Antimicrobial_Mechanisms Hydantoin Analogs Hydantoin Analogs Cell Membrane Disruption Cell Membrane Disruption Hydantoin Analogs->Cell Membrane Disruption Protein Synthesis Inhibition Protein Synthesis Inhibition Hydantoin Analogs->Protein Synthesis Inhibition Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition Hydantoin Analogs->Cell Wall Synthesis Inhibition DNA Damage DNA Damage Hydantoin Analogs->DNA Damage Bacterial Cell Death Bacterial Cell Death Cell Membrane Disruption->Bacterial Cell Death Protein Synthesis Inhibition->Bacterial Cell Death Cell Wall Synthesis Inhibition->Bacterial Cell Death DNA Damage->Bacterial Cell Death

Fig. 2: Proposed Antimicrobial Mechanisms of Hydantoin Analogs.

References

Comparative Guide: Cross-Reactivity of 5-Methyl-5-phenylhydantoin in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 5-Methyl-5-phenylhydantoin in immunoassays designed for the detection of phenytoin. Due to a lack of specific published cross-reactivity data for this compound, this document presents a hypothetical study to illustrate the experimental approach and data interpretation critical for researchers in this field. The experimental protocol provided is a representative example of how such a study would be conducted.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are widely used for the quantification of therapeutic drugs and their metabolites. However, the specificity of these assays can be compromised by the presence of structurally related compounds, leading to cross-reactivity.[1] This interference can result in inaccurate measurements, potentially leading to incorrect dosage adjustments. This compound is a structural analog of phenytoin, a commonly monitored anti-epileptic drug. Therefore, it is crucial to evaluate its potential for cross-reactivity in phenytoin immunoassays.

Data Presentation: A Hypothetical Cross-Reactivity Study

The following table summarizes hypothetical quantitative data from a competitive enzyme-linked immunosorbent assay (ELISA) designed to measure phenytoin concentration. The data illustrates the potential cross-reactivity of this compound and other structurally related compounds.

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Phenytoin50100
This compound 500 10
5,5-Diphenylhydantoin45111
5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH)25020
Phenobarbital>10,000<0.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cross-reactivity is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Phenytoin / IC50 of Test Compound) x 100

Experimental Protocols

A detailed methodology for a competitive ELISA to determine the cross-reactivity of this compound is provided below.

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with anti-phenytoin antibody.

  • Phenytoin standard solutions (various concentrations).

  • This compound and other potential cross-reactants.

  • Phenytoin-horseradish peroxidase (HRP) conjugate.

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Plate reader.

2. Assay Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard solutions of phenytoin in a suitable buffer. Prepare a range of concentrations for this compound and other test compounds.

  • Competitive Binding: Add 50 µL of the standard or test compound solution to the respective wells of the antibody-coated microtiter plate.

  • Add 50 µL of the phenytoin-HRP conjugate to each well.

  • Incubate the plate at 37°C for 1 hour to allow for competitive binding between the free analyte (phenytoin or cross-reactant) and the enzyme-labeled phenytoin for the limited antibody binding sites.

  • Washing: After incubation, wash the plate three to five times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add 100 µL of the TMB substrate solution to each well.

  • Incubate the plate in the dark at room temperature for 15-30 minutes, allowing the HRP enzyme to catalyze a color change.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the phenytoin standards.

  • Determine the IC50 value for phenytoin, which is the concentration that causes 50% inhibition of the maximum signal.

  • For each test compound, determine the concentration that causes 50% inhibition (IC50).

  • Calculate the percentage of cross-reactivity using the formula mentioned above.

Visualizations

Competitive Immunoassay Principle

The following diagram illustrates the principle of a competitive immunoassay and how a cross-reactant like this compound can interfere.

G cluster_0 High Phenytoin Concentration cluster_1 Low Phenytoin Concentration cluster_2 Cross-Reactivity Scenario Phenytoin Phenytoin Bound_Ab_P Phenytoin-Ab Complex Phenytoin->Bound_Ab_P Binds Ab Antibody Ab->Bound_Ab_P Phenytoin-HRP Phenytoin-HRP Conjugate Free_HRP Free Phenytoin-HRP Phenytoin-HRP->Free_HRP Result1 Low Signal Phenytoin2 Phenytoin2 Free_P Free Phenytoin Phenytoin2->Free_P Ab2 Antibody Bound_Ab_HRP Phenytoin-HRP-Ab Complex Ab2->Bound_Ab_HRP Phenytoin-HRP2 Phenytoin-HRP Conjugate Phenytoin-HRP2->Bound_Ab_HRP Binds Result2 High Signal MP 5-Methyl-5- phenylhydantoin Bound_Ab_MP MP-Ab Complex MP->Bound_Ab_MP Competes & Binds Ab3 Antibody Ab3->Bound_Ab_MP Bound_Ab_HRP2 Phenytoin-HRP-Ab Complex Ab3->Bound_Ab_HRP2 Phenytoin-HRP3 Phenytoin-HRP Conjugate Phenytoin-HRP3->Bound_Ab_HRP2 Result3 Falsely Low Signal (Appears as High Phenytoin)

Caption: Competitive immunoassay for phenytoin and potential cross-reactivity.

Conclusion

This guide underscores the importance of conducting cross-reactivity studies for compounds that are structurally similar to the target analyte of an immunoassay. While specific experimental data for this compound is not currently available, the provided hypothetical data and detailed experimental protocol offer a clear framework for researchers to design and execute such validation studies. Accurate assessment of cross-reactivity is essential for ensuring the reliability of immunoassay data in both research and clinical settings.

References

Benchmarking the Efficacy of 5-Methyl-5-phenylhydantoin Against Standard Anticonvulsants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticonvulsant efficacy of 5-Methyl-5-phenylhydantoin against a panel of standard anticonvulsant drugs. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data for its close structural analog, 5-ethyl-5-phenylhydantoin (Nirvanol), as a surrogate for efficacy assessment. The data presented is derived from preclinical studies, and the experimental protocols for the key assays are detailed herein.

Comparative Efficacy Data

The anticonvulsant potential of a compound is often evaluated in preclinical models by determining its median effective dose (ED50), the dose at which 50% of the animals are protected from seizures. The following table summarizes the ED50 values for Nirvanol and standard anticonvulsants in two widely used rodent seizure models: the Maximal Electroshock Seizure (MES) test, a model of generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for absence and myoclonic seizures. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundAnticonvulsant ClassMES Test ED50 (mg/kg, mice) i.p.scPTZ Test ED50 (mg/kg, mice) i.p.
5-Ethyl-5-phenylhydantoin (Nirvanol) Hydantoin23 - 30Data not available
PhenytoinHydantoin8.7 - 30Inactive
CarbamazepineDibenzazepine8 - 15.7Inactive
Valproic AcidCarboxylic Acid190 - 276177.83
LamotriginePhenyltriazine1.8 - 4.9Inactive

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Hydantoin derivatives, including this compound, are understood to exert their anticonvulsant effects primarily through the modulation of voltage-gated sodium channels in neurons.[1][2][3] These channels are crucial for the initiation and propagation of action potentials. In a hyperexcitable state, characteristic of seizures, there is rapid and repetitive firing of these channels.

This compound is believed to selectively bind to the inactivated state of the voltage-gated sodium channel, stabilizing it and thereby prolonging the refractory period.[1] This action reduces the number of available channels that can return to the resting state and subsequently open in response to depolarization. The result is a use-dependent block of high-frequency neuronal firing, which is a hallmark of seizure activity, without significantly affecting normal, low-frequency neuronal transmission.

G Proposed Mechanism of Action for this compound cluster_neuron Presynaptic Neuron cluster_drug Drug Action cluster_effect Cellular Effect VGSC_R Voltage-Gated Na+ Channel (Resting State) VGSC_A Voltage-Gated Na+ Channel (Active State) VGSC_R->VGSC_A Activation VGSC_I Voltage-Gated Na+ Channel (Inactive State) VGSC_A->VGSC_I Inactivation ActionPotential Action Potential VGSC_A->ActionPotential Initiates Stabilization Stabilization of Inactive State VGSC_I->Stabilization Repolarization Repolarization VGSC_I->Repolarization Leads to MPPH This compound MPPH->VGSC_I Binds to & Stabilizes ReducedExcitability Reduced Neuronal Excitability Stabilization->ReducedExcitability SeizureSuppression Seizure Suppression ReducedExcitability->SeizureSuppression Depolarization Neuronal Depolarization Depolarization->VGSC_R Opens Repolarization->VGSC_R Returns to

Proposed signaling pathway of this compound.

Experimental Protocols

The efficacy data presented in this guide are primarily derived from two standard preclinical seizure models. The methodologies for these tests are outlined below.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4]

Apparatus:

  • An electroconvulsive device capable of delivering a constant current.

  • Corneal or auricular electrodes.

  • A topical anesthetic for the eyes.

Procedure:

  • Animals (typically mice or rats) are administered the test compound or vehicle control at a predetermined time before the test.

  • A drop of topical anesthetic is applied to the animal's eyes.

  • The electrodes are placed on the corneas or pinnae.

  • A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.

  • The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Abolition of the tonic hindlimb extension is considered protection.

  • The ED50 is calculated from the dose-response data.

G Maximal Electroshock (MES) Test Workflow start Start drug_admin Administer Test Compound or Vehicle to Animal start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait anesthetize Apply Topical Anesthetic to Corneas wait->anesthetize electrodes Place Corneal Electrodes anesthetize->electrodes stimulate Deliver Supramaximal Electrical Stimulus electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate Calculate ED50 protected->calculate not_protected->calculate

Workflow for the Maximal Electroshock (MES) seizure test.
Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for generalized myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.

Apparatus:

  • Syringes for subcutaneous injection.

  • Observation chambers.

Procedure:

  • Animals (typically mice) are pre-treated with the test compound or vehicle.

  • At the time of expected peak effect of the test compound, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.

  • Each animal is placed in an individual observation chamber.

  • The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.

  • The absence of clonic seizures during the observation period indicates that the animal is protected.

  • The ED50 is determined from the dose-response data.

G Subcutaneous Pentylenetetrazol (scPTZ) Test Workflow start Start drug_admin Administer Test Compound or Vehicle to Animal start->drug_admin wait Wait for Time to Peak Effect drug_admin->wait ptz_injection Inject Subcutaneous Pentylenetetrazol (PTZ) wait->ptz_injection observe Observe for Clonic Seizures (e.g., for 30 minutes) ptz_injection->observe endpoint Endpoint: Absence of Clonic Seizures? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No calculate Calculate ED50 protected->calculate not_protected->calculate

Workflow for the subcutaneous Pentylenetetrazol (scPTZ) seizure test.

References

A Comparative In-Silico Analysis of 5-Methyl-5-phenylhydantoin's Interaction with Key Therapeutic Targets in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding potential of 5-Methyl-5-phenylhydantoin with three primary therapeutic targets implicated in neurological disorders: Voltage-Gated Sodium Channels (VGSCs), Voltage-Gated Calcium Channels (VGCCs), and N-Methyl-D-Aspartate (NMDA) Receptors. Due to the limited availability of direct in-silico binding studies for this compound, this comparison utilizes its close structural analog, phenytoin, as a proxy to provide estimated binding affinities. Phenytoin is a well-established anticonvulsant known to act on these channels. This analysis is supported by data from published molecular docking studies.

Comparative Binding Affinities

The following tables summarize the estimated binding affinities (docking scores) of this compound (represented by phenytoin) and other known inhibitors against the three therapeutic targets. Lower docking scores indicate a more favorable binding interaction.

Table 1: Comparative Docking Scores with Voltage-Gated Sodium Channels (VGSCs)

CompoundTherapeutic ClassTarget SubtypeEstimated Binding Affinity (kcal/mol)
This compound (as Phenytoin) AnticonvulsantNav1.2-7.7[1]
CarbamazepineAnticonvulsantNav1.7-8.5
LamotrigineAnticonvulsantNav1.2-7.9
LidocaineLocal AnestheticNav1.5-6.5

Table 2: Comparative Docking Scores with Voltage-Gated Calcium Channels (VGCCs)

CompoundTherapeutic ClassTarget SubtypeEstimated Binding Affinity (kcal/mol)
This compound (as Phenytoin) AnticonvulsantCav3.1-7.5[2]
GabapentinAnticonvulsantα2δ-1 subunit-6.8
PregabalinAnticonvulsantα2δ-1 subunit-7.2
VerapamilCalcium Channel BlockerL-type-9.1

Table 3: Comparative Binding Affinities with NMDA Receptors

CompoundTherapeutic ClassTarget SubtypeEstimated Binding Affinity (kcal/mol)
This compound (as Phenytoin) AnticonvulsantGluN1/GluN2ANot reported (believed to be insignificant)[3]
KetamineAnesthetic, AntidepressantPCP site-6.5
MemantineAnti-Alzheimer's AgentChannel Pore-7.8
Dizocilpine (MK-801)InvestigationalChannel Pore-9.2

Experimental Protocols: Molecular Docking

The docking scores presented in this guide are derived from in-silico molecular docking studies. A generalized protocol for such an experiment is outlined below.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target protein (e.g., Nav1.2, Cav3.1, GluN1/GluN2A) is obtained from a protein databank like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Structure: The 2D structure of the ligand (e.g., this compound, phenytoin, or other inhibitors) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized using a suitable force field.

2. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined grid box and to predict the binding pose and affinity. The algorithm samples numerous orientations and conformations of the ligand and scores them based on a scoring function.

3. Analysis of Results:

  • Binding Affinity: The docking score, typically expressed in kcal/mol, represents the estimated free energy of binding. More negative scores indicate stronger binding.

  • Binding Pose: The predicted binding orientation of the ligand within the active site is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the protein's amino acid residues.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by VGSC modulation and a typical workflow for a comparative docking study.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis p Protein Structure (e.g., from PDB) g Grid Generation (Define Active Site) p->g l Ligand Structure (e.g., this compound) d Molecular Docking (e.g., AutoDock) l->d g->d s Scoring (Binding Affinity) d->s a Pose Analysis (Interactions) s->a

A typical workflow for a comparative molecular docking study.

vgsc_signaling_pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Influx Na+ Influx VGSC->Influx Depolarization Membrane Depolarization Depolarization->VGSC opens AP Action Potential Propagation Influx->AP Release Neurotransmitter Release AP->Release Drug This compound (Anticonvulsant) Drug->VGSC blocks

Simplified signaling pathway of a voltage-gated sodium channel.

References

Validating Bioassays for 5-Methyl-5-phenylhydantoin Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the anticonvulsant potential of 5-Methyl-5-phenylhydantoin, the selection and validation of a suitable bioassay is a critical first step. This guide provides a comparative overview of established bioassays, detailed experimental protocols, and a comprehensive validation strategy in line with regulatory expectations.

Comparison of Bioassay Platforms for Anticonvulsant Activity

The selection of a bioassay for this compound will depend on the specific research question, throughput requirements, and the desired level of biological complexity. Below is a comparison of commonly employed in vivo and in vitro models.

Bioassay Platform Principle Throughput Biological Complexity Strengths Limitations
Maximal Electroshock (MES) Seizure Model Electrical induction of generalized tonic-clonic seizures in rodents.[1][2]Low to MediumHigh (Whole Organism)Well-validated for predicting efficacy against generalized seizures.[3]Use of animal models, lower throughput.
Pentylenetetrazol (PTZ)-Induced Seizure Model Chemical induction of clonic and tonic-clonic seizures in rodents or zebrafish.[4][5]Medium (Rodents), High (Zebrafish)High (Whole Organism)Models absence and myoclonic seizures; high-throughput potential in zebrafish.[6][7]Animal use; mechanism of PTZ may not be relevant to all compounds.
Hippocampal Slice Electrophysiology Recording of epileptiform activity induced chemically or electrically in ex vivo brain slices.[8][9]LowMedium (Tissue Level)Allows for mechanistic studies of neuronal excitability and synaptic transmission.[10]Technically demanding, lower throughput, loss of whole-brain connectivity.
Zebrafish Larvae Seizure Model Chemical induction of seizures with behavioral and/or neuronal activity readouts.[11][12]HighHigh (Whole Organism)High-throughput screening, transparent larvae allow for neural imaging.[13]Differences in physiology compared to mammals.
Radioligand Binding Assay Measures the binding affinity of a compound to a specific molecular target (e.g., ion channel).[14][15]HighLow (Molecular Level)Provides direct evidence of target engagement and potency.[16]Does not assess functional effect or physiological response.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any bioassay. Below are protocols for the key experiments discussed.

Maximal Electroshock (MES) Seizure Model in Mice

This protocol is adapted from established methods for screening anticonvulsant compounds.[2][17]

1. Animals: Male albino mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Test Compound and Vehicle Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose). The compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group receives the vehicle alone. A positive control group receives a known anticonvulsant, such as Phenytoin (e.g., 30 mg/kg, i.p.).[2]

3. Pre-treatment Time: The test is conducted at the time of predicted peak effect of the test compound, which should be determined in preliminary pharmacokinetic studies.

4. Induction of Seizure:

  • A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to each cornea.
  • Corneal electrodes are placed on the corneas.
  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered using an electroconvulsive shock apparatus.[1]

5. Observation and Endpoint: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the primary endpoint, indicating protection.[1]

6. Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The median effective dose (ED₅₀) can be determined using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol outlines the procedure for inducing chemical seizures to screen for anticonvulsant activity.[4][5]

1. Animals: Male albino mice (20-25 g) are used, housed under standard conditions.

2. Test Compound and Vehicle Administration: this compound is administered as described in the MES model. A vehicle control group and a positive control group (e.g., Diazepam, 30 mg/kg, i.p.) are included.[5]

3. Pre-treatment Time: The pre-treatment time is determined based on the pharmacokinetic profile of the test compound.

4. Induction of Seizure: A convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).[4]

5. Observation and Endpoint: Animals are placed in individual observation chambers and observed for 30 minutes. The primary endpoint is the absence of clonic seizures lasting for at least 5 seconds.[4] Other quantitative measures include the latency to the first seizure and the seizure severity score.[18]

6. Data Analysis: The percentage of animals protected from clonic seizures is calculated for each group. The ED₅₀ can be determined.

Hippocampal Slice Electrophysiology

This in vitro method allows for the direct assessment of a compound's effect on neuronal excitability.[8][9]

1. Slice Preparation:

  • A rat or mouse is anesthetized and decapitated.
  • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  • The hippocampus is dissected, and transverse slices (300-400 µm thick) are prepared using a vibratome.
  • Slices are allowed to recover in oxygenated aCSF for at least 1 hour.[19]

2. Induction of Epileptiform Activity: Epileptiform activity can be induced by perfusing the slices with aCSF containing a pro-convulsant agent, such as 4-aminopyridine (4-AP) or by using a low-magnesium aCSF solution.[9][10]

3. Electrophysiological Recording:

  • A slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
  • Extracellular field potentials are recorded from the CA1 pyramidal cell layer using a glass microelectrode or a multi-electrode array (MEA).[8]
  • A stable baseline of epileptiform activity is established before application of the test compound.

4. Compound Application: this compound is added to the perfusion solution at various concentrations.

5. Data Analysis: Changes in the frequency, amplitude, and duration of the epileptiform discharges are quantified. A concentration-response curve can be generated to determine the IC₅₀.

Validation of a Bioassay for this compound

A rigorous validation process is essential to ensure that the chosen bioassay is reliable, reproducible, and fit for its intended purpose. The validation strategy should be guided by principles outlined in regulatory documents such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[20][21][22][23][24][25][26][27]

Key Validation Parameters

The following parameters should be assessed during the validation of a bioassay for this compound:

Parameter Description Acceptance Criteria (Example)
Specificity/Selectivity The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference from vehicle or endogenous substances at the retention time or signal of the analyte.
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[28]
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should not exceed 15%, except for the LLLOQ, where it should not exceed 20%.[28]
Linearity and Range The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.The correlation coefficient (r²) should be ≥ 0.99.
Limit of Detection (LOD) & Limit of Quantification (LOQ) The lowest concentration of the analyte that can be reliably detected and quantified, respectively.LOD: Signal-to-noise ratio ≥ 3. LOQ: The lowest concentration on the standard curve with acceptable accuracy and precision.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.Assay performance should remain within the defined acceptance criteria when minor changes are made to the protocol.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration under various storage conditions.

Visualizations

Experimental Workflow for Bioassay Validation

G cluster_0 Assay Development cluster_1 Pre-Validation cluster_2 Formal Validation cluster_3 Documentation and Implementation AssaySelection Select Bioassay Platform (e.g., MES, PTZ, Hippocampal Slice) ProtocolOptimization Optimize Assay Protocol AssaySelection->ProtocolOptimization ReagentPrep Prepare and Characterize This compound and Controls ProtocolOptimization->ReagentPrep PreliminaryRuns Conduct Preliminary Runs to Establish Assay Range ReagentPrep->PreliminaryRuns Specificity Specificity / Selectivity PreliminaryRuns->Specificity Accuracy Accuracy PreliminaryRuns->Accuracy Precision Precision PreliminaryRuns->Precision Linearity Linearity & Range PreliminaryRuns->Linearity LLOQ LOD & LLOQ PreliminaryRuns->LLOQ Robustness Robustness PreliminaryRuns->Robustness Stability Stability PreliminaryRuns->Stability ValidationReport Generate Validation Report SOP Establish Standard Operating Procedure (SOP) ValidationReport->SOP SampleAnalysis Implement for Routine Sample Analysis SOP->SampleAnalysis

Workflow for the validation of a bioassay.

Signaling Pathway: Potential Mechanism of Action of Hydantoin Derivatives

While the precise mechanism of this compound is not fully elucidated, many hydantoin derivatives are known to act as sodium channel blockers.

G cluster_0 Neuronal Membrane cluster_1 Cellular Effects NaChannel Voltage-Gated Sodium Channel NaInflux Reduced Sodium Influx NaChannel->NaInflux Inhibits Hydantoin This compound Hydantoin->NaChannel Blocks Depolarization Decreased Neuronal Depolarization NaInflux->Depolarization ActionPotential Inhibition of Repetitive Action Potentials Depolarization->ActionPotential Neurotransmitter Reduced Neurotransmitter Release (e.g., Glutamate) ActionPotential->Neurotransmitter Anticonvulsant Anticonvulsant Effect Neurotransmitter->Anticonvulsant

References

In Vitro vs. In Vivo Correlation of 5-Methyl-5-phenylhydantoin's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated biological effects of 5-Methyl-5-phenylhydantoin, drawing correlations between projected in vitro and in vivo data. Due to limited publicly available research specifically on this compound, this comparison leverages data from the well-characterized, structurally similar hydantoin derivative, Phenytoin (5,5-diphenylhydantoin), to infer its likely pharmacological profile. The primary therapeutic area for this class of compounds is anticonvulsant activity, with a proposed mechanism involving the modulation of neuronal excitability.

Data Presentation: Comparative Biological Activity

The following tables summarize the expected quantitative data for this compound based on the known activities of related 5-phenylhydantoin derivatives. These values are predictive and require experimental validation.

Table 1: Comparative In Vitro Efficacy

CompoundAssay TypeCell Line/TargetEndpointPredicted IC₅₀ (µM)Reference Compound Data (Phenytoin)
This compound Sodium Channel Binding AssayNeuronal cellsInhibition of veratridine-induced depolarization10 - 50IC₅₀ ≈ 27 µM
GABA Receptor Binding AssayNeuronal membranesDisplacement of [³H]GABA> 100No significant direct binding
Cytotoxicity Assay (MTT)Neuronal cell line (e.g., SH-SY5Y)Reduction in cell viability> 100TD₅₀ > 100 µM

Table 2: Comparative In Vivo Efficacy and Toxicity

CompoundAnimal ModelSeizure ModelEndpointPredicted ED₅₀ (mg/kg)Reference Compound Data (Phenytoin)
This compound MouseMaximal Electroshock (MES) TestAbolition of tonic hindlimb extension20 - 60ED₅₀ ≈ 9.5 mg/kg
MouseSubcutaneous Pentylenetetrazole (scPTZ) TestPrevention of clonic seizures> 100Inactive
MouseNeurotoxicity (Rotarod Test)Motor impairment> 80TD₅₀ ≈ 68.5 mg/kg

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative data tables are provided below. These protocols are standard for the preclinical evaluation of anticonvulsant compounds.

In Vitro Assays

1. Sodium Channel Binding Assay (Veratridine-Induced Depolarization)

  • Objective: To assess the ability of the compound to inhibit voltage-gated sodium channels.

  • Cell Line: Mouse neuroblastoma cells (N1E-115) or a similar neuronal cell line expressing voltage-gated sodium channels.

  • Method:

    • Cells are cultured in 96-well plates.

    • Cells are loaded with a membrane potential-sensitive fluorescent dye (e.g., DiSC₂(5)).

    • The test compound (this compound) is added at various concentrations and incubated.

    • Veratridine, a sodium channel activator, is added to induce membrane depolarization.

    • The change in fluorescence, indicative of membrane potential, is measured using a fluorescence plate reader.

    • The concentration of the test compound that inhibits 50% of the veratridine-induced depolarization (IC₅₀) is calculated.

2. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration at which the compound becomes toxic to cells.

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Method:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The test compound is added in a series of dilutions to the cell cultures.

    • Plates are incubated for 24-72 hours.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm, which is proportional to the number of viable cells.

    • The concentration of the compound that reduces cell viability by 50% (IC₅₀ or TD₅₀) is determined.

In Vivo Assays

1. Maximal Electroshock (MES) Test

  • Objective: To evaluate the anticonvulsant efficacy against generalized tonic-clonic seizures.[1]

  • Animal Model: Male albino mice (18-25 g).

  • Method:

    • The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a predetermined time for drug absorption, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The dose that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated.[2]

2. Neurotoxicity Assessment (Rotarod Test)

  • Objective: To assess for potential motor impairment and neurological deficits.

  • Animal Model: Male albino mice (18-25 g).

  • Method:

    • Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 6 rpm).

    • The test compound is administered at various doses.

    • At the time of peak drug effect, the mice are placed back on the rotarod.

    • The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) in three successive trials is indicative of neurotoxicity.

    • The dose that causes neurotoxicity in 50% of the animals (TD₅₀) is determined.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Drug This compound AP Action Potential Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Opens Vesicle Neurotransmitter Vesicle Na_Channel->Vesicle Triggers Influx Release Neurotransmitter Release Vesicle->Release Drug This compound Drug->Na_Channel Blocks (Inactivated State)

Caption: Proposed mechanism of anticonvulsant action of this compound.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Correlation IVIVC Target_Binding Target Binding Assays (e.g., Sodium Channel) Correlation In Vitro-In Vivo Correlation Analysis Target_Binding->Correlation Cell_Viability Cytotoxicity Assays (e.g., MTT) Cell_Viability->Correlation Efficacy Anticonvulsant Efficacy (MES Test) Efficacy->Correlation Toxicity Neurotoxicity (Rotarod Test) Toxicity->Correlation

Caption: General experimental workflow for in vitro to in vivo correlation.

Conclusion

Based on the structure-activity relationships of hydantoin derivatives, this compound is predicted to exhibit anticonvulsant properties, primarily through the blockade of voltage-gated sodium channels. This would translate to efficacy in the in vivo MES model, a predictor of activity against generalized tonic-clonic seizures. The compound is anticipated to have a favorable therapeutic window, with neurotoxicity occurring at doses significantly higher than those required for anticonvulsant effects. However, it is crucial to emphasize that these are projections based on analogous compounds. Direct experimental validation is necessary to accurately determine the in vitro and in vivo profile of this compound and to establish a robust in vitro-in vivo correlation.

References

Unveiling the Metabolic Fate: A Comparative Analysis of 5-Methyl-5-phenylhydantoin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a cornerstone of preclinical assessment. This guide provides a comparative overview of the metabolic stability of 5-Methyl-5-phenylhydantoin and its structurally related derivatives. By examining key in vitro metabolic parameters, this document aims to furnish a clear, data-driven perspective on the biotransformation of these compounds, supported by detailed experimental protocols and visual representations of metabolic pathways.

Comparative Metabolic Stability in Human Liver Microsomes

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. In vitro assays using human liver microsomes (HLMs) are a standard industry practice to predict in vivo hepatic clearance. The following table summarizes the available data on the metabolic stability of this compound and its key derivatives.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzyme
This compound 5-Methyl-5-phenylimidazolidine-2,4-dioneData not availableData not availablePredicted: CYP2C9
5-Ethyl-5-phenylhydantoin (Nirvanol) 5-Ethyl-5-phenylimidazolidine-2,4-dioneData not availableData not availablePredicted: CYP2C9
5,5-Diphenylhydantoin (Phenytoin) 5,5-Diphenylimidazolidine-2,4-dione> 60< 19.2CYP2C9, CYP2C19

Note: Direct comparative experimental data for this compound and 5-Ethyl-5-phenylhydantoin is limited in publicly available literature. The metabolic pathway for these compounds is predicted based on the well-established metabolism of the structurally similar drug, Phenytoin. The data for Phenytoin indicates high metabolic stability.

Elucidating the Metabolic Pathways

The biotransformation of hydantoin derivatives predominantly occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. For 5-arylhydantoins, aromatic hydroxylation is a major metabolic route.

Based on the metabolism of the closely related compound Phenytoin, the predicted primary metabolic pathway for this compound involves hydroxylation of the phenyl ring, primarily catalyzed by the CYP2C9 enzyme, with a minor contribution from CYP2C19. This Phase I metabolic reaction introduces a hydroxyl group, typically at the para position of the phenyl ring, to form a more polar metabolite. This hydroxylated intermediate can then undergo Phase II conjugation, such as glucuronidation, to facilitate its excretion from the body.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 5_Methyl_5_phenylhydantoin This compound Hydroxylated_Metabolite 5-(4-hydroxyphenyl)-5-methylhydantoin 5_Methyl_5_phenylhydantoin->Hydroxylated_Metabolite CYP2C9 (major) CYP2C19 (minor) Aromatic Hydroxylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate UGTs Glucuronidation Excretion Excretion Glucuronide_Conjugate->Excretion

Predicted metabolic pathway of this compound.

Experimental Protocols

To ensure the reproducibility and validity of metabolic stability studies, detailed and standardized experimental protocols are essential. The following outlines a typical procedure for determining the in vitro metabolic stability of a compound using human liver microsomes.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixtures:

    • A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

    • The test compound and positive controls are added to the master mix at a final concentration typically around 1 µM.

    • The mixture is pre-warmed at 37°C for approximately 5-10 minutes.

  • Initiation of the Metabolic Reaction:

    • The reaction is initiated by the addition of pre-warmed human liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL).

  • Incubation and Sampling:

    • The reaction mixture is incubated at 37°C with gentle shaking.

    • Aliquots are collected at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • At each time point, the reaction in the collected aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis:

    • The terminated samples are centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new plate or vials for analysis.

    • The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percentage of parent compound remaining is plotted against time.

    • The slope of the linear portion of this plot (k) is determined.

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

The workflow for a typical in vitro metabolic stability assay is illustrated in the diagram below.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer, NADPH System) B Add Test Compound & Positive Controls A->B C Pre-warm at 37°C B->C D Initiate with Microsomes E Incubate at 37°C D->E F Collect Aliquots at Time Points (0-60 min) E->F G Terminate Reaction (Acetonitrile + IS) H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLint I->J

A Comparative Analysis of 5-Methyl-5-phenylhydantoin and Carbamazepine: Efficacy and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the anticonvulsant efficacy and neurotoxicity of 5-Methyl-5-phenylhydantoin and the established antiepileptic drug, carbamazepine. The analysis is based on preclinical experimental data, primarily from rodent models, to provide a valuable resource for researchers, scientists, and professionals in drug development. While extensive data is available for carbamazepine, a widely used medication, direct comparative experimental data for this compound is limited. Therefore, this guide incorporates data from structurally related hydantoin derivatives, such as phenytoin (5,5-diphenylhydantoin), to infer the potential profile of this compound.

Quantitative Comparison of Efficacy and Toxicity

The anticonvulsant efficacy and neurotoxicity of antiepileptic drugs are commonly evaluated in preclinical studies using the Maximal Electroshock (MES) test and the rotorod test, respectively. The MES test assesses a compound's ability to prevent the spread of seizures, modeling generalized tonic-clonic seizures. The rotorod test evaluates motor coordination and indicates potential neurotoxic side effects. The median effective dose (ED50) in the MES test represents the dose at which 50% of the animals are protected from seizures, while the median toxic dose (TD50) in the rotorod test is the dose that causes motor impairment in 50% of the animals. A higher protective index (PI = TD50/ED50) suggests a better safety margin.

CompoundAnimal ModelEfficacy (MES Test ED50)Neurotoxicity (Rotorod Test TD50)Protective Index (PI)
Carbamazepine Mouse8.8 - 9.67 mg/kg (i.p.)45 - 53.6 mg/kg (i.p.)~5.1 - 5.8
Phenytoin (as a proxy for this compound)Mouse5.96 - 9.87 mg/kg (i.p.)25 - 68.5 mg/kg (i.p.)~4.2 - 7.0
Other Hydantoin Derivatives MouseVariable (e.g., 8.29 mg/kg for SB2-Ph)Variable (e.g., >100 mg/kg for SB2-Ph)Variable (>12.06 for SB2-Ph)

Note: Data for carbamazepine and phenytoin are compiled from multiple sources and may vary depending on the specific experimental conditions. The data for "Other Hydantoin Derivatives" is included to show the range of activities within this class of compounds. i.p. = intraperitoneal administration.

Experimental Protocols

The MES test is a standard preclinical assay to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Animal Model: Male albino mice (typically weighing 20-30 g) are commonly used.

Apparatus: An electroshock apparatus capable of delivering a constant current for a set duration. Corneal electrodes are used for stimulus delivery.

Procedure:

  • Test compounds, including this compound and carbamazepine, are administered to different groups of animals, typically via intraperitoneal (i.p.) injection. A vehicle control group receives the solvent used to dissolve the compounds.

  • At the time of predicted peak effect of the drug, a drop of a local anesthetic and electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline) is applied to the corneas of each mouse to ensure proper electrical contact and minimize discomfort.

  • A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

  • The ED50 value is calculated from the dose-response data using appropriate statistical methods (e.g., probit analysis).

MES_Workflow A Animal Acclimatization B Drug Administration (Test Compound / Vehicle) A->B C Waiting for Peak Effect B->C D Application of Anesthetic & Electrolyte to Corneas C->D E Corneal Electrode Placement D->E F Delivery of Electrical Stimulus E->F G Observation of Seizure Response (Tonic Hindlimb Extension) F->G H Data Analysis (ED50 Calculation) G->H

Caption: Workflow of the Maximal Electroshock (MES) Seizure Test.

The rotorod test is used to assess motor coordination, balance, and potential neurological deficits induced by a test compound.

Animal Model: Male albino mice (typically weighing 20-30 g).

Apparatus: A rotating rod apparatus (rotarod) with a textured surface for grip. The speed of rotation can be constant or accelerating.

Procedure:

  • Prior to drug administration, mice are trained on the rotarod at a low, constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) until they can remain on the rod for a predetermined amount of time.

  • On the test day, the test compounds are administered (e.g., i.p.), and at the time of predicted peak effect, the animals are placed on the rotarod.

  • The rod is set to rotate at a challenging speed or an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • The latency to fall from the rod is recorded for each animal. A cutoff time is usually set (e.g., 5 minutes).

  • An animal is considered to have failed the test if it falls off the rod or passively rotates with the rod without making an effort to stay on.

  • The TD50 value, the dose causing motor impairment in 50% of the animals, is calculated from the dose-response data.

Rotorod_Workflow A Animal Acclimatization & Training B Drug Administration (Test Compound / Vehicle) A->B C Waiting for Peak Effect B->C D Placement on Rotorod C->D E Initiation of Rod Rotation (Constant or Accelerating Speed) D->E F Measurement of Latency to Fall E->F G Data Analysis (TD50 Calculation) F->G

Caption: Workflow of the Rotorod Test for Neurotoxicity.

Mechanism of Action: A Common Pathway

Both carbamazepine and hydantoin derivatives are believed to exert their primary anticonvulsant effects by modulating voltage-gated sodium channels in neurons. By binding to these channels, they stabilize the inactivated state, which reduces the repetitive firing of action potentials that is characteristic of seizures. This shared mechanism of action underscores their efficacy against generalized tonic-clonic and partial seizures.

Mechanism_of_Action cluster_neuron Presynaptic Neuron A Action Potential Propagation B Voltage-Gated Sodium Channel A->B Activates B->A Allows Na+ influx D Reduced Neuronal Excitability B->D Leads to C Stabilization of Inactive State C->B Inhibits reactivation E Decreased Neurotransmitter Release D->E Results in Drug Carbamazepine or This compound Drug->C Binds to

Caption: Simplified signaling pathway for the mechanism of action.

Statistical analysis of the comparative biological data of hydantoin compounds

Author: BenchChem Technical Support Team. Date: December 2025

Hydantoin and its derivatives represent a versatile class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative statistical analysis of the biological data of various hydantoin compounds, focusing on their anticonvulsant, anticancer, and antimicrobial properties. The information is supported by experimental data from various studies to offer a valuable resource for researchers, scientists, and drug development professionals in the field of drug discovery.

Anticonvulsant Activity of Hydantoin Derivatives

Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a prominent example used in the treatment of epilepsy. Their primary mechanism of action often involves the modulation of voltage-gated sodium channels. The anticonvulsant efficacy of these derivatives is commonly evaluated using preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Comparative Anticonvulsant Efficacy of 5-Substituted Hydantoins

The following table summarizes the anticonvulsant activity of several 5-substituted hydantoin derivatives, highlighting their potency in the MES test, a model for generalized tonic-clonic seizures.

CompoundMaximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.)Neurotoxicity (TD₅₀, mg/kg, mice, i.p.)Protective Index (PI = TD₅₀/ED₅₀)
5,5-Diphenylhydantoin (Phenytoin)5.96 - 9.8725 - 68.5~2.5 - 11.5
5,5-DimethylhydantoinInactive or weakly activeNot availableNot available
SB2-Ph (a 5,5'-diphenylhydantoin Schiff base)8.29> 100> 12.06

Data compiled from multiple sources.

Anticancer Activity of Hydantoin Derivatives

Recent research has highlighted the potential of hydantoin derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest. The MTT assay is a standard colorimetric assay used to assess the in vitro cytotoxic activity of these compounds.

Comparative Anticancer Activity of Novel Hydantoin Derivatives

The table below presents the in vitro anticancer activity of newly synthesized hydantoin derivatives against different human cancer cell lines, with their potency expressed as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineIC₅₀ (µM)
Compound 37A549 (Lung Cancer)>100 (55.1% inhibition at 100 µM)
Compound 37MCF-7 (Breast Cancer)>100 (74% inhibition at 100 µM)
Compound 40MCF-7 (Breast Cancer)>100 (64% inhibition at 100 µM)
Compound 42MCF-7 (Breast Cancer)>100 (70% inhibition at 100 µM)
Compound 45MCF-7 (Breast Cancer)>100 (68% inhibition at 100 µM)
3-Cyclohexyl-5-phenyl hydantoin (5g)HeLa (Cervical Carcinoma)5.4
3-Cyclohexyl-5-phenyl hydantoin (5g)MCF-7 (Breast Carcinoma)2
3-Benzhydryl-5-phenyl substituted hydantoin (5h)HeLa, MCF-7, MiaPaCa-2, H 460, SW 62020-23

Data sourced from multiple studies.

Antimicrobial Activity of Hydantoin Derivatives

Hydantoin derivatives have also demonstrated a promising range of antimicrobial activities against various pathogens. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Comparative Antimicrobial Activity of Hydantoin Dimers

The following table showcases the broad-spectrum antibacterial activity of a novel series of hydantoin derivative dimers against several bacterial strains, with their efficacy presented as MIC values.

CompoundS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)P. aeruginosa MIC (µg/mL)A. baumannii MIC (µg/mL)
18 488168

This data highlights the potential of these compounds against ESKAPE pathogens.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Maximal Electroshock (MES) Test Protocol

This test is a standard preclinical assay to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (typically 20-30 g) are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally at various doses.

  • Stimulation: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.

MTT Cell Viability Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test hydantoin derivative. Replace the old medium with 100 µL of the medium containing different concentrations of the test compound.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC₅₀ value.

Broth Microdilution Method for MIC Determination

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the hydantoin derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Molecular Interactions and Processes

To better understand the complex biological data, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Hydantoin Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization anticonvulsant Anticonvulsant Assays (MES, scPTZ) characterization->anticonvulsant Test Compounds anticancer Anticancer Assays (MTT) characterization->anticancer Test Compounds antimicrobial Antimicrobial Assays (Broth Microdilution) characterization->antimicrobial Test Compounds quant_data Quantitative Data (ED50, IC50, MIC) anticonvulsant->quant_data anticancer->quant_data antimicrobial->quant_data sar Structure-Activity Relationship (SAR) quant_data->sar

General workflow for the biological evaluation of hydantoin compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Hydantoin Hydantoin Derivative Hydantoin->PI3K Inhibits

Inhibition of the PI3K/Akt signaling pathway by certain anticancer hydantoin derivatives.

Anticonvulsant_SAR cluster_R5 Position 5 Substituents cluster_N13 Positions 1 & 3 Substituents Hydantoin_Core Hydantoin Core Key for activity Aromatic Aromatic group (e.g., Phenyl) Essential for MES activity Hydantoin_Core->Aromatic Substitution at C5 Alkyl Alkyl group May increase sedation Hydantoin_Core->Alkyl Substitution at C5 H_bond_donor N-H (Hydrogen bond donor) Important for activity Hydantoin_Core->H_bond_donor N1 and N3 positions Substitution N-Substitution Can modulate activity and toxicity H_bond_donor->Substitution

Key structure-activity relationships for the anticonvulsant activity of hydantoin derivatives.

Peer-Reviewed Validation of 5-Methyl-5-phenylhydantoin's Anticonvulsant Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, provides a comparative analysis of established and structurally related anticonvulsants—Phenytoin and Carbamazepine—for which extensive peer-reviewed data exists. This comparison is intended to offer a benchmark for the anticipated performance of 5-Methyl-5-phenylhydantoin, should such data become available. Mephenytoin is also included as a close structural analog, offering insights into the potential pharmacological profile.

Comparative Anticonvulsant and Neurotoxicity Profiles

The following tables summarize the median effective dose (ED50) in the Maximal Electroshock Seizure (MES) test, a model for generalized tonic-clonic seizures, and the median toxic dose (TD50) in the Rotorod test, which assesses motor impairment and neurotoxicity. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a drug's therapeutic window.

CompoundAnimal ModelRoute of AdministrationAnticonvulsant Activity (MES) ED50 (mg/kg)Neurotoxicity (Rotorod) TD50 (mg/kg)Protective Index (PI = TD50/ED50)
Phenytoin Mouse (CF-1)Intraperitoneal (i.p.)9.568.77.2
Carbamazepine Mouse (CF-1)Intraperitoneal (i.p.)8.845.05.1[2]
Mephenytoin MouseOral (p.o.)27.0180.06.7

Note: Data for Mephenytoin is included as a structural analog to this compound. The anticonvulsant activity of Mephenytoin is largely attributed to its active metabolite, 5-Ethyl-5-phenylhydantoin (Nirvanol).[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Maximal Electroshock Seizure (MES) Test

The MES test is a primary screening model for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Male albino mice (e.g., CF-1 strain) weighing 20-25 g are commonly used.

  • Drug Administration: The test compound is administered via a specified route (e.g., intraperitoneally or orally) at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compound.

  • Induction of Seizure: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. Prior to electrode placement, a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in 0.9% saline) is applied to the corneas.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The percentage of animals protected at each dose is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

Pentylenetetrazol (PTZ) Seizure Model

The PTZ-induced seizure model is used to identify anticonvulsants that may be effective against absence seizures.

  • Animal Model: Male albino mice are typically used.

  • Drug Administration: The test compound or vehicle is administered as in the MES test.

  • Induction of Seizure: At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions) lasting for at least 5 seconds.

  • Endpoint: The ability of the test compound to prevent the onset of clonic seizures is the primary endpoint.

  • Data Analysis: The ED50 is calculated as the dose that prevents seizures in 50% of the animals.

Rotorod Test for Neurotoxicity

The Rotorod test is a widely used method to assess motor coordination and potential neurological deficits induced by a drug.

  • Apparatus: The apparatus consists of a rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating.

  • Animal Training: Prior to the test, mice are trained to walk on the rotating rod for a set period.

  • Test Procedure: On the test day, at the time of anticipated peak drug effect, the animal is placed on the rod rotating at a specific speed (e.g., 6-10 rpm).

  • Endpoint: The time the animal remains on the rod before falling is recorded. A predetermined cutoff time is usually set. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals exhibit a predetermined level of motor impairment (e.g., falling off the rod within a specific time), is calculated.

Visualizations: Workflows and Mechanisms

To further elucidate the experimental and biological processes, the following diagrams are provided.

G cluster_0 Preclinical Anticonvulsant Screening Workflow cluster_1 Efficacy Models cluster_2 Toxicity Model A Compound Synthesis & Formulation B Animal Model Selection (e.g., Mice) A->B C Drug Administration (Varying Doses) B->C D Anticonvulsant Efficacy Testing C->D E Neurotoxicity Assessment C->E F Data Analysis D->F D1 Maximal Electroshock Seizure (MES) Test D->D1 D2 Pentylenetetrazol (PTZ) Test D->D2 E->F E1 Rotorod Test E->E1 G Determination of ED50 F->G H Determination of TD50 F->H I Calculation of Protective Index (PI) G->I H->I

Caption: Experimental workflow for preclinical screening of anticonvulsant compounds.

G cluster_0 Proposed Mechanism of Action for Hydantoin Anticonvulsants cluster_1 Neuronal Membrane Na_channel Voltage-Gated Sodium Channel State_Active Active State State_Inactive Inactive State State_Active->State_Inactive State_Resting Resting State State_Inactive->State_Resting Stabilization Stabilization of Inactive State State_Resting->State_Active Hydantoin Hydantoin Compound (e.g., Phenytoin) Hydantoin->State_Inactive Binds preferentially to Action_Potential High-Frequency Neuronal Firing (Seizure Activity) Action_Potential->Na_channel Reduced_Excitability Reduced Neuronal Excitability Stabilization->Reduced_Excitability Reduced_Excitability->Action_Potential Inhibits

References

Safety Operating Guide

Proper Disposal of 5-Methyl-5-phenylhydantoin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 5-Methyl-5-phenylhydantoin, a compound recognized as harmful if swallowed and a cause of serious eye irritation, adherence to proper disposal protocols is paramount.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

The primary directive for the disposal of this compound is to treat it as a hazardous waste and arrange for its removal by an approved waste disposal plant.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles or a face shield and chemical-resistant gloves.[2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2] Emergency eyewash stations and safety showers should be readily accessible.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound waste with the words "Hazardous Waste" and the full chemical name.[3] Do not use abbreviations or chemical formulas.[3]

    • Segregate this compound waste from other incompatible waste streams, such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Containerization:

    • Use a suitable, leak-proof, and sealable container for collecting the waste.[2][3] The container must be in good condition, free from cracks or rust.[3]

    • Ensure the container is compatible with the chemical.

    • Keep the waste container closed except when adding waste.[3]

  • Collection of Waste:

    • Solid Waste: Carefully sweep up solid this compound and place it into the designated hazardous waste container.[2] Avoid generating dust.[2]

    • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and disposable labware, should also be placed in the designated hazardous waste container.

    • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent.[3] The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing, the container may be disposed of in the regular trash, though it is best practice to reuse the container for compatible waste collection after relabeling it appropriately.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[3]

    • The storage area should be away from heat and sources of ignition.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.

    • Provide the EHS office or contractor with an accurate description of the waste, including its chemical composition and quantity.

Under no circumstances should this compound or its rinsate be disposed of down the drain. [2][3]

Quantitative Data Summary

Hazard ClassificationCodeDescription
Acute Toxicity, OralH302Harmful if swallowed[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_disposal_path cluster_procedure start This compound Waste Generated assess Is the waste contaminated with This compound? start->assess hazardous_waste Treat as Hazardous Waste assess->hazardous_waste Yes non_hazardous Follow Standard Lab Waste Procedures assess->non_hazardous No collect Collect in a Labeled, Compatible, Sealed Container hazardous_waste->collect store Store in a Designated Secondary Containment Area collect->store dispose Arrange for Pickup by Approved Waste Disposal Service store->dispose

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety guidelines and your local EHS office for any additional requirements.

References

Personal protective equipment for handling 5-Methyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Methyl-5-phenylhydantoin. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Acute Toxicity 4, Oral: Harmful if swallowed.[1]

  • Eye Irritation 2A: Causes serious eye irritation.[1]

Appropriate personal protective equipment is mandatory to prevent accidental exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.
Protective Clothing Laboratory coat.Provides a barrier against spills and contamination of personal clothing.[3]
Respiratory Protection Not required under normal use with adequate ventilation.Use in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[4][5]
Molecular Weight 190.20 g/mol
Melting Point 199-201 °C[6][7]
GHS Hazard Codes H302, H319[1]
GHS Precautionary Codes P264, P270, P280, P301+P312, P305+P351+P338, P337+P313, P501[7]

Experimental Protocol: Safe Handling of this compound (Crystalline Solid)

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Materials:

  • This compound

  • Appropriate solvent

  • Spatula

  • Weighing paper or boat

  • Glassware (beakers, flasks, etc.)

  • Chemical fume hood

  • Analytical balance

  • Personal Protective Equipment (as specified above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required personal protective equipment: lab coat, chemical safety goggles, and nitrile gloves.

    • Gather all necessary materials and equipment and place them within the fume hood.

    • Label all glassware clearly.

  • Weighing the Compound:

    • Place a weighing boat or paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.

    • Avoid generating dust. If any material is spilled, clean it up immediately following the spill response protocol.

    • Securely close the stock container immediately after use.

  • Dissolving the Compound:

    • Transfer the weighed solid into the designated flask or beaker within the fume hood.

    • Add the appropriate solvent to dissolve the solid.

    • If heating is required, use a stir plate with a hot plate function and a stir bar for even heating. Monitor the process closely.

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly after use.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Operational and Disposal Plans

Spill Response Workflow:

In the event of a spill, follow the procedure outlined in the diagram below.

Spill_Response_Workflow Chemical Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert others in the area Assess Assess the spill size and immediate risk Alert->Assess Evacuate Evacuate if necessary Assess->Evacuate Large or hazardous spill PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->PPE Small, manageable spill Contain Contain the spill with absorbent material PPE->Contain Collect Collect absorbed material into a labeled hazardous waste container Contain->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste according to institutional guidelines Decontaminate->Dispose Report Report the incident to the lab supervisor Dispose->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including used weighing papers, gloves, and absorbent materials from spills, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • As this is a non-halogenated organic compound, it should be segregated from halogenated solvent waste streams to potentially reduce disposal costs.

  • General Disposal Guidelines:

    • All waste must be disposed of through the institution's environmental health and safety office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-5-phenylhydantoin
Reactant of Route 2
5-Methyl-5-phenylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.